Product packaging for 2-Bromostearic acid(Cat. No.:CAS No. 142-94-9)

2-Bromostearic acid

Cat. No.: B092642
CAS No.: 142-94-9
M. Wt: 363.4 g/mol
InChI Key: KRBFFJIZAKABSA-UHFFFAOYSA-N
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Description

2-Bromostearic acid is a brominated fatty acid that has emerged as a critical predictive biomarker for assessing cardiopulmonary injury following exposure to bromine (Br₂) gas. Research demonstrates that the levels of this compound in plasma, lung, and cardiac tissue strongly correlate with clinical scores of distress, decreased blood oxygen saturation, and the severity of organ damage, providing a valuable tool for stratifying injury severity . Beyond its role as a biomarker of exposure and toxicity, this compound serves as a versatile building block in organic synthesis for the production of specialty chemicals and pharmaceutical intermediates . Furthermore, its incorporation into complex lipids enables innovative research methods; for instance, bromine-labeled stearic acid allows for the visualization of intracellular fatty acid localization and metabolism using scanning X-ray fluorescence microscopy (SXFM), offering submicrometer resolution into lipid dynamics within single cells . This combination of applications makes this compound a significant compound for investigative toxicology, biochemical research, and chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35BrO2 B092642 2-Bromostearic acid CAS No. 142-94-9

Properties

IUPAC Name

2-bromooctadecanoic acid
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InChI

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
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InChI Key

KRBFFJIZAKABSA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H35BrO2
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DSSTOX Substance ID

DTXSID60883331
Record name Octadecanoic acid, 2-bromo-
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Molecular Weight

363.4 g/mol
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CAS No.

142-94-9
Record name 2-Bromooctadecanoic acid
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Foundational & Exploratory

Synthesis and Characterization of 2-Bromostearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromostearic acid (2-bromooctadecanoic acid). This halogenated fatty acid serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. This document details the well-established Hell-Vollhard-Zelinsky reaction for its synthesis and outlines the analytical techniques used for its characterization, including spectroscopic and physical methods. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Hell-Vollhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction facilitates the α-bromination of a carboxylic acid. The process involves the conversion of stearic acid into its acyl bromide intermediate, which then undergoes bromination at the alpha-carbon.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Hell-Vollhard-Zelinsky Reaction

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Red Phosphorus (P)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt stearic acid by heating in an oil bath.

  • Carefully add a catalytic amount of red phosphorus to the molten stearic acid.

  • Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a proper scrubbing system.

  • After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the acyl bromide intermediate and any remaining phosphorus tribromide.

  • Extract the crude this compound with an organic solvent such as carbon tetrachloride.

  • Wash the organic layer with water to remove any inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Stearic_Acid Stearic Acid Melt Melt in Oil Bath Stearic_Acid->Melt Add_Catalyst Add Red Phosphorus (Catalyst) Melt->Add_Catalyst Add_Bromine Add Bromine (Slowly) Add_Catalyst->Add_Bromine Reflux Reflux until Reaction is Complete Add_Bromine->Reflux Cool Cool to Room Temperature Reflux->Cool Hydrolyze Hydrolyze with Water Cool->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Wash Wash with Water Extract->Wash Dry Dry with Anhydrous Sodium Sulfate Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product This compound Recrystallize->Product

Caption: Synthesis workflow for this compound via the Hell-Vollhard-Zelinsky reaction.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of physical and spectroscopic characterization methods.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₅BrO₂[5]
Molecular Weight 363.37 g/mol [5]
Appearance Pale-yellow to yellow-brown solid
Melting Point 58-60 °C[6]
Boiling Point 431.0 ± 18.0 °C (Predicted)[6]
CAS Number 142-94-9[5]
Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular structure.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is available from the NIST WebBook.[5]

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300 - 2500Broad and strong, indicative of H-bonding
C-H Stretch (Alkyl) 2950 - 2850Strong and sharp
C=O Stretch (Carboxylic Acid) ~1700Strong and sharp
C-O Stretch 1320 - 1210Medium intensity
C-Br Stretch 600 - 500Weak to medium intensity

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns are analyzed to elucidate the structure.

Predicted ¹H NMR Data:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH 10 - 12Singlet1H
-CH(Br)- 4.1 - 4.3Triplet1H
-CH₂- adjacent to -CH(Br)- 2.0 - 2.2Multiplet2H
-(CH₂)₁₄- 1.2 - 1.4Multiplet28H
-CH₃ 0.8 - 0.9Triplet3H

Predicted ¹³C NMR Data:

Carbon(s)Predicted Chemical Shift (δ, ppm)
-COOH 170 - 180
-C(Br)- 45 - 55
-CH₂- adjacent to -C(Br)- 30 - 35
-(CH₂)₁₄- 22 - 32
-CH₃ ~14

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

FragmentExpected m/zNotes
[M]⁺ and [M+2]⁺ (Molecular Ion) 362 and 364Presence of two peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes.
[M - Br]⁺ 283Loss of the bromine atom.
[M - COOH]⁺ 317 and 319Loss of the carboxylic acid group.
Alpha-cleavage fragments VariousFragmentation of the alkyl chain.

Characterization Logic Diagram

Characterization_Logic cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis Synthesized_Product Synthesized This compound Melting_Point Melting Point (58-60 °C) Synthesized_Product->Melting_Point Appearance Physical Appearance (Solid) Synthesized_Product->Appearance FTIR FTIR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Final_Confirmation Structural Confirmation of This compound Melting_Point->Final_Confirmation Appearance->Final_Confirmation FTIR_Data Identify Functional Groups: -COOH, C-H, C=O, C-Br FTIR->FTIR_Data NMR_Data Confirm Carbon-Hydrogen Framework: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern: - Molecular Ion Peak (M, M+2) - Loss of Br, COOH MS->MS_Data FTIR_Data->Final_Confirmation NMR_Data->Final_Confirmation MS_Data->Final_Confirmation

Caption: Logical workflow for the characterization and structural confirmation of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound via the Hell-Vollhard-Zelinsky reaction and a comprehensive plan for its characterization. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While experimental NMR and mass spectrometry data for this specific compound are not widely published, the predicted values based on established principles provide a strong foundation for its identification and characterization.

References

An In-depth Technical Guide to 2-Bromostearic Acid (CAS: 142-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid, with the CAS number 142-94-9, is a halogenated derivative of stearic acid, a long-chain saturated fatty acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly alters its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a tool for biochemical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and key applications of this compound, with a particular focus on its relevance to the pharmaceutical industry.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification and Properties
PropertyValue
CAS Number 142-94-9
Molecular Formula C₁₈H₃₅BrO₂
Molecular Weight 363.37 g/mol [2][3]
IUPAC Name 2-Bromooctadecanoic acid
Synonyms α-Bromostearic acid, 2-Bromo-octadecanoic acid
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥97%[3]
Table 2: Physical and Chemical Data
PropertyValue
Melting Point 58-60 °C[1][2]
Boiling Point 431 °C at 760 mmHg (Predicted)
Density 1.088 g/cm³[2]
Flash Point 214.5 °C
Refractive Index 1.479
Storage Temperature 2-8 °C
Table 3: Safety and Hazard Information
Hazard CategoryGHS Pictogram and Statement
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Corrosion/Irritation GHS05 (Corrosion) H314: Causes severe skin burns and eye damage
Eye Damage/Irritation H314: Causes severe skin burns and eye damage
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.

Synthesis of this compound

This compound is typically synthesized from stearic acid via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Experimental Protocol: Hell-Volhard-Zelinsky Synthesis of this compound

Materials:

  • Stearic acid

  • Bromine (Br₂)

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)

  • Anhydrous solvent (e.g., carbon tetrachloride, CCl₄)

  • Ethanol (for recrystallization)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, melt the stearic acid by heating in an oil bath to approximately 90°C.

  • Add a catalytic amount of red phosphorus or phosphorus tribromide to the molten stearic acid.

  • Slowly add bromine dropwise from the dropping funnel to the reaction mixture while maintaining the temperature and stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the initial addition, continue to add bromine portion-wise over several hours.

  • Once the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromoacyl bromide to this compound.

  • Extract the product into an organic solvent such as carbon tetrachloride.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pale-yellow solid.

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up and Purification stearic_acid Stearic Acid heating Heat to 90°C stearic_acid->heating bromine Bromine (Br₂) br_addition Slow Addition of Bromine bromine->br_addition catalyst PBr₃ or Red Phosphorus (Catalyst) catalyst->heating heating->br_addition reflux Reflux until HBr evolution ceases br_addition->reflux hydrolysis Hydrolysis with Water reflux->hydrolysis extraction Solvent Extraction hydrolysis->extraction drying Drying over Na₂SO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of this compound.

Spectroscopic Data

Table 4: Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2920, ~2850C-H stretching (alkane chain)
~1710C=O stretching (carboxylic acid)
~1465C-H bending (alkane chain)
~1280C-O stretching (carboxylic acid)
~940O-H bending (carboxylic acid dimer)
~650C-Br stretching

Note: The IR spectrum for this compound can be found in the NIST/EPA Gas-Phase Infrared Database.[4]

Applications in Drug Development and Research

This compound serves two primary roles in the fields of drug development and biochemical research: as a versatile chemical intermediate and as a metabolic inhibitor.

Intermediate in Pharmaceutical Synthesis

The presence of a reactive bromine atom at the α-position and a carboxylic acid group makes this compound a useful building block in organic synthesis.[1] It can be used to introduce the stearic acid carbon chain into more complex molecules or as a precursor for the synthesis of other functionalized long-chain fatty acids. Its role as an intermediate is crucial for creating active pharmaceutical ingredients (APIs) with specific structural requirements.[5]

Inhibitor of Fatty Acid Oxidation

This compound is a known inhibitor of fatty acid oxidation.[3] This inhibitory action is of significant interest in studying metabolic pathways and for the development of drugs targeting metabolic disorders. Its mechanism of action involves the inhibition of key enzymes in the β-oxidation pathway.

Mechanism of Inhibition:

  • Inhibition of Carnitine Palmitoyltransferase (CPT): this compound can be converted to its coenzyme A (CoA) ester, 2-bromopalmitoyl-CoA. This derivative is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.[6][7]

  • Inhibition of 3-Ketothiolase: Research on the shorter-chain analog, 2-bromooctanoate, has shown that it can be metabolized within the mitochondria to 2-bromo-3-ketooctanoyl-CoA. This α-haloketone acts as an irreversible inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation spiral.

Signaling Pathway: Inhibition of Fatty Acid Oxidation

G cluster_cell Cellular Environment 2_BSA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_BSA->Acyl_CoA_Synthetase Activation 2_BS_CoA 2-Bromostearoyl-CoA Acyl_CoA_Synthetase->2_BS_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) 2_BS_CoA->CPT1 Inhibits Inhibition Inhibition 2_BS_CoA->Inhibition Mitochondrion Mitochondrion CPT1->Mitochondrion Fatty Acid Transport 3_Ketothiolase 3-Ketothiolase Mitochondrion->3_Ketothiolase Beta_Oxidation β-Oxidation 3_Ketothiolase->Beta_Oxidation Inhibition->CPT1 Inhibition->3_Ketothiolase

Caption: Mechanism of fatty acid oxidation inhibition by this compound.

Conclusion

This compound (CAS 142-94-9) is a significant chemical entity with established applications in both synthetic chemistry and metabolic research. Its well-defined physicochemical properties and synthesis protocol make it an accessible tool for researchers. For drug development professionals, its utility as a synthetic intermediate and its specific inhibitory effects on fatty acid oxidation present opportunities for the creation of novel therapeutics and for the study of metabolic diseases. Further research into its specific applications in pharmaceutical synthesis and a more detailed characterization of its spectral properties would be beneficial to the scientific community.

References

Physical and chemical properties of 2-Bromooctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromooctadecanoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 2-bromooctadecanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for 2-bromooctadecanoic acid, this document also includes information on homologous 2-bromo fatty acids for comparative and illustrative purposes.

Physicochemical Properties

2-Bromooctadecanoic acid, also known as α-bromostearic acid, is a long-chain fatty acid derivative. The presence of a bromine atom at the alpha-carbon position imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1] It typically appears as a white to off-white solid or waxy substance.[1]

General and Physical Properties

The key physical and chemical properties of 2-bromooctadecanoic acid are summarized in the table below. For context, properties of related 2-bromo fatty acids are also included.

Property2-Bromooctadecanoic Acid2-Bromohexadecanoic Acid2-Bromodecanoic Acid
CAS Number 142-94-918263-25-72623-95-2
Molecular Formula C₁₈H₃₅BrO₂[2]C₁₆H₃₁BrO₂C₁₀H₁₉BrO₂[3]
Molecular Weight 363.37 g/mol [4]335.32 g/mol 251.16 g/mol [3]
Melting Point 58-60 °C52-54 °C2 °C
Boiling Point 431.02 °C at 760 mmHg (Predicted)Not available116-118 °C at 0.05 mmHg
Density 1.09 g/cm³ (Predicted)Not available1.21 g/mL at 20 °C
Appearance White to off-white solid/waxy substance[1]SolidLiquid
Solubility
SolventSolubility of 2-Bromohexadecanoic Acid
Methanol Soluble (1 g/10 mL), clear, colorless
Chloroform Soluble
Ethanol Soluble
Water Insoluble
DMSO ≥ 125 mg/mL[5]

For experimental use, dissolving the compound in DMSO followed by dilution in aqueous buffers may be possible, though precipitation can occur.[6] The use of sonication in a heated water bath (e.g., 37°C, 20-40 kHz) can aid in dissolution.[6]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of 2-bromooctadecanoic acid. While a full dataset for this specific molecule is not publicly available, a vapor phase Infrared (IR) spectrum has been recorded.[7] Data from homologous compounds can provide insight into the expected spectral characteristics.

Spectral DataInformation
¹H NMR For the related 2-bromohexadecanoic acid in CDCl₃, characteristic peaks would include a triplet for the terminal methyl group, multiplets for the long methylene chain, and a distinct downfield signal for the proton on the alpha-carbon bearing the bromine atom.[8]
¹³C NMR Expected signals would include those for the carbonyl carbon, the alpha-carbon attached to bromine, the long alkyl chain carbons, and the terminal methyl carbon.
Infrared (IR) A vapor phase IR spectrum is available for DL-2-bromooctadecanoic acid.[7] Key absorbances for α-bromo carboxylic acids include a strong C=O stretch from the carbonyl group and a broad O-H stretch from the carboxylic acid group.[9][10]
Mass Spec. The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromooctadecanoic acid can be synthesized from octadecanoic acid (stearic acid) via the Hell-Volhard-Zelinsky reaction, which facilitates the α-bromination of carboxylic acids.[12][13]

Reaction Mechanism:

  • Acyl Halide Formation: The carboxylic acid is converted to an acyl bromide using a phosphorus trihalide, such as PBr₃.[14]

  • Enolization: The acyl bromide tautomerizes to its enol form.[14]

  • α-Bromination: The enol reacts with bromine (Br₂) at the α-carbon.[14]

  • Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid.[14]

HVZ_Reaction stearic_acid Octadecanoic Acid (Stearic Acid) acyl_bromide Octadecanoyl Bromide stearic_acid->acyl_bromide + PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide 2-Bromo-octadecanoyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ final_product 2-Bromooctadecanoic Acid alpha_bromo_acyl_bromide->final_product + H₂O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky reaction mechanism for the synthesis of 2-Bromooctadecanoic acid.

General Experimental Protocol: This protocol is adapted from the synthesis of other α-brominated fatty acids and should be optimized for 2-bromooctadecanoic acid.[15]

  • To a flask equipped with a reflux condenser and a trap for acidic gases, add octadecanoic acid and a catalytic amount of red phosphorus or PBr₃.

  • Slowly add one molar equivalent of liquid bromine (Br₂) to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (cessation of HBr evolution).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining reagents.

  • The crude product, which is a solid, can be isolated by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture.

Synthesis_Workflow start Octadecanoic Acid + PBr₃/Br₂ reaction Reflux (Several Hours) start->reaction workup Cool & Quench with H₂O reaction->workup isolation Filter Crude Product workup->isolation purification Recrystallize from Solvent isolation->purification final_product Pure 2-Bromooctadecanoic Acid purification->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: General experimental workflow for the synthesis and purification of 2-Bromooctadecanoic acid.

Biological Activity and Applications

The introduction of a bromine atom at the α-position of octadecanoic acid influences its biological properties. While specific research on 2-bromooctadecanoic acid is limited, it is known as an inhibitor of fatty acid oxidation.[4] The biological activities of the closely related 2-bromohexadecanoic acid (2-bromopalmitate) have been more extensively studied and may suggest potential activities for 2-bromooctadecanoic acid.

Known and Potential Activities:

  • Inhibition of Fatty Acid Oxidation: 2-Bromooctadecanoic acid itself is described as an inhibitor of fatty acid oxidation.[4] The shorter-chain analog, 2-bromooctanoate, has been shown to irreversibly inactivate the enzyme 3-ketothiolase, a key enzyme in the β-oxidation pathway.[16]

  • Palmitoylation Inhibition: 2-Bromohexadecanoic acid is a known inhibitor of protein palmitoylation, targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.[5] This inhibition can affect the function and localization of numerous proteins.

  • Modulation of Cell Death Pathways: By inhibiting palmitoylation, 2-bromohexadecanoic acid has been shown to inhibit the BAK/BAX-Caspase 3-GSDME pathway, which is involved in a form of programmed cell death called pyroptosis.[5]

  • PPARδ Agonism: 2-Bromohexadecanoic acid is an agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in lipid metabolism.

  • Antimicrobial Activity: There is potential for 2-bromooctadecanoic acid to exhibit antimicrobial properties, though this requires further investigation.[1]

  • Chemical Synthesis and Surfactant Properties: Due to its amphiphilic nature, it can act as a surfactant or emulsifying agent.[1] Its primary application remains as a reactive intermediate in the synthesis of other complex organic molecules.[1]

Properties_Applications main 2-Bromooctadecanoic Acid chem_prop Chemical Properties main->chem_prop bio_act Biological Activities main->bio_act app Applications main->app reagent Reactive Intermediate chem_prop->reagent surfactant Surfactant/Emulsifier chem_prop->surfactant inhibit_fao Inhibitor of Fatty Acid Oxidation bio_act->inhibit_fao antimicrobial Potential Antimicrobial bio_act->antimicrobial palmitoylation Potential Palmitoylation Inhibitor (by homology) bio_act->palmitoylation ppar Potential PPARδ Agonist (by homology) bio_act->ppar app->reagent app->surfactant

Caption: Logical relationships of the properties and applications of 2-Bromooctadecanoic acid.

References

The Role of 2-Bromostearic Acid in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid is a synthetic, bromine-substituted fatty acid that serves as a valuable tool in the field of lipid research. While much of the foundational research has been conducted using its more common analog, 2-bromopalmitate, the principles of action are applicable to this compound and other 2-bromo fatty acids. These molecules function primarily as inhibitors of mitochondrial fatty acid oxidation (FAO), allowing researchers to probe the intricate mechanisms of lipid metabolism and its role in various physiological and pathological states. In cellular environments, 2-brominated fatty acids are converted to their coenzyme A (CoA) thioesters (e.g., 2-bromostearoyl-CoA), which are the more potent enzymatic inhibitors.[1][2] This guide provides an in-depth overview of the core mechanisms, applications, and experimental considerations for using this compound and its analogs in a research setting.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary and most well-characterized role of this compound is the inhibition of mitochondrial long-chain fatty acid oxidation. This is chiefly achieved through the targeting of Carnitine Palmitoyltransferase (CPT), the rate-limiting enzyme system for the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.

Inhibition of the Carnitine Shuttle

The carnitine shuttle is essential for transporting long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix. This process involves two key enzymes:

  • CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs to acylcarnitines.

  • CPT2 (Carnitine Palmitoyltransferase II): Situated on the inner mitochondrial membrane, CPT2 reverses this reaction, converting acylcarnitines back to fatty acyl-CoAs within the matrix.

2-Bromopalmitoyl-CoA, the activated form of 2-bromopalmitate, is a potent inhibitor of CPT1.[3] By blocking CPT1, 2-bromostearoyl-CoA prevents the initial step of long-chain fatty acid transport into the mitochondria, thereby effectively shutting down their subsequent oxidation. Evidence suggests that the inhibitory potency of DL-2-bromopalmitoyl-CoA is significantly greater for CPT1 in the liver compared to the heart.[4]

Interestingly, the binding site for 2-bromopalmitoyl-CoA on CPT1 appears to be distinct from the allosteric inhibitory site for malonyl-CoA, a key physiological regulator of fatty acid oxidation.[4]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase LCFA-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->LCFA-CoA CPT1 CPT1 LCFA-CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 LCFA-CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA-CoA_matrix Beta-Oxidation β-Oxidation LCFA-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA 2-Bromostearoyl-CoA 2-Bromostearoyl-CoA 2-Bromostearoyl-CoA->CPT1

Figure 1: Inhibition of the Carnitine Shuttle by 2-Bromostearoyl-CoA.

Other Potential Targets and Promiscuous Effects

While CPT1 is a primary target, research indicates that 2-bromo fatty acids are not entirely specific. Their electrophilic nature allows them to react with other enzymes, particularly those with cysteine residues in or near their active sites.[1][2]

  • 3-Ketothiolase: 2-Bromooctanoate has been shown to cause complete and irreversible inactivation of 3-ketothiolase, an enzyme involved in the final step of the β-oxidation spiral. This occurs after the cell metabolizes it to 2-bromo-3-ketooctanoyl-CoA.[5]

  • Other Acyltransferases: 2-Bromopalmitate and its CoA ester have been found to be non-competitive inhibitors of mono- and diacylglycerol acyltransferases, which are involved in triacylglycerol synthesis.[6]

  • Non-Lipid Metabolism Enzymes: The promiscuity of these compounds extends to enzymes not directly involved in lipid metabolism, such as NADPH cytochrome-c reductase and glucose-6-phosphatase.[6]

  • Protein Palmitoylation: More recently, 2-bromopalmitate has been widely used as a general inhibitor of protein S-palmitoylation, a reversible post-translational modification. It has been shown to covalently label DHHC palmitoyl acyl transferases (PATs).[1]

This lack of absolute specificity is a critical consideration for researchers, and appropriate controls should be employed to ensure that observed effects are attributable to the intended target.

Quantitative Data on Enzyme Inhibition

The inhibitory concentration of 2-bromo fatty acids can vary significantly depending on the enzyme preparation and assay conditions. The membrane environment, in particular, appears to modulate the sensitivity of CPT to inhibition.[7]

InhibitorTarget Enzyme/ProcessPreparationIC50 / I50Reference
DL-2-Bromopalmitoyl-CoACPT-A (outer enzyme)Intact hepatic mitochondria0.63 ± 0.08 µM[7]
DL-2-Bromopalmitoyl-CoACPT-B (inner enzyme)Inverted submitochondrial vesicles2.44 ± 0.86 µM[7]
DL-2-Bromopalmitoyl-CoAPurified CPTAqueous buffer353 µM[7]
DL-2-Bromopalmitoyl-CoAPurified CPT20% dimethyl sulphoxide67 µM[7]
DL-2-Bromopalmitoyl-CoAPurified CPTPhosphatidylcholine liposomes45 µM[7]
DL-2-Bromopalmitoyl-CoAPurified CPTCardiolipin liposomes26 µM[7]
DL-2-Bromooctanoate3-Ketothiolase IRat liver mitochondria~10 µM (causes complete inactivation)[5]

Experimental Protocols: Principles and Methodologies

CPT1 Activity Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from fatty acyl-CoA and radiolabeled L-carnitine.

Principle: The forward reaction of CPT1 is measured by incubating a source of the enzyme (e.g., isolated mitochondria, cell lysates) with a fatty acyl-CoA substrate (e.g., palmitoyl-CoA) and radiolabeled L-[³H]carnitine. The reaction is stopped, and the product, [³H]acylcarnitine, is separated from the unreacted [³H]carnitine by solvent extraction (e.g., with butanol). The radioactivity in the organic phase, which contains the acylcarnitine, is then quantified by liquid scintillation counting.

Generalized Protocol:

  • Enzyme Preparation: Isolate mitochondria from tissue or prepare cell lysates. Determine the protein concentration.

  • Reaction Mixture: Prepare a reaction buffer typically containing HEPES or Tris-HCl, EDTA, and BSA.

  • Inhibitor Pre-incubation: Add various concentrations of 2-bromostearoyl-CoA (or vehicle control) to aliquots of the enzyme preparation. Pre-incubate for 5-10 minutes at 37°C.[1]

  • Reaction Initiation: Start the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

  • Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.[1]

  • Reaction Termination: Stop the reaction by adding ice-cold 1 M HCl.[1]

  • Phase Separation: Add a water-saturated organic solvent like butanol, vortex vigorously, and centrifuge to separate the aqueous and organic phases.[1]

  • Quantification: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Calculation: Calculate CPT1 activity (e.g., in nmol/min/mg protein) and determine the IC50 value for the inhibitor.

Cellular Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)

This method assesses the impact of inhibitors on FAO in intact cells by measuring the oxygen consumption rate (OCR) in real-time.

Principle: Cells are cultured in a specialized microplate. The medium is replaced with a substrate-limited medium containing a long-chain fatty acid (e.g., palmitate complexed to BSA) as the primary fuel source. The Seahorse XF Analyzer measures the OCR, which is indicative of mitochondrial respiration. The portion of OCR that is dependent on fatty acid oxidation can be determined by adding a known CPT1 inhibitor, like etomoxir or, in this context, this compound. The decrease in OCR upon inhibitor addition reflects the rate of FAO.

start Seed Cells in Seahorse Microplate culture Culture Cells (e.g., 24h) start->culture wash Replace with FAO Assay Medium (+ Palmitate) culture->wash equilibrate Equilibrate in non-CO2 incubator wash->equilibrate measure_basal Measure Basal OCR equilibrate->measure_basal inject_inhibitor Inject This compound measure_basal->inject_inhibitor measure_inhibited Measure Inhibited OCR inject_inhibitor->measure_inhibited inject_etomoxir Inject Etomoxir (Positive Control) measure_inhibited->inject_etomoxir measure_final Measure Max-Inhibited OCR inject_etomoxir->measure_final analyze Calculate FAO Rate (Basal - Inhibited OCR) measure_final->analyze

Figure 2: General experimental workflow for assessing FAO inhibition using a Seahorse XF Analyzer.

3-Ketothiolase Activity Assay (Spectrophotometric Method)

This assay is used to measure the activity of 3-ketothiolase, a potential secondary target of 2-bromo fatty acids.

Principle: The assay measures the thiolytic cleavage of a substrate like acetoacetyl-CoA into two molecules of acetyl-CoA. In the reverse reaction (condensation), the disappearance of the substrate can be monitored. A common method involves a coupled reaction where the CoA released during the condensation of two acyl-CoA molecules reacts with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically at 412 nm.[7]

Generalized Protocol:

  • Enzyme Preparation: Prepare a mitochondrial extract or use a purified enzyme preparation.

  • Reaction Mixture: Prepare a buffer (e.g., Tris-HCl) containing the necessary substrates (e.g., acetyl-CoA).

  • Inhibitor Incubation: Pre-incubate the enzyme with 2-bromooctanoate (which will be converted to the active inhibitor by the mitochondrial machinery) or a vehicle control.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • DTNB Reaction: After a set incubation time at 37°C, add DTNB solution. The free CoA produced by the thiolase reaction will react with DTNB.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The enzyme activity is proportional to the rate of increase in absorbance.

Conclusion

This compound and its analogs are powerful, albeit somewhat promiscuous, inhibitors of fatty acid metabolism. Their primary mechanism of action involves the inhibition of CPT1, which effectively blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation. This makes them indispensable tools for studying lipid metabolism, cellular bioenergetics, and the metabolic dependencies of various diseases. However, researchers must remain cognizant of their potential off-target effects, particularly on other acyltransferases and protein palmitoylation machinery. Careful experimental design, including the use of appropriate controls and multiple orthogonal approaches, will ensure the robust and accurate interpretation of data generated using these valuable chemical probes.

References

2-Bromostearic Acid: A Technical Guide for its Application as a Fatty Acid Analog in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid is a halogenated derivative of stearic acid, a saturated fatty acid. Its structure as a fatty acid analog allows it to competitively inhibit enzymes involved in fatty acid metabolism, making it a valuable tool for researchers studying cellular energy regulation, metabolic disorders, and signaling pathways. By mimicking natural fatty acids, this compound can enter metabolic pathways before acting as an inhibitor, providing insights into the roles of fatty acid oxidation in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, experimental protocols for its use, and its impact on key signaling pathways.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 58-60°C. It is soluble in organic solvents such as ethanol and carbon tetrachloride.

Synthesis of this compound

A common method for the synthesis of this compound is through the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.

Experimental Protocol: Synthesis of this compound [1]

  • Melt Stearic Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt 42.6 g of stearic acid by heating in an oil bath to 90°C.

  • Add Catalyst: To the molten stearic acid, add 0.6 ml of phosphorus trichloride.

  • Bromination (Step 1): While stirring, add 8.5 ml of bromine dropwise from the dropping funnel over a period of 3 hours.

  • Bromination (Step 2): Following the initial addition, add another 7.7 ml of bromine dropwise over 2.5 hours.

  • Heating: Continue heating the reaction mixture at 90°C for an additional 3.5 hours.

  • Quenching and Extraction: Cool the reaction mixture and add 200 ml of carbon tetrachloride and 100 ml of water. Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer with anhydrous sodium sulfate and then remove the solvent by distillation under vacuum. This will yield a yellow oily substance.

  • Recrystallization: Dissolve the yellow oily substance in 60 ml of hot ethanol. Cool the solution to induce crystallization, yielding a pale yellow solid product of this compound.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary mechanism of action for this compound and its analogs, such as 2-bromopalmitate, is the inhibition of mitochondrial fatty acid β-oxidation. This process is crucial for cellular energy production from long-chain fatty acids.

Inhibition of Carnitine Palmitoyltransferase (CPT)

The key regulatory step in fatty acid oxidation is the transport of long-chain fatty acids into the mitochondrial matrix, a process mediated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT II), on the inner mitochondrial membrane, are essential enzymes in this shuttle.

Quantitative Data: Inhibition of Carnitine Palmitoyltransferase by 2-Bromopalmitoyl-CoA

Enzyme TargetTissue/SystemInhibitorIC50 (µM)
CPT IRat Liver MitochondriaDL-2-Bromopalmitoyl-CoA~1.5
CPT IRat Heart MitochondriaDL-2-Bromopalmitoyl-CoA~25

Note: Data is for 2-bromopalmitoyl-CoA and serves as an estimate for the activity of 2-bromostearoyl-CoA.

Downstream Effects of CPT I Inhibition

The inhibition of CPT I by 2-bromostearoyl-CoA leads to a cascade of metabolic changes:

  • Reduced β-oxidation: The primary effect is a decrease in the breakdown of long-chain fatty acids, leading to reduced production of acetyl-CoA, NADH, and FADH2 from this source.

  • Shift in Substrate Utilization: With fatty acid oxidation inhibited, cells are forced to rely more heavily on other energy sources, such as glucose, for ATP production.

  • Impact on Glucose Metabolism and Insulin Secretion: The inhibition of fatty acid oxidation by this compound has been shown to influence glucose metabolism and insulin secretion, particularly in pancreatic islets. In fasting states where fatty acid oxidation is elevated and insulin secretion is suppressed, 2-bromostearate can restore glucose-stimulated insulin secretion.[2] This is attributed to the restoration of glucose-phosphorylating activities.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various research applications.

Experimental Protocol: Assessment of Fatty Acid Oxidation Inhibition in Isolated Mitochondria

This protocol describes how to measure the effect of this compound on the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., liver, heart, skeletal muscle) using standard differential centrifugation techniques.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects mitochondrial function (typically <0.1%).

  • Assay Buffer: Prepare an appropriate mitochondrial respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).

  • Incubation: In individual reaction tubes, add the isolated mitochondria, the assay buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Oxidation: Add the radiolabeled fatty acid substrate (e.g., [1-14C]palmitate or [1-14C]stearic acid) along with L-carnitine and a small amount of CoA to initiate the reaction.

  • Measurement of Oxidation: The rate of fatty acid oxidation can be determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites over time.

  • Data Analysis: Calculate the percentage of inhibition of fatty acid oxidation at each concentration of this compound and determine the IC50 value.

Experimental Protocol: Investigating the Effect on Insulin Secretion in Perfused Pancreas

This protocol outlines a method to study the impact of this compound on glucose-stimulated insulin secretion from an isolated, perfused pancreas.

  • Pancreas Isolation and Perfusion: Isolate the pancreas from a rodent model and set up a perfusion system according to established methods.

  • Perfusion Buffer: Prepare a Krebs-Ringer bicarbonate buffer (KRBB) containing glucose at a basal concentration (e.g., 2.8 mM).

  • Stabilization: Perfuse the pancreas with the basal glucose buffer to establish a stable baseline of insulin secretion.

  • Experimental Treatment: Introduce this compound (e.g., 0.25 mM) into the perfusion buffer and continue the perfusion.[2]

  • Glucose Stimulation: After a period of perfusion with this compound, switch to a high-glucose buffer (e.g., 16.7 mM) to stimulate insulin secretion.

  • Sample Collection: Collect the perfusate at regular intervals throughout the experiment.

  • Insulin Measurement: Measure the insulin concentration in the collected perfusate samples using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the insulin secretion rate over time and compare the glucose-stimulated insulin secretion profile in the presence and absence of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

Inhibition of Fatty Acid Beta-Oxidation

fatty_acid_oxidation_inhibition cluster_Mitochondrion Mitochondrion node_2BSA This compound node_2BSCoA 2-Bromostearoyl-CoA node_2BSA->node_2BSCoA Activation node_CPT1 Carnitine Palmitoyltransferase I (CPT I) node_2BSCoA->node_CPT1 Inhibition node_LCA Long-Chain Fatty Acid node_LCACoA Long-Chain Acyl-CoA node_LCA->node_LCACoA Activation node_LCACoA->node_CPT1 node_LCACoA->node_Mitochondrion Transport via Carnitine Shuttle node_BetaOxidation β-Oxidation node_AcetylCoA Acetyl-CoA node_BetaOxidation->node_AcetylCoA node_Energy Energy (ATP, NADH, FADH2) node_AcetylCoA->node_Energy

Caption: Inhibition of fatty acid β-oxidation by this compound.

Impact on Glucose Metabolism and Insulin Secretion

glucose_metabolism_impact cluster_PancreaticBetaCell Pancreatic β-cell node_2BSA This compound node_FAOxidation Fatty Acid Oxidation node_2BSA->node_FAOxidation Inhibits node_PDH Pyruvate Dehydrogenase (PDH) node_FAOxidation->node_PDH Inhibits (via Acetyl-CoA) node_AcetylCoA Acetyl-CoA node_FAOxidation->node_AcetylCoA Produces node_Glucose Glucose node_GlucoseUptake Glucose Uptake node_Glucose->node_GlucoseUptake node_Glycolysis Glycolysis node_GlucoseUptake->node_Glycolysis node_Pyruvate Pyruvate node_Glycolysis->node_Pyruvate node_Pyruvate->node_PDH node_PDH->node_AcetylCoA node_TCA TCA Cycle node_AcetylCoA->node_TCA node_ATP ATP node_TCA->node_ATP node_InsulinSecretion Insulin Secretion node_ATP->node_InsulinSecretion Stimulates

Caption: this compound's impact on glucose metabolism and insulin secretion.

Conclusion

This compound serves as a potent and specific tool for the in vitro and in situ study of fatty acid metabolism. Its ability to inhibit fatty acid oxidation at the level of carnitine palmitoyltransferase I allows for the detailed investigation of the roles of this metabolic pathway in a variety of cellular processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound as a fatty acid analog in their studies. As with any inhibitor, careful consideration of its potential off-target effects is necessary for the accurate interpretation of experimental results. Further research to determine the precise kinetic parameters of this compound and its CoA derivative will continue to enhance its utility as a research tool.

References

The Unseen Influence: A Technical Guide to the Biological Activity of Alpha-Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-brominated fatty acids (α-Br FAs) are synthetic analogs of naturally occurring fatty acids that have emerged as powerful tools for dissecting the complex roles of fatty acid metabolism and post-translational modifications in cellular signaling. By virtue of the electrophilic bromine atom at the α-carbon, these molecules can covalently interact with and inhibit a range of enzymes, offering a unique window into cellular processes that are often difficult to study. This technical guide provides a comprehensive overview of the biological activity of α-Br FAs, with a primary focus on the most extensively studied member, 2-bromopalmitate (2-BP). We will delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways they modulate.

Core Mechanism of Action: Inhibition of Protein Acylation

The principal mechanism by which α-Br FAs exert their biological effects is through the inhibition of protein S-palmitoylation, a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues of a protein. This process is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.

2-BP, upon entering the cell, is converted to its coenzyme A (CoA) derivative, 2-bromopalmitoyl-CoA. This activated form then acts as a suicide inhibitor of DHHC-PATs. The enzyme's catalytic cysteine attacks the carbonyl carbon of 2-bromopalmitoyl-CoA, leading to the formation of a stable, covalent thioether bond and rendering the enzyme inactive. This irreversible inhibition of PATs leads to a global decrease in protein palmitoylation, affecting the localization, trafficking, and function of a multitude of proteins.[1][2]

Beyond PATs, α-Br FAs have been shown to inhibit other enzymes involved in lipid metabolism, including carnitine palmitoyltransferase I (CPT1) and 3-ketothiolase, albeit often with different potencies. This broader reactivity underscores the importance of careful interpretation of experimental results using these compounds.

Quantitative Data on the Biological Activity of 2-Bromopalmitate

To facilitate comparative analysis, the following tables summarize key quantitative data on the effects of 2-bromopalmitate from various studies.

Target Enzyme/Process Inhibitor IC50 / Ki / Effective Concentration Cell Line/System Reference
Protein Acyltransferases (PATs/DHHC)2-Bromopalmitate~10-15 µM (IC50)In vitro / various cell lines[1][3]
GAP43-YFP plasma membrane localization2-Bromopalmitate14.9 µM (IC50)Live cells[1]
DHHC22-Bromopalmitate~10 µM (IC50)In vitro[2]
DHHC9/GCP162-Bromopalmitate~10 µM (IC50)In vitro[2]
Pfa3 (yeast DHHC)2-Bromopalmitate~10 µM (IC50)In vitro[2]
Erf2/Erf4 (yeast DHHC)2-Bromopalmitate~10 µM (IC50)In vitro[2]
Carnitine Palmitoyltransferase I (CPT1)DL-2-bromopalmitoyl-CoAI50 of 0.63 ± 0.08 µM (intact mitochondria)Rat liver mitochondria[4]
Carnitine Palmitoyltransferase B (CPT-B)DL-2-bromopalmitoyl-CoAI50 of 2.44 ± 0.86 µM (inverted vesicles)Rat liver mitochondria[4]
3-Ketothiolase IDL-2-bromooctanoate10 µM (complete inactivation)Rat liver mitochondria
Cellular Process Treatment Effect Cell Line Reference
Cell Viability (24h)Palmitate (500 µM) + 2-BP (100 µM)Increased viability compared to palmitate aloneRINm5F cells
Cell Proliferation2-BP (50 µM, 48h)Significant decrease in BrdU-positive cellsFadu cells[5]
Cell Cycle2-BP (50 µM, 48h)Significant increase in G0/G1 phase, decrease in S and G2/M phasesFadu cells
Apoptosis2-BP (50 µM, 48h)No significant increase in TUNEL-positive cellsFadu cells[5]
p53 Phosphorylation (Ser15)Doxorubicin + 2-BP (50 µM, 24h pretreatment)Significant decrease in p-p53 levels compared to doxorubicin aloneHuman vascular smooth muscle cells[6]
Ras Membrane Localization2-BP (50 µM)Reduced distribution in the cell membrane structureFadu cells[7]

Key Signaling Pathways Modulated by Alpha-Brominated Fatty Acids

Protein Palmitoylation Cycle

The dynamic nature of protein palmitoylation, with cycles of acylation and deacylation, is crucial for regulating protein function. α-Br FAs, by inhibiting DHHC-PATs, disrupt this cycle, leading to an accumulation of depalmitoylated proteins.

Palmitoylation_Cycle cluster_cytosol Cytosol cluster_membrane Membrane cluster_inhibitor Inhibition Protein_Cys_SH Protein-Cys-SH DHHC_PAT DHHC-PAT Protein_Cys_SH->DHHC_PAT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DHHC_PAT Palmitoylated_Protein Palmitoylated Protein (Membrane Associated) DHHC_PAT->Palmitoylated_Protein Palmitoylation Palmitoylated_Protein->Protein_Cys_SH De-palmitoylation APT Acyl-Protein Thioesterase (APT) Palmitoylated_Protein->APT alpha_Br_FA α-Br FA alpha_Br_FA->DHHC_PAT Irreversible Inhibition APT->Protein_Cys_SH

Figure 1: The Protein Palmitoylation Cycle and its inhibition by α-Br FAs.
Ras Signaling Pathway

The function of Ras GTPases is critically dependent on their localization to the plasma membrane, a process that requires post-translational modifications including farnesylation and palmitoylation. By inhibiting the palmitoylation of H-Ras and N-Ras, 2-BP prevents their proper membrane anchoring, thereby inhibiting downstream signaling cascades such as the MAPK/ERK pathway.[7]

Ras_Signaling cluster_processing Post-Translational Modification cluster_membrane Plasma Membrane cluster_inhibition Inhibition Farnesyl_PP Farnesyl pyrophosphate Ras_CaaX Ras-CaaX Farnesyl_PP->Ras_CaaX Farnesyl- transferase Ras_Farnesyl Farnesylated Ras Ras_CaaX->Ras_Farnesyl Proteolysis & Carboxymethylation Palmitoylated_Ras Active Ras (Membrane Bound) Ras_Farnesyl->Palmitoylated_Ras DHHC-PAT RAF RAF Palmitoylated_Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Gene Expression alpha_Br_FA α-Br FA alpha_Br_FA->Palmitoylated_Ras Inhibition of Palmitoylation

Figure 2: Inhibition of Ras signaling by blocking its palmitoylation-dependent membrane localization.
DNA Damage Response and p53 Signaling

Recent studies have implicated protein palmitoylation in the DNA damage response (DDR). Treatment with 2-BP has been shown to attenuate the phosphorylation of the tumor suppressor protein p53 at Serine 15 in response to DNA damage.[6][8] This suggests that palmitoylation of one or more proteins is required for the efficient activation of upstream kinases, such as ATM, which are responsible for p53 phosphorylation and subsequent cell cycle arrest or apoptosis.

DNA_Damage_Response cluster_nucleus Nucleus cluster_inhibition Inhibition DNA_Damage DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 p53_P p53_P p53->p53_P Phosphorylation (Ser15) p21_Bax p21_Bax p53_P->p21_Bax Transcriptional Activation Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis p21_Bax->Cell_Cycle_Arrest_Apoptosis alpha_Br_FA α-Br FA Palmitoylated_Protein Palmitoylated Protein(s) alpha_Br_FA->Palmitoylated_Protein Inhibition of Palmitoylation Palmitoylated_Protein->ATM_ATR Required for efficient activation ABE_Workflow start Cell Lysate block Block free thiols with NEM start->block precip1 Acetone Precipitation block->precip1 split Split Sample (+/- HAM) precip1->split ham Cleave thioesters with Hydroxylamine (+HAM) split->ham control Mock Treatment (-HAM) split->control precip2 Acetone Precipitation ham->precip2 control->precip2 biotin Label new thiols with Biotin-HPDP precip2->biotin capture Capture with Streptavidin beads biotin->capture elute Elute proteins capture->elute analyze Western Blot Analysis elute->analyze

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-Bromostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid, a halogenated derivative of the saturated fatty acid stearic acid, serves as a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a reactive carbon-bromine bond at the α-position, allows for a variety of chemical transformations, making it a valuable building block for introducing long alkyl chains into molecular frameworks. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and detailed experimental protocols for the preparation of this compound, with a focus on the seminal Hell-Volhard-Zelinsky reaction.

Discovery and History

The significance of the HVZ reaction lies in its ability to selectively functionalize the α-position of a carboxylic acid, a feat that was challenging with previous methods. This selectivity opened up new avenues for the synthesis of a wide range of organic compounds, including α-amino acids, α-hydroxy acids, and other functionalized long-chain fatty acids.

Core Synthesis Methodology: The Hell-Volhard-Zelinsky Reaction

The primary and most historically significant method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃)[1].

Reaction Mechanism

The mechanism of the Hell-Volhard-Zelinsky reaction is a multi-step process:

  • Formation of Acyl Bromide: The phosphorus trihalide reacts with the carboxylic acid to form an acyl halide. This intermediate is more susceptible to enolization than the parent carboxylic acid.

  • Enolization: The acyl halide tautomerizes to its enol form.

  • α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.

  • Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically during the workup with water, to yield the final 2-bromo carboxylic acid product.

HVZ_Mechanism StearicAcid Stearic Acid AcylBromide Stearoyl Bromide StearicAcid->AcylBromide + PBr₃ PBr3 PBr₃ (catalyst) Enol Enol Tautomer AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromo- stearoyl Bromide Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ Product This compound AlphaBromoAcylBromide->Product + H₂O Water H₂O (workup)

Hell-Volhard-Zelinsky Reaction Mechanism

Quantitative Data on this compound Synthesis

The following table summarizes quantitative data from various reported syntheses of this compound, primarily utilizing the Hell-Volhard-Zelinsky reaction.

Starting MaterialReagentsReaction Time (hours)Temperature (°C)Yield (%)Melting Point (°C)Reference
Stearic Acid (1.00 mole)CCl₄, COBr₂ (0.013 mole), Br₂ (1.10 moles)8.584-10798.854[2]
Stearic Acid (0.50 mole)Br₂ (excess)670-7290.846-62[2]
Stearic Acid (0.10 mole)CCl₄, Br₂1072.5-7898.653[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Carbonyl Dibromide Catalyst[2]

This protocol describes a high-yield synthesis of this compound using a carbonyl halide catalyst.

Materials:

  • Stearic Acid (284.5 g, 1.00 mole)

  • Carbon Tetrachloride (89 ml)

  • Carbonyl Dibromide (COBr₂) (2.5 g, 0.013 mole)

  • Bromine (175.8 g, 1.10 moles)

Procedure:

  • Dissolve stearic acid in carbon tetrachloride in a suitable reaction vessel.

  • Warm the solution to 65°C and add freshly prepared carbonyl dibromide.

  • Heat the reaction mixture to reflux and add bromine in two portions.

    • Add 1.05 moles of bromine over a three-hour period at 84-107°C.

    • Continue refluxing for 8 hours, during which the temperature will gradually increase to 99°C.

    • Add an additional 0.05 moles of bromine at 99°C.

  • Continue to stir the mixture for 6 hours at 70-72°C.

  • Gradually increase the temperature to 100°C over 1.5 hours and maintain for 1 hour to remove any excess bromine.

  • Evaporate the solvent under reduced pressure on a rotary evaporator at 70°C to obtain the crude α-bromostearic acid.

  • The product can be further purified by recrystallization if necessary.

Experimental_Workflow_1 Start Dissolve Stearic Acid in CCl₄ AddCatalyst Add COBr₂ at 65°C Start->AddCatalyst RefluxBromine Reflux and Add Br₂ (84-107°C) AddCatalyst->RefluxBromine Stir Stir at 70-72°C (6 hours) RefluxBromine->Stir Heat Heat to 100°C Stir->Heat Evaporation Evaporate Solvent (Reduced Pressure) Heat->Evaporation Product Crude this compound Evaporation->Product

Experimental Workflow for Protocol 1
Protocol 2: Synthesis without Carbonyl Halide Catalyst[2]

This protocol outlines a synthesis of this compound without the use of a carbonyl halide catalyst.

Materials:

  • Stearic Acid (142.2 g, 0.50 mole)

  • Bromine (excess)

Procedure:

  • Melt the stearic acid in the reaction vessel.

  • Heat the molten stearic acid to 70-72°C.

  • Add an excess of bromine to the reaction mixture.

  • Stir the mixture at 70-72°C for 6 hours.

  • Gradually increase the temperature to 100°C over 1.5 hours and hold for 1 hour to drive off unreacted bromine.

  • The resulting crude this compound can be used directly or purified by recrystallization.

Modern Synthetic Approaches

While the Hell-Volhard-Zelinsky reaction remains a cornerstone for the synthesis of this compound, modern organic synthesis has explored alternative methods for α-bromination of carboxylic acids. These methods often aim for milder reaction conditions, higher yields, and improved safety profiles. Some of these approaches include the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator or catalyst. However, for long-chain fatty acids like stearic acid, the classical HVZ reaction often remains the most practical and cost-effective method on a laboratory and industrial scale.

Characterization

The identity and purity of synthesized this compound are typically confirmed using a variety of analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 53-62°C[2][3].

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong carbonyl (C=O) absorption for the carboxylic acid group (around 1700 cm⁻¹) and C-Br stretching vibrations.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the proton on the α-carbon, shifted downfield due to the adjacent bromine and carbonyl groups. ¹³C NMR will show a corresponding downfield shift for the α-carbon.

  • Titration: The neutralization equivalent can be determined by titration with a standard base to confirm the molecular weight and purity of the carboxylic acid[2].

Conclusion

The synthesis of this compound, a key intermediate in organic chemistry, is intrinsically linked to the development of the Hell-Volhard-Zelinsky reaction. This robust and reliable method has stood the test of time and continues to be the primary route for the preparation of this valuable compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to confidently synthesize and utilize this compound in their endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The understanding of its synthesis and reactivity is crucial for the continued advancement of chemical sciences.

References

Spectroscopic Analysis of 2-Bromostearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-bromostearic acid (CAS No: 142-94-9), a saturated fatty acid containing a bromine atom at the alpha-position. The document presents predicted and literature-based data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), structured for clarity and ease of comparison. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to support researchers in their analytical endeavors.

Molecular Structure and Properties

  • IUPAC Name: 2-Bromooctadecanoic acid

  • Molecular Formula: C₁₈H₃₅BrO₂

  • Molecular Weight: 363.37 g/mol [1]

  • Structure:

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
4.15Triplet1H-CH(Br)-
2.05Multiplet2H-CH₂-CH(Br)-
1.25Multiplet28H-(CH₂)₁₄-
0.88Triplet3H-CH₃
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175-COOH
~45-CH(Br)-
~34-CH₂-CH(Br)-
~31.9-CH₂- (C-16)
~29.7 - 29.1-(CH₂)₁₂-
~24.8-CH₂- (C-4)
~22.7-CH₂- (C-17)
~14.1-CH₃
Infrared (IR) Spectroscopy Data

Sample Preparation: Thin Solid Film or KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
2800-3300Strong, BroadO-H stretch (Carboxylic Acid)
2915, 2848StrongC-H stretch (Aliphatic)
1705StrongC=O stretch (Carboxylic Acid)
1465MediumC-H bend (Methylene)
1290MediumC-O stretch
940Medium, BroadO-H bend (Carboxylic Acid)
~650Medium-StrongC-Br stretch

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment of Fragment Ion
364/362Low[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
283Medium[M - Br]⁺
319/317Low[M - COOH]⁺
45High[COOH]⁺
Series of peaks separated by 14 amuVariable[CₙH₂ₙ₊₁]⁺ (Alkyl chain fragmentation)

Note: Due to the presence of bromine, fragments containing this atom will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity.[3][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

  • Transfer the solution into a clean 5 mm NMR tube.[6]

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe to the appropriate nucleus (¹H or ¹³C).[6]

  • Data Acquisition:

    • Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the NMR spectrum.

  • Data Processing:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [1]

    • Dissolve a small amount of this compound in a volatile solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution to a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

  • Sample Preparation (KBr Pellet Method):

    • Grind a few milligrams of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of the IR spectrometer.

    • Acquire a background spectrum (of air or the pure salt plate).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Output: The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Hell-Volhard-Zelinsky Bromination of Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the α-bromination of stearic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to synthesize 2-bromostearic acid. The HVZ reaction is a robust method for the selective halogenation of the α-carbon of carboxylic acids. This compound is a valuable intermediate in the synthesis of various functionalized fatty acids and other organic molecules relevant to drug development and materials science. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and characterization information.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a fundamental transformation in organic synthesis that allows for the selective halogenation of the α-carbon of a carboxylic acid.[1][2][3][4][5] The reaction typically employs a phosphorus trihalide, such as PBr₃ or PCl₃, and a halogen, like Br₂.[1][2][5] The reaction proceeds through the in situ formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. Subsequent hydrolysis yields the α-halo carboxylic acid.[2] This methodology is particularly useful for the functionalization of long-chain fatty acids, such as stearic acid, providing a handle for further chemical modifications.

Data Presentation

The following table summarizes the key quantitative data for the Hell-Volhard-Zelinsky bromination of stearic acid.

ParameterValueReference
Reactants
Stearic Acid42.6 g (0.15 mol)[6]
Phosphorus Trichloride (catalyst)0.6 mL[6]
Bromine16.2 mL (total)[6]
Product
Product NameThis compound
Molecular FormulaC₁₈H₃₅BrO₂
Molecular Weight363.37 g/mol
AppearancePale yellow solid[6]
Melting Point58-60 °C
Reaction Conditions
Temperature90 °C[6]
Reaction Time~9 hours[6]
Yield
Expected YieldHigh (A similar reaction reports a yield of 99.5%)

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

  • Stearic acid (42.6 g)

  • Phosphorus trichloride (0.6 mL)

  • Bromine (16.2 mL)

  • Carbon tetrachloride (200 mL)

  • Water (100 mL)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Oil bath with a magnetic stirrer and heating capabilities

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, melt 42.6 g of stearic acid by heating the flask in an oil bath to 90 °C.

  • Addition of Catalyst: Once the stearic acid has melted, add 0.6 mL of phosphorus trichloride to the flask.

  • Bromine Addition (First Portion): Slowly add 8.5 mL of bromine dropwise from the dropping funnel over a period of 3 hours while maintaining the reaction temperature at 90 °C and stirring continuously.

  • Bromine Addition (Second Portion): After the first addition is complete, add another 7.7 mL of bromine dropwise over 2.5 hours under the same reaction conditions.

  • Reaction Completion: Continue to heat the reaction mixture at 90 °C for an additional 3.5 hours with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 200 mL of carbon tetrachloride, followed by 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Remove the solvent (carbon tetrachloride) from the dried organic layer using a rotary evaporator. This will yield a yellow oily substance.

  • Purification by Recrystallization:

    • Dissolve the crude yellow oily product in a minimal amount of hot ethanol (approximately 60 mL).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the pale yellow solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a desiccator.

Characterization of this compound

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show the following characteristic peaks:

  • O-H stretch (carboxylic acid): A broad peak in the region of 3300-2500 cm⁻¹

  • C-H stretch (alkane): Sharp peaks around 2920 and 2850 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

  • C-Br stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton on the α-carbon (adjacent to the bromine and carbonyl group) is expected to appear as a triplet downfield, typically in the range of 4.1-4.4 ppm. The long alkyl chain will show a complex multiplet in the upfield region (0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically above 10 ppm.

  • ¹³C NMR: The carbonyl carbon is expected to be in the range of 170-180 ppm. The α-carbon attached to the bromine will be significantly deshielded and is expected to appear in the range of 40-50 ppm. The carbons of the long alkyl chain will appear in the upfield region (14-35 ppm).

Mass Spectrometry (MS):

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The molecular ion peaks would be expected at m/z 362 and 364. Common fragmentation patterns for α-bromo carboxylic acids include the loss of the bromine atom and cleavage of the bond between the α and β carbons.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Hell-Volhard-Zelinsky reaction and the experimental workflow for the synthesis of this compound.

HVZ_Mechanism CarboxylicAcid Stearic Acid (R-CH₂-COOH) AcylBromide Acyl Bromide (R-CH₂-COBr) CarboxylicAcid->AcylBromide + PBr₃ PBr3 PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (R-CH(Br)-COBr) Enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ FinalProduct This compound (R-CH(Br)-COOH) AlphaBromoAcylBromide->FinalProduct + H₂O H2O H₂O (Hydrolysis)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental_Workflow Start Start: Melt Stearic Acid AddCatalyst Add PCl₃ Catalyst Start->AddCatalyst AddBromine Add Bromine (2 portions) AddCatalyst->AddBromine Reaction Heat at 90°C AddBromine->Reaction Workup Work-up: Add CCl₄ and H₂O, Separate Layers Reaction->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Isolate Isolate Pure Product (Filtration) Recrystallize->Isolate End End: this compound Isolate->End

Caption: Experimental Workflow for this compound Synthesis.

References

Esterification of 2-Bromostearic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective esterification of 2-bromostearic acid is a critical step in the synthesis of various bioactive molecules and chemical probes. This document provides detailed application notes and protocols for the successful esterification of this compound, with a focus on the widely utilized Fischer-Speier esterification method.

This compound, a derivative of the saturated fatty acid, stearic acid, serves as a versatile building block in organic synthesis. Its esters are valuable intermediates in the production of pharmaceuticals, surfactants, and specialty chemicals. The presence of the alpha-bromo substituent allows for further chemical modifications, making these esters key precursors for a range of functionalized long-chain aliphatic compounds.

I. Overview of Esterification Methods

The primary method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using a large excess of the alcohol or by removing water as it is formed.[1]

Other methods for esterification that can be adapted for this compound include:

  • Steglich Esterification: This method is suitable for acid-sensitive substrates and uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

  • Reaction with Thionyl Chloride followed by Alcohol: This two-step process first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol.

  • Alkylation with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.

This document will focus on the Fischer-Speier esterification due to its cost-effectiveness and applicability to long-chain fatty acids.

II. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the esterification of long-chain fatty acids, which can be extrapolated for this compound. The data is based on studies involving stearic acid and other similar fatty acids, providing a comparative basis for experimental design.

Reactant (Alcohol)CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Yield (%)Reference
MethanolSulfuric Acid1-5 mol%Reflux (65)2-8>10:1>90General Protocol
EthanolSulfuric Acid1-5 mol%Reflux (78)2-8>10:1>90General Protocol
n-PropanolSulfuric Acid1-5 mol%Reflux (97)3-10>10:185-95General Protocol
n-ButanolSulfuric Acid1-5 mol%Reflux (118)4-12>10:185-95General Protocol
MethanolMontmorillonite KSF/0101504Constant Flow82[3]
EthanolMontmorillonite KSF/0101504Constant Flow93[3]
n-PropanolMontmorillonite KSF/0101504Constant Flow88[3]
n-ButanolMontmorillonite KSF/0101504Constant Flow95[3]

Note: Yields are highly dependent on the specific reaction conditions and the efficiency of water removal.

III. Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol using Sulfuric Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of methyl 2-bromostearate.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Continue refluxing with stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude methyl 2-bromostearate.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Esterification using a Solid Acid Catalyst (Montmorillonite Clay)

This protocol offers a more environmentally friendly approach using a reusable solid acid catalyst.[3]

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Montmorillonite KSF/0 clay catalyst

  • Reaction vessel suitable for high-temperature reactions with continuous alcohol flow and water removal (e.g., a semi-continuous reactor)

  • Hexane

Procedure:

  • Catalyst Activation: The clay catalyst may need to be activated by heating to remove any adsorbed water.

  • Reaction Setup: In a suitable reactor, add this compound and the montmorillonite KSF/0 catalyst (e.g., 10% by weight of the acid).[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150°C).[3] Continuously feed the alcohol into the reactor at a constant flow rate. The design of the reactor should allow for the continuous removal of water formed during the reaction.

  • Work-up:

    • After the desired reaction time (e.g., 4 hours), cool the reaction mixture.

    • Separate the solid catalyst by filtration. The catalyst can be washed with a solvent like hexane, dried, and reused.

    • The filtrate contains the desired ester.

  • Purification:

    • Remove any excess alcohol and solvent by evaporation.

    • The crude ester can be purified by vacuum distillation.

IV. Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the esterification process.

Caption: General reaction scheme for the Fischer-Speier esterification of this compound.

Esterification_Workflow arrow arrow start Start: This compound & Alcohol reaction Acid-Catalyzed Esterification (Reflux) start->reaction workup Work-up: Neutralization & Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Purification: Solvent Removal & (Optional) Distillation/Chromatography drying->purification product Final Product: Purified 2-Bromostearate Ester purification->product

Caption: A generalized experimental workflow for the synthesis and purification of 2-bromostearate esters.

References

Application Notes and Protocols for the Synthesis of Surfactants from 2-Bromostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various classes of surfactants utilizing 2-bromostearic acid as a key starting material. The protocols detailed below are based on established chemical principles and provide a foundation for the development of novel surfactants for a wide range of applications, including drug delivery, formulation science, and materials science.

Introduction

This compound, a derivative of the saturated fatty acid stearic acid, is a versatile hydrophobic building block for the synthesis of a variety of surfactants. The presence of a reactive bromine atom at the alpha-position to the carboxylic acid group allows for the facile introduction of various hydrophilic head groups, enabling the synthesis of cationic, anionic, non-ionic, and amphoteric surfactants. The long C18 alkyl chain imparts significant surface activity to the resulting molecules, making them effective at reducing surface and interfacial tension. This document outlines detailed protocols for the synthesis of these surfactant classes from this compound, presents their key physicochemical properties, and visualizes the synthetic pathways.

Cationic Surfactants

Cationic surfactants derived from this compound possess a positively charged head group, making them useful as antimicrobial agents, fabric softeners, and as components in drug delivery systems for nucleic acids. A common synthetic route is the quaternization of a tertiary amine with this compound, a classic example of the Menschutkin reaction.

Synthesis of 2-(N,N,N-trimethylammonio)stearate Bromide (A Quaternary Ammonium Salt)

This protocol describes the synthesis of a quaternary ammonium salt by reacting this compound with trimethylamine.

Experimental Protocol:

  • Materials: this compound, trimethylamine (solution in ethanol or as a gas), ethanol, diethyl ether.

  • Procedure:

    • In a pressure-resistant flask, dissolve this compound (1 equivalent) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an excess of trimethylamine (2-3 equivalents) to the cooled solution with stirring.

    • Seal the flask and allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, remove the solvent and excess trimethylamine under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure 2-(N,N,N-trimethylammonio)stearate bromide.

G This compound This compound Quaternary Ammonium Salt Quaternary Ammonium Salt This compound->Quaternary Ammonium Salt Menschutkin Reaction Ethanol, RT Trimethylamine Trimethylamine Trimethylamine->Quaternary Ammonium Salt

Synthesis of a Cationic Surfactant

Anionic Surfactants

Anionic surfactants are widely used as detergents, emulsifiers, and foaming agents. A straightforward method to synthesize an anionic surfactant from this compound is through nucleophilic substitution of the bromide with a sulfite group.

Synthesis of Sodium 2-Sulfostearate

This protocol outlines the preparation of an alpha-sulfo fatty acid salt.

Experimental Protocol:

  • Materials: this compound, sodium sulfite, water, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and ethanol.

    • Add sodium sulfite (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, with stirring. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude sodium 2-sulfostearate can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

G This compound This compound Anionic Surfactant Anionic Surfactant This compound->Anionic Surfactant Nucleophilic Substitution Water/Ethanol, Reflux Sodium Sulfite Sodium Sulfite Sodium Sulfite->Anionic Surfactant

Synthesis of an Anionic Surfactant

Non-ionic Surfactants

Non-ionic surfactants are valued for their stability in the presence of electrolytes and their low irritation potential, making them suitable for use in pharmaceuticals and personal care products. A common approach for their synthesis is the esterification of the carboxylic acid group of this compound with a poly(ethylene glycol) (PEG) derivative.

Synthesis of Poly(ethylene glycol) mono-(2-bromostearate)

This protocol describes the esterification of this compound with a poly(ethylene glycol) monomethyl ether.

Experimental Protocol:

  • Materials: this compound, poly(ethylene glycol) monomethyl ether (PEG-MME, of desired molecular weight), dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent), PEG-MME (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

    • Wash the filtrate with dilute hydrochloric acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

G This compound This compound Non-ionic Surfactant Non-ionic Surfactant This compound->Non-ionic Surfactant DCC/DMAP Esterification DCM, RT PEG-MME PEG-MME PEG-MME->Non-ionic Surfactant

Synthesis of a Non-ionic Surfactant

Amphoteric (Zwitterionic) Surfactants

Amphoteric surfactants, such as betaines, possess both a positive and a negative charge in the same molecule, offering a unique pH-dependent behavior. They are known for their mildness and are often used in personal care products.

Synthesis of Stearyl-2-betaine (N,N-dimethyl-N-(1-carboxyheptadecyl)glycine)

This protocol details the synthesis of a betaine-type surfactant from this compound.

Experimental Protocol:

  • Materials: this compound, N,N-dimethylglycine ethyl ester, acetonitrile, sodium bicarbonate.

  • Procedure:

    • Step 1: Quaternization. In a round-bottom flask, dissolve this compound (1 equivalent) and N,N-dimethylglycine ethyl ester (1.1 equivalents) in acetonitrile.

    • Heat the mixture to reflux for 24-48 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting product is the quaternary ammonium ester intermediate.

    • Step 2: Hydrolysis. Dissolve the crude intermediate in a mixture of ethanol and water.

    • Add sodium bicarbonate (2-3 equivalents) and heat the mixture to reflux for 12-24 hours to hydrolyze the ester.

    • After cooling, acidify the solution with dilute hydrochloric acid to a pH of approximately 6-7.

    • The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed, and the product purified by recrystallization.

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Hydrolysis This compound This compound Quaternary Ester Intermediate Quaternary Ester Intermediate This compound->Quaternary Ester Intermediate Acetonitrile, Reflux N,N-dimethylglycine ethyl ester N,N-dimethylglycine ethyl ester N,N-dimethylglycine ethyl ester->Quaternary Ester Intermediate Betaine Surfactant Betaine Surfactant Quaternary Ester Intermediate->Betaine Surfactant NaOH, Water/Ethanol, Reflux

Synthesis of an Amphoteric Surfactant

Physicochemical Properties

The surface-active properties of surfactants are critical for their application. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The following table summarizes estimated physicochemical properties for surfactants derived from this compound, based on data for structurally similar compounds.

Surfactant TypeExample StructureEstimated CMC (mol/L)Estimated γ_CMC (mN/m)
Cationic 2-(N,N,N-trimethylammonio)stearate bromide1 x 10⁻⁴ - 5 x 10⁻⁴30 - 40
Anionic Sodium 2-sulfostearate5 x 10⁻⁴ - 1 x 10⁻³25 - 35
Non-ionic PEG(10)-2-bromostearate1 x 10⁻⁵ - 5 x 10⁻⁵35 - 45
Amphoteric Stearyl-2-betaine1 x 10⁻⁴ - 8 x 10⁻⁴28 - 38

Note: The values presented in this table are estimations based on structurally related surfactants and may vary depending on the specific synthesis and purification methods, as well as the conditions of measurement (e.g., temperature, pH, ionic strength).

Overall Workflow

The general workflow for the synthesis and characterization of surfactants from this compound is depicted below.

G Start Start: This compound Synthesis Synthesis of Surfactant (Cationic, Anionic, Non-ionic, or Amphoteric) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Properties Physicochemical Property Measurement (Surface Tension, CMC) Characterization->Properties Application Application Testing (Emulsification, Drug Delivery, etc.) Properties->Application

General Experimental Workflow

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a diverse range of surfactants. The protocols provided herein offer a foundational guide for researchers to explore the synthesis and application of these novel surface-active agents. Further optimization of reaction conditions and in-depth characterization of the resulting surfactants will be crucial for tailoring their properties for specific applications in drug development and other scientific fields.

Applications of 2-Bromostearic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 2-Bromostearic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. The unique reactivity of the bromine atom at the alpha-position of the long alkyl chain allows for the introduction of various functional groups, making it a valuable building block for creating bioactive molecules and components of advanced drug delivery systems.

Application 1: Synthesis of α-Amino-Stearic Acid as a Precursor for Bioactive Peptidomimetics and Anticancer Agents

α-Amino acids with long alkyl chains are of significant interest in medicinal chemistry for their potential to mimic lipid-protein interactions and for their incorporation into peptidomimetics with enhanced membrane permeability. Furthermore, derivatives of stearic acid have demonstrated notable anticancer activity, suggesting that novel amino acid analogs could possess therapeutic potential.[1][2][3][4][5] This protocol outlines a two-step synthesis of 2-aminostearic acid from this compound via an azide intermediate.

Experimental Protocol: Two-Step Synthesis of 2-Aminostearic Acid

Step 1: Synthesis of 2-Azidostearic Acid

This procedure details the nucleophilic substitution of the bromide in this compound with sodium azide.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 100 mL of dimethylformamide (DMF).

  • Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azidostearic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of 2-Azidostearic Acid to 2-Aminostearic Acid

This protocol describes the Staudinger reduction of the azide to an amine.[7]

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve the crude 2-azidostearic acid (1.0 eq) from the previous step in 100 mL of tetrahydrofuran (THF).

  • Addition of Triphenylphosphine: Add triphenylphosphine (PPh₃, 1.1 eq) to the solution at room temperature. Nitrogen gas will evolve from the reaction.

  • Aza-ylide formation: Stir the reaction mixture at room temperature for 2-4 hours until the evolution of nitrogen ceases.

  • Hydrolysis: Add 20 mL of water to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate aza-ylide.

  • Concentration: Remove the THF under reduced pressure.

  • Workup: Add 100 mL of 1 M HCl to the residue and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.

  • Isolation: Basify the aqueous layer with 2 M NaOH until a pH of ~10 is reached. The product, 2-aminostearic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data
Step Reactant Molar Mass ( g/mol ) Equivalents Product Molar Mass ( g/mol ) Theoretical Yield (g) Estimated Yield (%)
1This compound363.381.02-Azidostearic Acid325.4929.885-95
22-Azidostearic Acid325.491.02-Aminostearic Acid299.5027.480-90

Experimental Workflow

G Start This compound Step1 Nucleophilic Substitution (NaN₃, DMF, 70°C) Start->Step1 Intermediate 2-Azidostearic Acid Step1->Intermediate Step2 Staudinger Reduction (1. PPh₃, THF 2. H₂O) Intermediate->Step2 End 2-Aminostearic Acid Step2->End

Synthesis of 2-Aminostearic Acid.
Signaling Pathway Implication: HDAC Inhibition

Stearic acid derivatives have been shown to exhibit anticancer activity, with some studies suggesting histone deacetylase (HDAC) inhibition as a potential mechanism.[2] The synthesized 2-aminostearic acid can be further derivatized to explore its potential as an HDAC inhibitor, a class of drugs known to induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Nucleus Histones Histones Acetylated Histones Acetylated Histones Acetylated Histones->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated Histones->Gene_Expression HDAC HDAC HDAC->Histones Stearic_Acid_Derivative 2-Aminostearic Acid Derivative Stearic_Acid_Derivative->HDAC Inhibition HAT Histone Acetyltransferase HAT->Acetylated Histones Acetylation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

HDAC Inhibition Pathway.

Application 2: Synthesis of Functionalized Lipids for Drug Delivery Systems

The bromine atom in this compound serves as a convenient handle for conjugation to polymers, targeting ligands, or drugs, creating functionalized lipids for use in liposomes and other lipid-based nanoparticles.[8][9][10][11] This protocol describes a general method for synthesizing a PEGylated stearic acid derivative, a common component in "stealth" liposomes that exhibit prolonged circulation times.

Experimental Protocol: Synthesis of a Thioether-Linked PEG-Stearic Acid Conjugate

This procedure details the nucleophilic substitution of this compound with a thiol-terminated polyethylene glycol (PEG-SH).

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and thiol-terminated PEG (PEG-SH, e.g., MW 2000; 1.0 eq) in 50 mL of anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the solution.

  • Reaction: Stir the reaction mixture at 50°C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the DMF under high vacuum.

  • Purification: The crude product is purified by dialysis against deionized water to remove unreacted PEG-SH and salts, followed by lyophilization to obtain the pure PEG-stearic acid conjugate as a white solid.

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 363.38 | 1.0 | PEG(2000)-S-Stearic Acid | ~2283 | 21.0 | 70-85 | | PEG(2000)-SH | ~2000 | 1.0 | | | | |

Logical Workflow for Functionalized Lipid Synthesis

G cluster_0 Reactants 2-Bromostearic_Acid This compound Reaction Nucleophilic Substitution (Base, Solvent) 2-Bromostearic_Acid->Reaction Nucleophile Nucleophile (e.g., PEG-SH, Drug-NH₂, Ligand-OH) Nucleophile->Reaction Product Functionalized Stearic Acid Reaction->Product Application Incorporate into Lipid Nanoparticle Product->Application

Functionalized Lipid Synthesis.

References

2-Bromostearic Acid: A Potent Tool for Interrogating Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Bromostearic acid is a halogenated fatty acid analogue that serves as a valuable research tool for investigating the intricate pathways of fatty acid metabolism. By competitively inhibiting key enzymes involved in fatty acid oxidation (FAO), this compound allows for the elucidation of metabolic fluxes, the identification of potential drug targets, and a deeper understanding of metabolic disorders. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of this compound and its analogues in metabolic research.

Mechanism of Action

This compound primarily exerts its inhibitory effects on fatty acid metabolism through the targeting of two key enzymatic steps:

  • Carnitine Palmitoyltransferase (CPT): The transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation is dependent on the carnitine shuttle, a process initiated by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. This compound, after its conversion to 2-bromostearoyl-CoA, acts as a competitive inhibitor of CPT-I. This inhibition prevents the formation of acylcarnitine, thereby blocking the entry of long-chain fatty acids into the mitochondria and effectively halting their oxidation.[1]

  • 3-Ketoacyl-CoA Thiolase: Within the mitochondrial matrix, the final step of each β-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves a two-carbon acetyl-CoA unit from the fatty acyl-CoA chain. Evidence suggests that 2-bromo-derivatives of fatty acids can be metabolized to form 2-bromo-3-ketoacyl-CoA, which then irreversibly inactivates 3-ketoacyl-CoA thiolase.[2] This leads to a complete halt of the β-oxidation spiral.

The dual inhibitory action of this compound on both the transport and the core machinery of fatty acid oxidation makes it a potent and specific tool for studying these processes.

Applications in Research and Drug Development

The ability of this compound to potently inhibit fatty acid oxidation has led to its use in a variety of research applications:

  • Studying Metabolic Diseases: In conditions such as type 2 diabetes and obesity, dysregulation of fatty acid metabolism is a key pathological feature. This compound can be used in cellular and animal models to mimic impaired fatty acid oxidation and investigate the downstream consequences on glucose metabolism, insulin sensitivity, and lipid accumulation. For instance, studies have shown that inhibiting fatty acid oxidation with 2-bromostearate can reverse the impairment of glucose and pyruvate oxidation in the diaphragm of fat-fed rats.[3]

  • Cancer Research: Many cancer cells exhibit altered metabolic profiles, with some relying on fatty acid oxidation for energy and biomass production. This compound can be employed to probe the dependence of cancer cells on this metabolic pathway, potentially identifying new therapeutic vulnerabilities.

  • Cardiovascular Research: The heart relies heavily on fatty acid oxidation for its high energy demands. Investigating the effects of inhibiting this pathway with this compound can provide insights into cardiac metabolism in both physiological and pathological states, such as ischemia and heart failure.

  • Drug Development: As a well-characterized inhibitor of fatty acid oxidation, this compound can serve as a reference compound in the screening and development of new drugs targeting enzymes in this pathway.

Data Presentation

CompoundTarget/ProcessSystemConcentration/IC50Reference
2-Bromopalmitoyl-CoACarnitine Palmitoyltransferase (CPT)Intact Liver MitochondriaPotent Inhibition[1]
2-Bromooctanoate3-Ketothiolase IRat Liver Mitochondria10 µM (complete inactivation)[2]

Note: The inhibitory potency of 2-bromo fatty acids can vary depending on the experimental system, substrate concentrations, and the specific analogue used.

Mandatory Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT-I Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acyl-Carnitine->Mitochondrial Acyl-CoA CPT-II/CAT Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrial Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Beta-Oxidation Spiral->3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle This compound This compound CPT-I CPT-I This compound->CPT-I Inhibits This compound->3-Ketoacyl-CoA Thiolase Inhibits experimental_workflow cluster_cell_culture In Vitro (Cultured Cells) cluster_mitochondria In Vitro (Isolated Mitochondria) cluster_in_vivo In Vivo (Animal Model) Cell Seeding Cell Seeding Treatment Treatment with This compound Cell Seeding->Treatment Metabolic Assays Fatty Acid Oxidation Assay (e.g., Seahorse Analyzer) Treatment->Metabolic Assays Data Analysis Data Analysis Metabolic Assays->Data Analysis Mitochondria Isolation Mitochondria Isolation Incubation Incubation with Substrates and this compound Mitochondria Isolation->Incubation Respiration Measurement Oxygen Consumption Rate (e.g., Oroboros O2k) Incubation->Respiration Measurement Enzyme Kinetics Enzyme Kinetics Respiration Measurement->Enzyme Kinetics Animal Acclimatization Animal Acclimatization Administration Administration of This compound Animal Acclimatization->Administration Sample Collection Blood and Tissue Collection Administration->Sample Collection Metabolite Analysis Mass Spectrometry for Acylcarnitines Sample Collection->Metabolite Analysis

References

Application Notes and Protocols for Incorporating 2-Bromostearic Acid into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of 2-Bromostearic acid into lipid bilayers, a process relevant for studying membrane properties, protein-lipid interactions, and for the development of novel drug delivery systems.

Introduction

This compound is a saturated fatty acid analog containing a bromine atom at the alpha-carbon position. This modification introduces a bulky, electronegative group that can alter the physicochemical properties of lipid bilayers. Understanding the impact of this compound on membrane structure and function is crucial for its application as a biophysical probe and in the design of lipid-based formulations. This document outlines the materials, equipment, and a detailed step-by-step protocol for preparing and characterizing lipid bilayers containing this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling the compound and for understanding its behavior within a lipid bilayer.

PropertyValueReference
Molecular Formula C₁₈H₃₅BrO₂[1]
Molecular Weight 363.37 g/mol [1]
Melting Point 58-60 °C[1]
Boiling Point 431 °C at 760 mmHg[1]
Density 1.088 g/cm³[1]
Storage Temperature -20°C[1]

Experimental Protocol: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and varying molar percentages of this compound using the thin-film hydration and extrusion method.

Materials
  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen or Argon gas

  • Mini-extruder set with polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath sonicator

  • Heating block or water bath

Experimental Workflow

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Extrusion cluster_characterization Characterization dissolve Dissolve POPC and This compound in Chloroform/Methanol mix Thoroughly Mix Lipids dissolve->mix Ensure homogeneity evaporate Evaporate Solvent using Rotary Evaporator mix->evaporate Form thin film dry Dry Lipid Film under Vacuum evaporate->dry Remove residual solvent add_buffer Add Hydration Buffer dry->add_buffer Above lipid Tm vortex Vortex to form MLVs add_buffer->vortex extrude Extrude through 100 nm polycarbonate membrane vortex->extrude Create LUVs dsc DSC (Phase Transition) extrude->dsc fa Fluorescence Anisotropy (Membrane Fluidity) extrude->fa dls DLS (Size and Polydispersity) extrude->dls

Figure 1: Experimental workflow for the preparation and characterization of liposomes containing this compound.
Step-by-Step Procedure

  • Lipid Stock Solution Preparation:

    • Prepare stock solutions of POPC and this compound in a chloroform:methanol (2:1, v/v) mixture at a concentration of 10 mg/mL. Many long-chain, saturated acidic lipids can be difficult to solubilize in chloroform alone; adding a small amount of methanol (e.g., 2%) can improve solubility.[2]

    • Store stock solutions in glass vials under an inert atmosphere (nitrogen or argon) at -20°C.

  • Lipid Film Formation:

    • In a clean, dry round-bottom flask, add the desired volumes of the POPC and this compound stock solutions to achieve the target molar ratios (e.g., 100:0, 95:5, 90:10, 80:20 POPC:this compound).

    • Thoroughly mix the lipid solutions by gentle swirling.

    • Remove the organic solvent using a rotary evaporator at a temperature above the melting point of this compound (i.e., >60°C) to ensure proper mixing.

    • Continue to dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with the desired hydration buffer, pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

    • The volume of the hydration buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the flask vigorously for 5-10 minutes until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the syringes and pass it through the membrane 11-21 times to form LUVs.

    • The resulting liposome suspension should appear translucent.

Characterization of Lipid Bilayers Containing this compound

Vesicle Size and Polydispersity

The size distribution and polydispersity index (PDI) of the prepared liposomes should be determined by Dynamic Light Scattering (DLS).

Table 2: Expected DLS Results for POPC/2-Bromostearic Acid LUVs

Molar Ratio (POPC:2-BSA)Expected Mean Diameter (nm)Expected PDI
100:0100 - 120< 0.1
95:5100 - 125< 0.15
90:10105 - 130< 0.2
80:20110 - 140< 0.25

Note: These are estimated values. Actual results may vary based on experimental conditions.

Phase Transition Temperature

The main phase transition temperature (Tm) of the lipid bilayers can be determined using Differential Scanning Calorimetry (DSC). The incorporation of this compound is expected to broaden the phase transition and potentially shift the Tm.

Table 3: Estimated Phase Transition Temperatures of POPC/2-Bromostearic Acid Bilayers

Molar Ratio (POPC:2-BSA)Estimated Tm (°C)
100:0 (POPC)-2
95:5-1 to 0
90:100 to 2
80:202 to 5

Note: These are estimated values based on the general effects of saturated fatty acids on unsaturated phospholipid bilayers. The bromine atom may further influence these values.

Membrane Fluidity

Membrane fluidity can be assessed by measuring the steady-state fluorescence anisotropy of a lipophilic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in anisotropy indicates a decrease in membrane fluidity.

Table 4: Estimated Fluorescence Anisotropy of DPH in POPC/2-Bromostearic Acid Bilayers

Molar Ratio (POPC:2-BSA)Estimated Anisotropy (r) at 25°C
100:0 (POPC)0.10 - 0.12
95:50.12 - 0.14
90:100.14 - 0.16
80:200.16 - 0.18

Note: These are estimated values. The actual anisotropy will depend on the specific experimental setup.

Signaling Pathways and Logical Relationships

The incorporation of this compound can influence membrane-associated signaling pathways by altering the local lipid environment of membrane proteins.

G BSA This compound Incorporation Membrane Altered Membrane Properties BSA->Membrane Changes fluidity, packing, and charge Protein Membrane Protein Conformation/Function Membrane->Protein Modulates activity Signaling Downstream Signaling Cascade Protein->Signaling Alters signal transduction

Figure 2: Logical relationship of this compound incorporation on cellular signaling.

Conclusion

This protocol provides a comprehensive guide for the preparation and characterization of lipid bilayers containing this compound. The provided data tables offer expected quantitative outcomes, which should be validated experimentally. The ability to systematically vary the concentration of this compound and characterize its effects on bilayer properties is essential for its application in biophysical studies and drug development. Researchers should adhere to standard laboratory safety practices when handling organic solvents and other chemicals.

References

Synthesis Pathway: Hell-Volhard-Zelinsky Reaction and Esterification

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of 2-bromostearic acid esters, compounds of significant interest across various industrial sectors. These esters serve as crucial intermediates and building blocks in the manufacturing of specialty chemicals, pharmaceuticals, and personal care products.[1] Their utility stems from the presence of the bromine atom at the alpha-position to the carbonyl group, which provides a reactive site for further chemical modifications.[2][3]

Industrial applications for these compounds are diverse. They are utilized in the formulation of surfactants and detergents, enhancing cleaning power and stability.[1] In the pharmaceutical industry, this compound and its derivatives act as key intermediates in the synthesis of various drugs.[1] Furthermore, their properties are harnessed in the production of lubricants, plasticizers, and cosmetics.[4][5][6] The synthesis typically involves a two-step process: the α-bromination of stearic acid followed by esterification.

The primary method for the α-bromination of stearic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[2][7][8] This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][9] The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol.[2][3] This enol form readily reacts with bromine at the α-carbon. The resulting α-bromo acyl bromide is then reacted with an alcohol (such as methanol or ethanol) to yield the desired this compound ester.[7]

Synthesis_Workflow cluster_0 Step 1: α-Bromination (HVZ Reaction) cluster_1 Step 2: Esterification SA Stearic Acid Intermediate 2-Bromostearoyl Bromide SA->Intermediate  Hell-Volhard-Zelinsky Reaction Reagents1 Br₂, PBr₃ (cat.) Ester This compound Ester (Methyl or Ethyl) Intermediate->Ester  Nucleophilic Acyl Substitution Alcohol Alcohol (Methanol or Ethanol)

Caption: Workflow for the two-step synthesis of this compound esters.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol details the α-bromination of stearic acid, which is the precursor for the esterification step.

Materials:

  • Stearic Acid

  • Phosphorus trichloride (PCl₃) or Red Phosphorus

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and dropping funnel

  • Heating oil bath

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Melt 42.6 g of stearic acid in a flask by heating in an oil bath to 90°C.[10]

  • Once melted, add 0.6 ml of phosphorus trichloride to the reaction mixture. Note: Alternatively, a catalytic amount of red phosphorus can be used with PBr₃ formed in situ.[9]

  • Slowly add 8.5 ml of bromine dropwise over a period of 3 hours while maintaining the temperature and stirring.[10]

  • After the initial addition, add a second portion of 7.7 ml of bromine dropwise over 2.5 hours.[10]

  • Continue heating the mixture at 90°C for an additional 3.5 hours to ensure the reaction goes to completion.[10]

  • Cool the reaction mixture to room temperature. Add 200 ml of carbon tetrachloride and 100 ml of water for extraction.[10]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[10]

  • Remove the solvent (carbon tetrachloride) under vacuum using a rotary evaporator to yield the crude this compound as a yellow oil.[10]

  • For purification, dissolve the crude product in 60 ml of hot ethanol and allow it to cool, inducing crystallization to obtain a pale yellow solid.[10]

Protocol 2: Synthesis of Methyl 2-Bromostearate

Materials:

  • This compound (or the 2-bromostearoyl bromide intermediate from Protocol 1)

  • Anhydrous Methanol

  • Acid catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • If starting from the 2-bromostearoyl bromide intermediate, cool the reaction mixture from Protocol 1 to 0°C and carefully pour it into an excess of ice-cooled anhydrous methanol with vigorous stirring.[7]

  • If starting with purified this compound, dissolve the acid in a large excess of anhydrous methanol (e.g., 100-fold excess).[11]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total volume).

  • Heat the mixture to reflux and maintain for 2-4 hours, or let it stand at 50°C overnight.[6][11]

  • After cooling, neutralize any remaining acid by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.[12]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the methanol using a rotary evaporator. The resulting residue is crude methyl 2-bromostearate.

  • Further purification can be achieved by vacuum distillation.[7]

Protocol 3: Synthesis of Ethyl 2-Bromostearate

This protocol is analogous to the synthesis of the methyl ester, with ethanol being substituted for methanol.

Materials:

  • This compound (or the 2-bromostearoyl bromide intermediate from Protocol 1)

  • Anhydrous Ethanol

  • Acid catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄)

Procedure:

  • Follow the same initial steps as for the methyl ester synthesis, substituting anhydrous ethanol for methanol.

  • If starting from the 2-bromostearoyl bromide intermediate, cool the reaction mixture to 0°C and carefully add it to an excess of ice-cooled anhydrous ethanol with vigorous stirring.[7]

  • If starting with purified this compound, dissolve the acid in a large excess of anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • Perform an aqueous work-up by neutralizing with sodium bicarbonate solution, washing with brine, and drying over anhydrous sodium sulfate.[12]

  • Remove the ethanol via rotary evaporation to obtain the crude ethyl 2-bromostearate.

  • Purify the final product by vacuum distillation.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its subsequent esterification. Yields can vary based on the purity of reactants and precise reaction conditions.

ParameterStep 1: α-Bromination of Stearic AcidStep 2: Esterification
Primary Reactant Stearic AcidThis compound / Acyl Bromide
Key Reagents Br₂, PCl₃ (or PBr₃)[10]Methanol or Ethanol, H₂SO₄ (cat.)[11]
Temperature 90°C[10]50°C to Reflux Temperature[11]
Reaction Time ~9 hours[10]2-4 hours (reflux) or overnight (50°C)[6][11]
Solvent None (neat), then CCl₄ for workup[10]Excess alcohol serves as solvent[11]
Typical Yield Not specified, but generally high>85% (by analogy)[7]

Purification and Isolation

The final ester product is typically isolated and purified using standard laboratory techniques.[12] After the initial reaction, an aqueous work-up is performed to remove the acid catalyst and any water-soluble byproducts.[12] This involves washing the organic mixture with a weak base like sodium carbonate or bicarbonate solution, followed by a wash with brine.[12] The organic layer containing the ester is then dried using an anhydrous salt such as sodium sulfate.[13] Final purification to achieve high purity for industrial or pharmaceutical applications is commonly achieved through vacuum distillation, which separates the desired ester based on its boiling point.[7][12]

References

Application Notes and Protocols for the Quantification of 2-Bromostearic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid is a synthetic brominated fatty acid that serves as a valuable tool in metabolic research, primarily known for its role as an inhibitor of fatty acid oxidation. Its ability to modulate cellular metabolism makes it a compound of interest in studies related to metabolic disorders, such as diabetes and heart disease. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the analysis of this compound in various biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

The quantification of this compound in complex biological samples is most effectively achieved using chromatographic techniques coupled with mass spectrometry. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, which are essential for accurate measurements in intricate matrices like plasma, serum, and tissue homogenates.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of fatty acids. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. Electron impact (EI) or negative chemical ionization (NCI) can be used for detection, with NCI often providing higher sensitivity for halogenated compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity for its high specificity and sensitivity, often requiring less sample preparation compared to GC-MS. Derivatization is not always necessary, as this compound can be ionized directly using electrospray ionization (ESI), typically in negative ion mode. The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of fatty acids, including brominated species, in biological samples. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Representative Quantitative Data for GC-MS Analysis of Fatty Acids

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Representative Quantitative Data for LC-MS/MS Analysis of Fatty Acids

ParameterTypical Value Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 5 ng/mL
Limit of Quantification (LOQ)0.1 - 10 ng/mL
Recovery90 - 115%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS

This protocol describes the extraction and derivatization of this compound from plasma or serum samples for subsequent GC-MS analysis.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., deuterated stearic acid)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF₃ in Methanol (14%) or Methanolic HCl

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or serum in a glass tube, add a known amount of the internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) using a Pasteur pipette and transfer to a clean glass tube.

  • Drying and Evaporation:

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried extract, add 1 mL of 14% BF₃ in methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Inlet Temperature: 250°C

      • Oven Program: Start at 150°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)

      • Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Protocol 2: Quantification of this compound in Tissue Homogenates by LC-MS/MS

This protocol details the extraction of this compound from tissue samples for analysis by LC-MS/MS.

Materials:

  • Tissue sample (e.g., liver, heart)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled stearic acid)

  • Homogenization buffer (e.g., PBS)

  • Acetonitrile (ACN)

  • Formic acid

  • Methanol

  • Water (LC-MS grade)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • To 100 µL of the tissue homogenate, add a known amount of the internal standard.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Dilution:

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an LC vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Typical):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Ion Source Temperature: 400°C

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental Workflow Diagrams

cluster_gcms GC-MS Workflow sample_prep_gcms Sample Preparation (Plasma/Serum + IS) lle Liquid-Liquid Extraction (Chloroform:Methanol) sample_prep_gcms->lle dry_evap Drying and Evaporation lle->dry_evap derivatization Derivatization (FAMEs) dry_evap->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis

Caption: Workflow for this compound Quantification by GC-MS.

cluster_lcms LC-MS/MS Workflow homogenization Tissue Homogenization protein_precipitation Protein Precipitation & Extraction (Acetonitrile) homogenization->protein_precipitation evap_reconstitute Evaporation & Reconstitution protein_precipitation->evap_reconstitute lcms_analysis LC-MS/MS Analysis evap_reconstitute->lcms_analysis

Caption: Workflow for this compound Quantification by LC-MS/MS.

Signaling Pathway Diagram

This compound is known to be an inhibitor of mitochondrial fatty acid β-oxidation. It is converted to its coenzyme A (CoA) derivative, 2-bromostearoyl-CoA, which then interferes with the enzymes of the β-oxidation spiral.

cluster_pathway Inhibition of Fatty Acid β-Oxidation by this compound BSA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase BSA->Acyl_CoA_Synthetase BSA_CoA 2-Bromostearoyl-CoA BSA_CoA->Inhibition Acyl_CoA_Synthetase->BSA_CoA Beta_Oxidation β-Oxidation Spiral (Thiolase, Dehydrogenases, Hydratase) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: this compound Inhibits Fatty Acid β-Oxidation.

Troubleshooting & Optimization

Technical Support Center: 2-Bromostearic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Bromostearic acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes?

Low yield is a frequent issue in the synthesis of this compound. The primary causes can be categorized into three areas: reaction conditions, reagent issues, and work-up/purification losses.

  • Reaction Conditions : The Hell-Volhard-Zelinsky reaction requires stringent conditions.[1] Insufficient heating, incorrect reaction time, or improper addition of bromine can lead to incomplete conversion. High temperatures can cause the elimination of hydrogen halide, forming β-unsaturated carboxylic acids as byproducts.[1][2]

  • Reagent Stoichiometry and Purity : The reaction is catalytic in phosphorus tribromide (PBr₃) or a phosphorus source like red phosphorus.[3] Using less than a catalytic amount can stall the reaction. Conversely, an inappropriate excess of bromine can lead to side reactions. The purity of the starting stearic acid is also crucial; impurities can interfere with the reaction.

  • Work-up and Purification : Significant product loss can occur during the extraction and crystallization steps. Ensuring efficient separation of the organic layer and optimizing the crystallization solvent and temperature are key to maximizing recovery.[4]

Q2: What are the typical impurities found in the crude product, and how can I remove them?

The most common impurity is unreacted stearic acid.[5] Other potential impurities include poly-brominated species and byproducts from side reactions if the temperature is not controlled.

Purification is most effectively achieved through recrystallization.[4][5] After initial work-up and solvent removal, the crude oily or solid product can be dissolved in a suitable solvent, such as ethanol, under heating.[4] Upon cooling, the this compound crystallizes, leaving the more soluble impurities in the solvent. The purity of the final product can be verified by its melting point and NMR spectroscopy.[5]

Q3: How do I choose between using red phosphorus with Br₂ versus using PBr₃ directly as the catalyst?

Both red phosphorus with bromine and phosphorus tribromide (PBr₃) are effective for the Hell-Volhard-Zelinsky reaction.

  • Red Phosphorus and Bromine : In this method, the PBr₃ catalyst is generated in situ from the reaction between phosphorus and bromine.[3] This is a common and cost-effective approach.

  • Phosphorus Tribromide (PBr₃) : Using PBr₃ directly provides the active catalyst immediately.[6] This can offer better control over the initial stages of the reaction. In practice, a molar equivalent of PBr₃ is often used to overcome slow reaction kinetics.[6]

The choice often depends on laboratory availability, cost, and safety handling preferences. Both routes lead to the formation of the acyl bromide intermediate, which is essential for the subsequent α-bromination.[3][6]

Q4: The reaction mixture is turning very dark. Is this normal?

During the addition of bromine and subsequent heating, the reaction mixture typically develops a dark red or orange color which should lighten as the reaction proceeds.[7] A persistently dark or black mixture could indicate side reactions or decomposition, possibly due to excessive temperatures or impurities in the starting materials. It is crucial to control the rate of bromine addition and maintain a steady reaction temperature to prevent runaway reactions.

Optimizing Reaction Parameters

Optimizing the yield requires careful control over several key parameters. The following table summarizes critical variables, potential issues, and recommendations for optimization.

ParameterSub-optimal ConditionPotential IssueRecommendation for Optimization
Temperature Too low (< 80°C)Slow or incomplete reaction.Maintain a steady temperature, typically around 90°C.[4]
Too high (> 100°C)Formation of β-unsaturated byproducts.[1][2]Use an oil bath for stable temperature control.
Bromine Addition Added too quicklyExothermic reaction becomes difficult to control; potential for side reactions.Add bromine dropwise over several hours while stirring vigorously.[4]
Insufficient amountIncomplete conversion of stearic acid.Use a slight molar excess of bromine relative to stearic acid.
Catalyst Amount Insufficient PBr₃ or PSlow reaction kinetics and incomplete conversion.[6]Use a catalytic amount of PBr₃ or phosphorus. A full molar equivalent may be used to improve reaction speed.[6]
Reaction Time Too shortIncomplete reaction, resulting in a high proportion of unreacted stearic acid.Allow for sufficient heating time (several hours) after the final bromine addition is complete.[4]
Work-up Inefficient extractionLoss of product into the aqueous phase.Perform multiple extractions with a suitable organic solvent like carbon tetrachloride.[4]
Purification Improper solvent/tempPoor recovery during crystallization.Use a minimal amount of hot solvent (e.g., ethanol) to dissolve the crude product and cool slowly to maximize crystal formation.[4]

Detailed Experimental Protocol

The following protocol is adapted from a known synthesis of this compound and represents a typical application of the Hell-Volhard-Zelinsky reaction.[4]

Materials:

  • Stearic Acid (42.6 g)

  • Phosphorus trichloride (0.6 ml) Note: PBr₃ or red phosphorus can also be used.

  • Bromine (16.2 ml total)

  • Carbon tetrachloride (200 ml)

  • Anhydrous sodium sulfate

  • Ethanol (60 ml)

  • Water (100 ml)

Procedure:

  • Melt Stearic Acid : Heat 42.6 g of stearic acid in a reaction flask placed in an oil bath at 90°C until it is completely melted.

  • Add Catalyst : Add 0.6 ml of phosphorus trichloride to the molten stearic acid.

  • Bromine Addition (Part 1) : While stirring, add 8.5 ml of bromine dropwise over a period of 3 hours. Maintain the temperature at 90°C.

  • Bromine Addition (Part 2) : Add another 7.7 ml of bromine dropwise over the next 2.5 hours.

  • Heating : Continue to heat the mixture at 90°C for an additional 3.5 hours after the bromine addition is complete.

  • Quenching and Extraction : Cool the reaction mixture to room temperature. Carefully add 200 ml of carbon tetrachloride and 100 ml of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Drying and Solvent Removal : Dry the organic layer with anhydrous sodium sulfate. Distill off the carbon tetrachloride under vacuum to yield a yellow oily substance.

  • Crystallization : Dissolve the yellow oil in 60 ml of ethanol by heating.

  • Isolation : Cool the ethanol solution to induce crystallization. Collect the resulting pale yellow solid product by filtration.

G start Start: Stearic Acid melt 1. Melt Stearic Acid (90°C) start->melt add_cat 2. Add Catalyst (PCl₃) melt->add_cat add_br1 3. Add Bromine (Slowly, 3h) add_cat->add_br1 add_br2 4. Add More Bromine (Slowly, 2.5h) add_br1->add_br2 heat 5. Heat (3.5h at 90°C) add_br2->heat workup 6. Work-up (Add CCl₄/H₂O, Separate Layers) heat->workup dry 7. Dry & Evaporate Solvent workup->dry crystallize 8. Recrystallize from Ethanol dry->crystallize product Final Product: This compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Visual Troubleshooting Guide

This decision tree illustrates a logical workflow for troubleshooting low product yield.

G start Problem: Low Yield cond Review Reaction Conditions start->cond reagents Check Reagents & Stoichiometry start->reagents purification Optimize Purification start->purification temp Temperature Incorrect? cond->temp time Reaction Time Too Short? cond->time add_rate Bromine Addition Too Fast? cond->add_rate purity Stearic Acid Impure? reagents->purity stoich Incorrect Molar Ratios (Br₂, Catalyst)? reagents->stoich extract Product Loss During Extraction? purification->extract crystal Poor Recovery from Crystallization? purification->crystal temp_sol Action: Use oil bath, maintain ~90°C temp->temp_sol Yes time_sol Action: Increase heating time post-addition time->time_sol Yes add_rate_sol Action: Ensure slow, dropwise addition add_rate->add_rate_sol Yes purity_sol Action: Use high-purity starting material purity->purity_sol Yes stoich_sol Action: Recalculate and use correct stoichiometry stoich->stoich_sol Yes extract_sol Action: Perform multiple extractions extract->extract_sol Yes crystal_sol Action: Use minimal hot solvent; cool slowly crystal->crystal_sol Yes G cluster_0 A Stearic Acid (R-CH₂-COOH) B Acyl Bromide (R-CH₂-COBr) A->B + PBr₃ C Enol Intermediate B->C Tautomerization D α-Bromo Acyl Bromide C->D + Br₂ E This compound (R-CHBr-COOH) D->E Hydrolysis (Work-up)

References

Technical Support Center: Purification of Crude 2-Bromostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromostearic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction from stearic acid, may contain several impurities.[1][2] These can include:

  • Unreacted Stearic Acid: The starting material for the synthesis.

  • Over-brominated Species: Di-brominated stearic acid or other poly-brominated byproducts can form, especially with excess bromine or prolonged reaction times.

  • Acyl Bromide Intermediate: The reactive intermediate of the HVZ reaction, 2-bromostearoyl bromide, may persist if hydrolysis is incomplete.

  • Residual Reagents: Traces of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) used in the synthesis.

  • Solvent Residues: Solvents used during the reaction or initial work-up, such as carbon tetrachloride.[3]

Q2: Which purification technique is most effective for crude this compound?

A2: Recrystallization is the most commonly cited and effective method for purifying crude this compound, particularly for removing unreacted stearic acid and other solid impurities.[3] For separating compounds with very similar polarities or for achieving very high purity, column chromatography can be employed. Fractional distillation under reduced pressure is another potential method, especially for separating components with different boiling points, although it is less commonly reported for this specific compound.

Q3: What is the recommended solvent for recrystallizing this compound?

A3: Ethanol is a frequently recommended solvent for the recrystallization of this compound.[3] The crude product is dissolved in hot ethanol and allowed to cool slowly, leading to the formation of pale yellow crystals of the purified product. Other organic solvents with varying polarities can also be screened to find the optimal system for a specific impurity profile.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (58-60°C) indicates high purity.[4][5][6] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, can be developed to quantify purity and separate impurities.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to identify and quantify volatile impurities.[2][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to known standards.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
This compound does not dissolve in hot ethanol. 1. Insufficient solvent. 2. The solvent is not hot enough.1. Add more hot ethanol in small increments until the solid dissolves. 2. Ensure the solvent is at or near its boiling point.
The product "oils out" instead of crystallizing upon cooling. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. High concentration of impurities lowering the melting point.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Insulate the flask to slow down the cooling process. 3. Consider a pre-purification step like a solvent wash to remove some impurities before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Allow sufficient time for crystallization and cool the flask in an ice bath to maximize yield.
The purified product is still colored (yellow). The color may be due to persistent impurities not removed by a single recrystallization.1. Perform a second recrystallization. 2. Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities before hot filtration.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of this compound from stearic acid. The mobile phase polarity is not optimal.1. Adjust the solvent ratio of the mobile phase. A common starting point for fatty acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). 2. A small amount of acetic or formic acid can be added to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.
The product elutes too quickly or too slowly. The mobile phase is too polar or not polar enough, respectively.1. If eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). 2. If eluting too slowly, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Tailing of the product peak. Interaction of the carboxylic acid group with the stationary phase (silica gel).Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to improve peak shape.
Low recovery from the column. The product is strongly adsorbed to the stationary phase or is not fully eluted.1. Ensure the final mobile phase composition is polar enough to elute all the product. 2. After collecting the main fractions, flush the column with a highly polar solvent (e.g., methanol) to check for any remaining product.

Experimental Protocols

Recrystallization of Crude this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add hot ethanol portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment by HPLC (Representative Method)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Impurity
Property This compound Stearic Acid (Impurity)
Molecular Formula C₁₈H₃₅BrO₂C₁₈H₃₆O₂
Molecular Weight ( g/mol ) 363.37284.48
Melting Point (°C) 58-6069.3
Boiling Point (°C) 431 at 760 mmHg383 at 760 mmHg
Appearance Pale yellow to yellow-brown solidWhite solid
Table 2: Representative Data for Recrystallization of Crude this compound
Purification Step Mass (g) Yield (%) Purity by HPLC (%) Melting Point (°C)
Crude Product 10.01008552-65
After 1st Recrystallization 7.5759757-60
After 2nd Recrystallization 6.060>9958-60

Note: The data in this table is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control stearic_acid Stearic Acid hvz_reaction Hell-Volhard-Zelinsky Reaction (PBr3, Br2) stearic_acid->hvz_reaction crude_product Crude this compound hvz_reaction->crude_product dissolution Dissolve in Hot Ethanol crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Wash with Cold Ethanol crystallization->vacuum_filtration drying Drying under Vacuum vacuum_filtration->drying pure_product Purified 2-Bromostearic Acid drying->pure_product hplc HPLC Analysis pure_product->hplc mp Melting Point Analysis pure_product->mp troubleshooting_logic start Crude Product Oils Out? reheat Reheat and Add More Solvent start->reheat Yes slow_cool Cool Slowly start->slow_cool No reheat->slow_cool success Crystals Form slow_cool->success Success failure Still Oils Out slow_cool->failure Failure pre_purify Pre-purification (e.g., Solvent Wash) failure->pre_purify

References

Technical Support Center: Bromination of Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of stearic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the bromination of stearic acid?

The primary reaction for introducing a bromine atom at the alpha-position (C-2) of stearic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the alpha-carbon.

Q2: What are the most common side reactions observed during the bromination of stearic acid?

The two most common side reactions during the bromination of stearic acid via the HVZ reaction are:

  • Di-bromination: The formation of 2,2-dibromostearic acid can occur, especially with an excess of bromine or prolonged reaction times.

  • Elimination: At elevated temperatures, the elimination of hydrogen bromide (HBr) from the 2-bromostearic acid product can lead to the formation of α,β-unsaturated stearic acid and β,γ-unsaturated stearic acid.[1][2]

Q3: How can I minimize the formation of these side products?

To minimize side reactions, it is crucial to carefully control the reaction conditions:

  • Stoichiometry: Use a slight excess of bromine (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material without promoting excessive di-bromination.[3]

  • Temperature: Maintain a moderate reaction temperature (typically around 80-100°C) to facilitate the reaction without inducing significant elimination.[1][2] Higher temperatures can lead to the decomposition of stearic acid itself, which has been observed to start around 160°C and become significant at higher temperatures.[4][5]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid prolonged heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Ensure the use of a catalytic amount of fresh PBr₃ or red phosphorus. - Check the quality of the bromine. - Extend the reaction time and monitor progress by TLC or GC.
Low reaction temperature.- Gradually increase the reaction temperature, but do not exceed 120°C to avoid elimination.
Presence of significant amounts of unreacted stearic acid Insufficient bromine.- Use a slight molar excess of bromine (1.1-1.5 equivalents).[3]
Inefficient mixing.- Ensure vigorous stirring throughout the reaction, especially since stearic acid is a solid at room temperature.
Formation of 2,2-dibromostearic acid Excess bromine.- Use a controlled amount of bromine (1.1-1.5 equivalents).
Prolonged reaction time.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of unsaturated stearic acids High reaction temperature.- Maintain the reaction temperature below 120°C.[1][2]
Prolonged heating.- Minimize the reaction time by monitoring its progress.
Difficulty in purifying the product Presence of multiple components (starting material, mono- and di-brominated products, unsaturated products).- Utilize fractional crystallization from a suitable solvent like ethanol or a petroleum ether/methylene chloride mixture.[6][7] - For more challenging separations, column chromatography on silica gel can be employed.[8]

Quantitative Data on Reaction Conditions

While specific quantitative data for the bromination of stearic acid is not extensively published in comparative tables, the following table summarizes typical reaction parameters and expected outcomes based on established protocols for long-chain fatty acids.

Parameter Condition Expected Outcome Potential Side Products Reference
Temperature 80-100°CGood yield of this compound.Minimal elimination.[6]
> 120°CIncreased rate of reaction, but also significant formation of unsaturated stearic acids.α,β- and β,γ-unsaturated stearic acid.[1][2]
Bromine Stoichiometry 1.1 - 1.5 equivalentsHigh conversion of stearic acid to this compound.Low levels of 2,2-dibromostearic acid.[3]
> 2.0 equivalentsIncreased formation of 2,2-dibromostearic acid.Higher order brominated products.
Reaction Time 4-6 hoursTypically sufficient for high conversion.Dependent on temperature and stoichiometry.
> 12 hoursMay lead to increased side product formation.Di-brominated and elimination products.

Experimental Protocols

Key Experiment: Alpha-Bromination of Stearic Acid (Hell-Volhard-Zelinsky Reaction)

Objective: To synthesize this compound from stearic acid.

Materials:

  • Stearic acid

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt the stearic acid by heating it to approximately 90°C in an oil bath.

  • Add a catalytic amount of red phosphorus or phosphorus tribromide to the molten stearic acid.

  • Slowly add bromine dropwise from the dropping funnel to the reaction mixture with continuous stirring. The addition should be controlled to maintain a gentle reflux.

  • After the addition of bromine is complete, continue to heat the mixture under reflux for several hours (typically 4-6 hours) until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into cold water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization from ethanol.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Stearic_Acid Stearic Acid Bromine_PBr3 Br₂, PBr₃ (cat.) Stearic_Acid->Bromine_PBr3 Product This compound Bromine_PBr3->Product DiBromo 2,2-Dibromostearic Acid Product->DiBromo Excess Br₂ / Time Unsaturated Unsaturated Stearic Acids Product->Unsaturated High Temperature

Caption: Factors leading to the formation of major side products in stearic acid bromination.

Experimental Workflow for Bromination and Purification

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Melt Stearic Acid Add_Catalyst Add PBr₃ (cat.) Start->Add_Catalyst Add_Bromine Add Br₂ (dropwise) Add_Catalyst->Add_Bromine Reflux Reflux (80-100°C) Add_Bromine->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry_Evaporate Dry and Evaporate Wash->Dry_Evaporate Recrystallize Recrystallize from Ethanol Dry_Evaporate->Recrystallize Filter_Dry Filter and Dry Product Recrystallize->Filter_Dry Final_Product Final_Product Filter_Dry->Final_Product Pure this compound

References

Improving the stability of 2-Bromostearic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromostearic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of this compound in solution.Review the FAQs below to identify the likely degradation pathway (hydrolysis, dehydrobromination, oxidation) and implement the appropriate stabilization strategies.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.The primary degradation products are likely 2-hydroxystearic acid (from hydrolysis) or 2,3-octadecenoic acid (from dehydrobromination). Refer to the Analytical Method for Stability Testing protocol to confirm their identity.
Precipitation or cloudiness in the solution. Poor solubility or degradation leading to insoluble products.Ensure the appropriate solvent is used. Refer to the Solubility Profile table. If degradation is suspected, prepare fresh solutions and follow stabilization protocols.
Discoloration of the solution (e.g., yellowing). Oxidative degradation or other side reactions.Protect the solution from light and consider adding an antioxidant. Prepare solutions fresh and store under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure of this compound, an alpha-bromo fatty acid, the two most probable degradation pathways in solution are:

  • Hydrolysis: A nucleophilic substitution reaction where water or hydroxide ions attack the carbon atom bearing the bromine, leading to the formation of 2-hydroxystearic acid and hydrobromic acid. This reaction is often pH-dependent and is accelerated under basic conditions.

  • Dehydrobromination: An elimination reaction, favored by basic conditions, where a proton from the alpha-carbon and the bromine atom are removed, resulting in the formation of 2,3-octadecenoic acid.

Q2: What factors can influence the stability of this compound solutions?

A2: The stability of this compound in solution is primarily affected by the following factors:

  • pH: Both hydrolysis and dehydrobromination are significantly accelerated in neutral to basic conditions. Acidic conditions generally favor stability by reducing the concentration of hydroxide ions, which act as a nucleophile and a base.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. To maintain stability, solutions should be stored at recommended low temperatures.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions, including oxidation.

  • Presence of Oxidizing Agents: Although the primary degradation pathways are hydrolysis and dehydrobromination, the long fatty acid chain can be susceptible to oxidation, especially if impurities that can initiate radical reactions are present.

  • Solvent: The choice of solvent can influence the solubility and stability of this compound. Protic solvents may participate in solvolysis reactions. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions intended for long-term storage.

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability of your this compound solutions, consider the following strategies:

  • pH Control: Maintain the solution at an acidic pH (e.g., pH 3-5) using a suitable buffer system. This will significantly slow down the rates of hydrolysis and dehydrobromination.

  • Low-Temperature Storage: Store solutions at low temperatures, such as 2-8°C for short-term use or -20°C to -80°C for long-term storage, to minimize the rate of degradation.[1][2]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use of Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents to minimize water-related degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

  • Addition of Antioxidants: If oxidation is a concern, the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), at a low concentration (e.g., 0.01-0.1%) may be beneficial.

Q4: What is the recommended procedure for preparing a stable stock solution of this compound?

A4: Please refer to the detailed Protocol for Preparation of a Stabilized this compound Stock Solution in the Experimental Protocols section below.

Data Presentation

Table 1: Solubility Profile of this compound
SolventSolubilityReference
WaterLimited[3]
Organic SolventsSoluble[3]
DMSO≥ 125 mg/mL
EthanolSoluble
MethanolSoluble
ChloroformSoluble

Note: Quantitative solubility data for this compound is limited. The information provided is based on data for similar long-chain fatty acids and should be experimentally verified.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionTypical ProtocolExpected Primary Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursMinimal degradation expected. 2-hydroxystearic acid may form at a slow rate.
Base Hydrolysis 0.1 M NaOH at room temperature for 1-24 hoursSignificant degradation expected. Major products: 2-hydroxystearic acid and 2,3-octadecenoic acid.
Oxidation 3% H₂O₂ at room temperature for 24 hoursPotential for oxidation of the fatty acid chain, leading to various oxidized products.
Thermal Degradation Solid or solution at 60-80°C for 48-72 hoursAcceleration of hydrolysis and dehydrobromination.
Photodegradation Exposure to light (ICH Q1B guidelines)Potential for radical-based degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sample of the stock solution in a sealed vial at 60°C for 72 hours.

  • Photodegradation: Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Dilute the samples with the mobile phase to a suitable concentration for analysis by the HPLC method described in Protocol 3.

  • Analyze the samples to determine the percentage of this compound remaining and to identify and quantify any degradation products.

Protocol 2: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for use in experiments.

1. Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated hydroxytoluene (BHT) (optional, for antioxidant protection)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • Weigh the desired amount of this compound into a sterile amber glass vial.

  • If using an antioxidant, add BHT to a final concentration of 0.01% (w/v).

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Cap the vial and vortex or sonicate until the this compound is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Tightly seal the vial.

  • For long-term storage, store the stock solution at -80°C. For short-term storage, 2-8°C is suitable.

  • Before use, allow the solution to warm to room temperature and vortex briefly.

Protocol 3: Analytical Method for Stability Testing by HPLC

This High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of this compound and its primary degradation products, 2-hydroxystearic acid and 2,3-octadecenoic acid.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Standard Preparation:

  • Prepare individual stock solutions of this compound, 2-hydroxystearic acid, and 2,3-octadecenoic acid in acetonitrile at 1 mg/mL.

  • Prepare a mixed standard solution containing all three compounds at a suitable concentration (e.g., 10 µg/mL) in the mobile phase.

Sample Preparation:

  • Dilute the samples from the forced degradation study or stability testing with the mobile phase to fall within the linear range of the assay.

Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity), Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Mandatory Visualizations

G cluster_degradation Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_dehydrobromination Dehydrobromination BSA This compound HSA 2-Hydroxystearic Acid BSA->HSA H₂O / OH⁻ ODA 2,3-Octadecenoic Acid BSA->ODA Base

Caption: Major degradation pathways of this compound in solution.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (60°C) start->therm photo Photodegradation (ICH Q1B) start->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis end Identify Degradants & Determine Stability analysis->end

Caption: Workflow for conducting a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Solution Instability start Is the this compound solution showing instability? check_ph Is the solution pH neutral or basic? start->check_ph Yes stable Solution should be stable. start->stable No adjust_ph Adjust pH to acidic range (pH 3-5) with a buffer. check_ph->adjust_ph Yes check_temp Is the solution stored at room temperature? check_ph->check_temp No adjust_ph->check_temp store_cold Store at 2-8°C (short-term) or -20°C to -80°C (long-term). check_temp->store_cold Yes check_light Is the solution exposed to light? check_temp->check_light No store_cold->check_light protect_light Store in amber vials or protect from light. check_light->protect_light Yes check_oxidation Is oxidation suspected? check_light->check_oxidation No protect_light->check_oxidation add_antioxidant Consider adding an antioxidant (e.g., BHT) and store under inert gas. check_oxidation->add_antioxidant Yes check_oxidation->stable No add_antioxidant->stable

Caption: A logical guide for troubleshooting the instability of this compound solutions.

References

Technical Support Center: Preparation of 2-Bromoalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-bromoalkanoic acids, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing 2-bromoalkanoic acids, and what are the key steps?

The most prevalent method for the synthesis of 2-bromoalkanoic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.[1] The process involves the following key stages:

  • Acyl Bromide Formation: The carboxylic acid is first converted into a more reactive acyl bromide intermediate using a phosphorus halide, such as phosphorus tribromide (PBr₃) or red phosphorus and bromine.[1][2]

  • Enolization: The acyl bromide then tautomerizes to its enol form.[3]

  • α-Bromination: The enol form of the acyl bromide reacts with bromine at the α-carbon.[3]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during the workup to yield the 2-bromoalkanoic acid.[1]

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the preparation of 2-bromoalkanoic acids can often be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant portion of the starting carboxylic acid remaining unreacted.[4] Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction, especially at very high temperatures, is the elimination of hydrogen bromide to form an α,β-unsaturated carboxylic acid.[1]

  • Purification Losses: A substantial amount of the product can be lost during the workup and purification steps, such as extraction, washing, and distillation or recrystallization.[4]

  • Reagent Quality: The purity of the reagents, particularly the bromine and the phosphorus catalyst, is critical. Impure or decomposed reagents can lead to side reactions and lower yields.[4]

Q3: I am observing the formation of an unsaturated byproduct. How can this be minimized?

The formation of α,β-unsaturated carboxylic acids is typically a result of conducting the reaction at excessively high temperatures.[1] To minimize this side reaction, it is essential to carefully control the reaction temperature and avoid overheating. Refer to established protocols for the specific carboxylic acid you are using to determine the optimal temperature range.

Q4: How critical is the stoichiometry of the reagents in the Hell-Volhard-Zelinsky reaction?

The stoichiometry of the reagents is crucial for maximizing the yield and minimizing side reactions. While a catalytic amount of phosphorus tribromide is theoretically sufficient, in practice, a molar equivalent is often used to improve reaction kinetics.[5] An excess of bromine is necessary to ensure complete bromination of the enol intermediate.[3]

Q5: What are the best practices for purifying 2-bromoalkanoic acids?

Purification of 2-bromoalkanoic acids typically involves the following steps:

  • Hydrolysis: The crude reaction mixture containing the α-bromo acyl bromide is carefully hydrolyzed with water.[1]

  • Extraction: The 2-bromoalkanoic acid is then extracted from the aqueous mixture using a suitable organic solvent.

  • Washing: The organic layer is washed to remove any unreacted starting materials or water-soluble byproducts.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

  • Distillation or Recrystallization: The final purification is typically achieved by vacuum distillation for liquid products or recrystallization for solid products.[6]

It is important to minimize the number of purification steps and handle the material carefully to reduce losses.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the time or gradually increasing the temperature. Be cautious not to exceed the temperature at which side reactions become significant.[4]
Inactive Catalyst Ensure that the phosphorus tribromide or red phosphorus is of high purity and has been stored correctly. If in doubt, use a fresh batch of the catalyst.
Poor Quality Reagents Use purified starting carboxylic acid and high-purity bromine. Impurities in the starting material can inhibit the reaction or lead to side products.[4]
Issue 2: Formation of Multiple Products (Observed by TLC/NMR)
Potential Cause Suggested Solution
Formation of α,β-Unsaturated Carboxylic Acid This is likely due to excessive heat. Reduce the reaction temperature and ensure even heating of the reaction mixture.[1]
Polybromination While less common for the first bromination, ensure that the stoichiometry of bromine is not excessively high.
Other Side Reactions Impurities in the starting materials or solvent can lead to unexpected side reactions. Ensure all reagents and solvents are pure and dry.[4]
Issue 3: Significant Product Loss During Workup and Purification
Potential Cause Suggested Solution
Product is Water-Soluble If the 2-bromoalkanoic acid has a short alkyl chain, it may have some solubility in water. After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
Emulsion Formation During Extraction Emulsions can trap the product. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Decomposition During Distillation Some 2-bromoalkanoic acids may be thermally unstable. If you observe decomposition (darkening, gas evolution) during distillation, use a lower pressure to reduce the boiling point or consider alternative purification methods like column chromatography if the product is stable on silica gel.
Inefficient Recrystallization To maximize the yield from recrystallization, use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly. Cooling too quickly can lead to the formation of small crystals that are difficult to filter and may trap impurities.

Data Presentation

The following tables summarize typical reaction parameters for the Hell-Volhard-Zelinsky reaction based on literature protocols. Note that optimal conditions will vary depending on the specific substrate.

Table 1: General Reaction Conditions for the Hell-Volhard-Zelinsky Reaction

ParameterTypical Value/RangeNotes
Carboxylic Acid 1.0 equivalentStarting material.
**Bromine (Br₂) **1.1 - 1.5 equivalentsA slight excess is used to ensure complete bromination.[6]
Catalyst (PBr₃ or Red P) 0.1 - 1.0 equivalentCatalytic amounts are sufficient, but molar equivalents can increase the reaction rate.[5]
Temperature 50°C to refluxSubstrate dependent; higher temperatures can lead to side reactions.[1][6]
Reaction Time 2 hours to overnightMonitored by the cessation of HBr evolution or by TLC/GC analysis.[6]

Table 2: Example Protocol Yields

Starting Carboxylic AcidReported YieldReference
Cyclobutanecarboxylic Acid85% (as the α-bromo ester)[6]

Experimental Protocols

Protocol 1: General Procedure for the Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Carboxylic Acid

  • Red Phosphorus (or Phosphorus Tribromide)

  • Bromine

  • Anhydrous Solvent (optional, e.g., carbon tetrachloride)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr gas, add the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, 0.1-0.3 eq).

  • Bromine Addition: Gently heat the mixture. Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.[1]

  • Reaction: After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases. The disappearance of the red bromine color is also an indicator of reaction progress. Monitor the reaction by TLC if possible.[1]

  • Workup - Hydrolysis: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide. This step can be exothermic and may release HBr gas.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and HBr), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 2-bromoalkanoic acid by vacuum distillation or recrystallization.[1]

Mandatory Visualization

Diagram 1: Hell-Volhard-Zelinsky Reaction Pathway

HVZ_Pathway cluster_main Hell-Volhard-Zelinsky Reaction CA Carboxylic Acid AB Acyl Bromide CA->AB + PBr₃ Enol Acyl Bromide Enol AB->Enol Tautomerization ABA α-Bromo Acyl Bromide Enol->ABA + Br₂ P 2-Bromoalkanoic Acid ABA->P + H₂O (Workup) Exp_Workflow cluster_workflow Synthesis and Purification Workflow Start Reaction Setup (Carboxylic Acid, PBr₃) Add_Br2 Slow Addition of Bromine Start->Add_Br2 Reflux Heat under Reflux (Monitor Progress) Add_Br2->Reflux Cool Cool to Room Temperature Reflux->Cool Hydrolyze Quench with Water (Hydrolysis) Cool->Hydrolyze Extract Liquid-Liquid Extraction Hydrolyze->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (Distillation/Recrystallization) Dry->Purify Product Pure 2-Bromoalkanoic Acid Purify->Product Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Low Yield of 2-Bromoalkanoic Acid Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Significant Side Products? Incomplete->Side_Products No Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Purity Incomplete->Increase_Time_Temp Yes Workup_Loss High Crude Yield, Low Final Yield? Side_Products->Workup_Loss No Optimize_Temp Optimize Temperature Check Reagent Purity Side_Products->Optimize_Temp Yes Optimize_Purification Optimize Workup/Purification (e.g., back-extraction, gentle purification) Workup_Loss->Optimize_Purification Yes Success Improved Yield Increase_Time_Temp->Success Optimize_Temp->Success Optimize_Purification->Success

References

Challenges in the esterification of hindered carboxylic acids like 2-Bromostearic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered carboxylic acids, such as 2-Bromostearic acid.

Troubleshooting Guide

Issue: Low or No Ester Yield

Low or non-existent yields in the esterification of hindered carboxylic acids are a common challenge. The following questions will help you troubleshoot and optimize your reaction conditions.

Question Possible Cause & Explanation Suggested Solution(s)
1. Are you using an appropriate esterification method for a hindered substrate? Steric Hindrance: The bulky groups near the carboxylic acid functionality in molecules like this compound impede the approach of the alcohol, slowing down or preventing the reaction. Traditional methods like Fischer-Speier esterification are often inefficient for such substrates due to the harsh conditions required and the reversible nature of the reaction.[1][2]Employ Milder, More Powerful Methods: Consider using coupling-agent-based methods that activate the carboxylic acid under milder conditions. Recommended methods include: • Steglich Esterification: Utilizes a carbodiimide (e.g., DCC, EDC) and a catalyst (DMAP) at room temperature.[3] • Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a highly reactive mixed anhydride.[4][5] • Mitsunobu Reaction: Activates the alcohol instead of the carboxylic acid, which can be advantageous for certain substrate combinations.[6][7]
2. Is the reaction reaching equilibrium prematurely (Fischer-Speier)? Reversible Reaction: Fischer-Speier esterification is an equilibrium process. The accumulation of water, a byproduct, can drive the reaction backward, leading to low yields.[8]Shift the Equilibrium: • Use a large excess of the alcohol, which can also serve as the solvent.[8] • Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[9]
3. Are your reagents of sufficient quality and stoichiometry? Reagent Purity and Stoichiometry: Impurities in reactants or solvents can interfere with the reaction. Incorrect stoichiometry, especially of the coupling agents and catalysts, can lead to incomplete conversion.Verify Reagent Quality and Stoichiometry: • Use freshly distilled or high-purity, anhydrous solvents and reagents. • For coupling reactions (Steglich, Yamaguchi), ensure the correct molar ratios of the carboxylic acid, alcohol, coupling agent, and catalyst are used. For hindered substrates, a slight excess of the alcohol and coupling agent may be beneficial.
4. Is your catalyst active and appropriate? Catalyst Deactivation or Inappropriateness: In Fischer-Speier, the acid catalyst might be too weak or become deactivated. In Steglich esterification, the nucleophilic catalyst (DMAP) is crucial for activating the O-acylisourea intermediate.[2][9]Ensure Catalyst Efficacy: • For Fischer-Speier, use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1] • For Steglich esterification, ensure a catalytic amount (typically 5-10 mol%) of DMAP is used.[10]
5. Are there competing side reactions? Side Product Formation: In Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[2] In the Mitsunobu reaction, if the nucleophile (carboxylic acid) is not acidic enough, the azodicarboxylate can act as a nucleophile, leading to side products.[6]Minimize Side Reactions: • In Steglich esterification, the use of DMAP accelerates the desired reaction with the alcohol, outcompeting the N-acylurea formation.[2] • For the Mitsunobu reaction, ensure your carboxylic acid is sufficiently acidic (pKa < 13).[11]
6. Is the reaction work-up procedure appropriate? Product Loss During Purification: The desired ester may be lost during aqueous work-up if it is somewhat water-soluble. Byproducts, such as dicyclohexylurea (DCU) in DCC-mediated Steglich esterifications, can be difficult to remove and may co-precipitate with the product.Optimize Work-up and Purification: • Minimize aqueous washes if the product has some water solubility. • For Steglich reactions using DCC, DCU is largely insoluble in many organic solvents and can be removed by filtration. If DCU is problematic, consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed with an acidic aqueous wash.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer-Speier esterification not recommended for this compound?

A1: The Fischer-Speier esterification relies on strong acid catalysis and high temperatures to drive the reaction between a carboxylic acid and an alcohol.[1] For a sterically hindered carboxylic acid like this compound, the bulky bromine atom at the alpha-position shields the carbonyl carbon, making it difficult for the alcohol to attack. Overcoming this hindrance with harsh conditions (prolonged heating) can lead to side reactions and decomposition of the starting material or product. Milder methods that activate the carboxylic acid are generally more effective.[2]

Q2: What are the advantages of using EDC over DCC in a Steglich esterification?

A2: Both N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective coupling agents. However, the byproduct of DCC is dicyclohexylurea (DCU), which is often difficult to remove completely as it is insoluble in most common organic solvents and may require column chromatography.[12] The byproduct of EDC is a water-soluble urea derivative, which can be easily removed from the reaction mixture by a simple aqueous work-up (acidic wash). This simplifies the purification process significantly.[12]

Q3: When should I consider a Yamaguchi esterification?

A3: The Yamaguchi esterification is particularly useful for the synthesis of highly functionalized esters, including macro-lactones, where other methods may fail.[5] It proceeds through a highly reactive mixed anhydride formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[4] This method is often successful for coupling sterically hindered carboxylic acids with primary or secondary alcohols.

Q4: Can the Mitsunobu reaction be used for the esterification of this compound?

A4: Yes, the Mitsunobu reaction can be an effective method. Unlike other methods that activate the carboxylic acid, the Mitsunobu reaction activates the alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The activated alcohol is then susceptible to nucleophilic attack by the carboxylate. This approach can be advantageous when dealing with a hindered carboxylic acid and a less hindered primary or secondary alcohol. The reaction proceeds with inversion of stereochemistry at the alcohol center.[11]

Q5: My reaction is very slow, even with a more advanced method. What can I do?

A5: For particularly challenging, sterically hindered substrates, reaction rates can still be slow. Increasing the reaction temperature slightly (e.g., to 40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions. For the Mitsunobu reaction with hindered substrates, using sonication has been shown to dramatically increase the reaction rate.[13] Additionally, ensuring all reagents and solvents are scrupulously dry is critical, as water can consume the activated intermediates.

Comparison of Esterification Methods for Hindered Carboxylic Acids

Method Reagents Typical Solvent Temperature General Yield for Hindered Acids Key Advantages Key Disadvantages
Fischer-Speier Strong acid catalyst (e.g., H₂SO₄), excess alcoholAlcohol or non-polar solvent (e.g., Toluene)RefluxLow to ModerateInexpensive reagents.Harsh conditions, reversible, often low yields for hindered substrates.[1][8]
Steglich DCC or EDC, DMAP (catalytic)Dichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room Temp.Good to ExcellentMild conditions, high yields for hindered substrates.[2]DCC byproduct (DCU) can be difficult to remove; DCC is an allergen.[3][14]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N or i-Pr₂NEt, DMAPToluene, THFRoom Temp.Good to ExcellentForms a highly reactive intermediate, effective for macrolactonization.[4][5]Yamaguchi reagent is moisture-sensitive; may require a two-step, one-pot procedure.[15]
Mitsunobu PPh₃, DEAD or DIADTHF, Diethyl ether0 °C to Room Temp.Good to ExcellentActivates the alcohol, proceeds with inversion of stereochemistry.[6][11]Byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can complicate purification.[16]

Experimental Protocols

Steglich Esterification of a Hindered Carboxylic Acid (General Procedure)

This protocol is adapted for a generic hindered carboxylic acid like this compound.

Materials:

  • Hindered carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Yamaguchi Esterification of a Hindered Carboxylic Acid (General Two-Step, One-Pot Procedure)

Materials:

  • Hindered carboxylic acid (1.0 eq)

  • Alcohol (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.0 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Toluene and THF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.0 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.1 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction for a Hindered Carboxylic Acid (General Procedure)

Materials:

  • Hindered carboxylic acid (1.5 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), hindered carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DIAD or DEAD) (1.5 eq) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue will contain the product, triphenylphosphine oxide, and the reduced azodicarboxylate. Purification is typically achieved by column chromatography. The byproducts are often less polar than the desired ester.

Visualizing Workflows and Concepts

Esterification_Troubleshooting Troubleshooting Low Ester Yield start Low or No Ester Yield method Is the esterification method suitable for a hindered substrate? start->method conditions Are reaction conditions (reagents, catalyst, equilibrium) optimized? method->conditions Yes solution_method Use Steglich, Yamaguchi, or Mitsunobu reaction. method->solution_method No workup Is the work-up procedure causing product loss? conditions->workup Yes solution_conditions Verify reagent purity/stoichiometry. Ensure catalyst activity. Shift equilibrium (Fischer). conditions->solution_conditions No solution_workup Optimize purification. Consider EDC instead of DCC. workup->solution_workup Yes

Caption: A troubleshooting workflow for addressing low ester yield.

Steglich_Esterification_Pathway Steglich Esterification Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis & Ester Formation cluster_side_reaction Side Reaction RCOOH R-COOH O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acyl_DMAP Acyl-DMAP⁺ (Highly Reactive) O_acylisourea->Acyl_DMAP DCU DCU (Byproduct) O_acylisourea->DCU N_acylurea N-acylurea (Unreactive) O_acylisourea->N_acylurea (slow, uncatalyzed) DMAP DMAP DMAP->Acyl_DMAP Ester R-COOR' (Product) Acyl_DMAP->Ester ROH R'-OH ROH->Ester

Caption: Key steps in the Steglich esterification mechanism.

Esterification_Method_Selection Decision Logic for Esterification Method Selection start Starting Materials: Hindered Carboxylic Acid acid_sensitive Are substrates acid-sensitive? start->acid_sensitive alcohol_hindrance Is the alcohol hindered? acid_sensitive->alcohol_hindrance Yes fischer Fischer-Speier (with caution) acid_sensitive->fischer No macrolide Is the goal macrolactonization? alcohol_hindrance->macrolide Yes (Tertiary) mitsunobu Mitsunobu Reaction alcohol_hindrance->mitsunobu No (Primary/Secondary) steglich Steglich Esterification macrolide->steglich No yamaguchi Yamaguchi Esterification macrolide->yamaguchi Yes

Caption: Decision tree for selecting an appropriate esterification method.

References

Overcoming solubility issues of 2-Bromostearic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Bromostearic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

This compound is a saturated long-chain fatty acid containing a bromine atom at the alpha-position. Its long, nonpolar hydrocarbon tail makes it highly hydrophobic and thus poorly soluble in water and aqueous buffers. This low solubility can pose significant challenges in experimental settings, particularly for in vitro assays, cell culture studies, and formulation development, where a homogenous aqueous solution is often required.

Q2: What are the primary methods to solubilize this compound in aqueous solutions?

The primary methods to enhance the aqueous solubility of this compound include:

  • Using Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.

  • pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will form a more soluble salt.

  • Employing Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous medium.

  • Complexation with Proteins: For cell culture applications, complexing the fatty acid with a carrier protein like bovine serum albumin (BSA) is a common and effective method.

  • Lipid-Based Formulations: Incorporating this compound into liposomes or microemulsions can facilitate its delivery in an aqueous environment.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer upon addition of a stock solution.

  • Cause: The concentration of this compound in the final aqueous solution likely exceeds its solubility limit. The concentration of the organic co-solvent from the stock solution may be too low in the final dilution to maintain solubility.

  • Solutions:

    • Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible.

    • Increase Co-solvent Concentration: While keeping the final concentration of this compound the same, you might need to increase the percentage of the co-solvent in the final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

    • pH Adjustment: Ensure the pH of your final aqueous buffer is well above the pKa of a typical carboxylic acid (around 4.8). A pH of 7.4 or higher is recommended to maintain the deprotonated, more soluble carboxylate form.

    • Use a Surfactant: If direct solubilization is not effective, consider using a surfactant to form a micellar solution.

    • Complex with BSA (for cell culture): For cell-based assays, preparing a this compound-BSA complex is the most common and effective method to ensure its delivery to cells without precipitation.

Issue 2: My this compound solution is cloudy or forms a film on the surface.

  • Cause: This indicates that the this compound is not fully dissolved and is likely forming aggregates or an emulsion.

  • Solutions:

    • Sonication: After adding the this compound stock to the aqueous buffer, sonicate the mixture to aid in dispersion and dissolution.

    • Gentle Heating: Gently warming the solution can help to dissolve the fatty acid. However, be cautious with temperature-sensitive components in your media.

    • Vortexing: Vigorous vortexing during the dilution of the stock solution can help to prevent immediate precipitation and encourage dissolution.

    • Re-evaluate Solubilization Method: A cloudy solution is a strong indicator that the current method is insufficient. It is advisable to switch to a more robust method such as using surfactants or preparing a BSA complex.

Data Presentation

Quantitative Solubility Data

SolventSolubility of Stearic Acid (mg/mL)Reference
Ethanol~20[1]
DMSO~10-14.29[1][2]
Dimethyl formamide~30[1]
WaterPractically Insoluble

Critical Micelle Concentration (CMC) of Common Surfactants

The CMC is the concentration at which surfactant molecules begin to form micelles, which is the concentration range needed to solubilize hydrophobic compounds.

SurfactantTypeCMC (mM)
Sodium Dodecyl Sulfate (SDS)Anionic8.3
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Tween 20Non-ionic0.06
Tween 80Non-ionic0.012
Triton X-100Non-ionic0.24

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (for general in vitro assays)

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound in a sterile glass vial.

    • Add anhydrous ethanol or DMSO to dissolve the this compound to a high concentration (e.g., 100 mM).

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution. Store at -20°C.

  • Prepare the Working Solution:

    • Warm your aqueous buffer to 37°C to aid in solubility.

    • While vortexing the warm buffer, slowly add the required volume of the stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell culture).

Protocol 2: Preparation of a this compound-BSA Complex (for cell culture)

  • Prepare a Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in your desired cell culture medium or buffer (e.g., PBS) to a concentration of 10% (w/v).

    • Gently stir until the BSA is fully dissolved. Do not shake vigorously as this can cause frothing and protein denaturation.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Prepare a Concentrated this compound Stock:

    • Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • While gently vortexing the warm BSA solution, slowly add the ethanolic this compound stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complex to form.

  • Final Preparation:

    • The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_bsa BSA Complexation (for Cell Culture) weigh Weigh this compound dissolve Dissolve in Ethanol/DMSO (e.g., 100 mM) weigh->dissolve add_stock Slowly add stock to -warmed buffer with vortexing dissolve->add_stock Dilute add_fa_bsa Add FA stock to BSA (Molar Ratio 3:1 to 6:1) dissolve->add_fa_bsa Complex warm_buffer Warm Aqueous Buffer (37°C) warm_buffer->add_stock prep_bsa Prepare 10% Fatty Acid-Free BSA Solution warm_bsa Warm BSA Solution (37°C) prep_bsa->warm_bsa warm_bsa->add_fa_bsa incubate Incubate at 37°C for 30 min add_fa_bsa->incubate

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_transport cluster_cpt BSA_FA This compound-BSA Complex Membrane Cell Membrane FA_transporter Fatty Acid Transporter BSA_FA->FA_transporter Uptake Cytosol Cytosol Mitochondria Mitochondrial Matrix Beta_Oxidation β-Oxidation Cytosol_FA This compound FA_transporter->Cytosol_FA Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase Cytosol_FA->Acyl_CoA_Synthetase Bromo_Acyl_CoA 2-Bromo-stearoyl-CoA Acyl_CoA_Synthetase->Bromo_Acyl_CoA Activation CPT1 Carnitine Palmitoyltransferase I (CPT1) Bromo_Acyl_CoA->CPT1 Inhibition Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine Blocked Transport Acyl_Carnitine->Beta_Oxidation ATP ATP Production Beta_Oxidation->ATP Reduced

Caption: Inhibition of Fatty Acid Oxidation by this compound.

References

Optimizing reaction conditions for enzymatic synthesis involving fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the enzymatic synthesis of fatty acids.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Suboptimal Reaction Conditions: The temperature, pH, and substrate molar ratio are critical for enzyme activity and reaction equilibrium.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or denaturation.

  • Presence of Water: Excess water can drive the reaction toward hydrolysis, the reverse of esterification, thereby reducing the ester yield.[1]

  • Substrate or Product Inhibition: High concentrations of the fatty acid, alcohol, or the ester product can inhibit the enzyme's activity.

  • Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., with immobilized enzymes), poor mixing can limit the access of substrates to the enzyme's active site.

Troubleshooting Steps:

  • Verify Enzyme Activity: Perform a standard lipase activity assay to confirm your enzyme is active.

  • Optimize Reaction Conditions: Systematically optimize the temperature, pH, and substrate molar ratio as detailed in the Experimental Protocols section.

  • Control Water Content: Use a solvent with low water content and consider adding a water-removal agent like molecular sieves.[1]

  • Investigate Substrate/Product Inhibition: Run the reaction at different substrate concentrations to identify any inhibitory effects. If inhibition is observed, consider a fed-batch approach where the substrate is added incrementally.

  • Improve Mass Transfer: Increase the agitation speed or consider using a different immobilization support for the enzyme.

Q2: The enzymatic reaction starts but stops before reaching completion. What could be the reason?

A2: A premature halt in the reaction is often due to enzyme deactivation. This can be caused by:

  • Thermal Denaturation: The reaction temperature may be too high for the enzyme's stability over the entire reaction period.[1]

  • pH Shift: The production of acidic products can lower the pH of the reaction medium to a level that inactivates the enzyme.

  • Inhibitory Byproducts: The reaction may be producing byproducts that inhibit the enzyme.

  • Enzyme Leaching: If using an immobilized enzyme, the enzyme may be leaching from the support into the reaction medium.

Troubleshooting Steps:

  • Re-evaluate Optimal Temperature: While a higher temperature may initially increase the reaction rate, it might also lead to faster deactivation. Perform a time-course experiment at a slightly lower temperature.

  • Buffer the Reaction Medium: Use a suitable buffer to maintain the optimal pH throughout the reaction.

  • Analyze for Byproducts: Use analytical techniques like HPLC or GC-MS to identify any potential inhibitory byproducts.

  • Check Immobilization Stability: After the reaction, test the activity of the immobilized support and analyze the reaction mixture for the presence of the leached enzyme.

Q3: I'm observing inconsistent results between different batches of the same reaction. What should I check?

A3: Inconsistent results often arise from variations in experimental setup and reagents. Key factors to control include:

  • Reagent Purity and Water Content: Ensure the purity of your fatty acids, alcohols, and solvents. The water content in all reagents should be consistent.

  • Enzyme Loading and Activity: Precisely measure the amount of enzyme used. The activity of different batches of the enzyme can vary, so it's good practice to measure the activity of each new batch.

  • Reaction Temperature and Mixing: Ensure that the reaction temperature is precisely controlled and that the mixing is consistent across all batches.

  • Sampling and Analysis: Use a consistent and reproducible method for taking samples and analyzing the reaction progress.

Q4: Are there specific challenges when working with different types of fatty acids (e.g., saturated vs. unsaturated, short-chain vs. long-chain)?

A4: Yes, the properties of the fatty acid can influence the reaction:

  • Saturated vs. Unsaturated Fatty Acids: Unsaturated fatty acids are more prone to oxidation, which can lead to unwanted byproducts. It's advisable to perform reactions with unsaturated fatty acids under an inert atmosphere (e.g., nitrogen or argon).

  • Short-Chain vs. Long-Chain Fatty Acids:

    • Solubility: Short-chain fatty acids are generally more soluble in polar solvents, while long-chain fatty acids are more soluble in non-polar solvents. The choice of solvent can be critical.

    • Enzyme Inhibition: Some short-chain fatty acids and their corresponding alcohols can be more inhibitory to lipases.[1]

    • Reactivity: The chain length can affect the reaction rate, with some lipases showing a preference for specific chain lengths.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the enzymatic synthesis of fatty acid esters.

Table 1: Effect of Temperature on Conversion/Yield

EnzymeFatty AcidAlcoholTemperature (°C)Conversion/Yield (%)Reference
Novozym 435n-3 PUFAGlycerol3899.5[2]
Novozym 435Oleic AcidMonoethylene Glycol70>99[3]
Immobilized LipaseRice Bran Oil/Palm Olein-65Optimized[4]
Crude Lipase ExtractRBD Palm Oil-40Optimized[5]

Table 2: Effect of pH on Enzyme Activity/Yield

EnzymeSubstrateOptimal pHObservationReference
Immobilized Candida rugosa lipaseWaste Cooking Oil7.0Highest fatty acid production and hydrolysis conversion.[6]
Liquid LipaseOleic Acid/Oleyl Alcohol6.0Highest ester yield.[7]
Crude Lipase ExtractRBD Palm Oil7.0Optimum pH for enzyme activity.[5]

Table 3: Effect of Substrate Molar Ratio on Conversion/Yield

EnzymeFatty Acid/OilAlcoholMolar Ratio (Acid/Oil:Alcohol)Conversion/Yield (%)Reference
Novozym 435n-3 PUFAGlycerol1.3:199.5[2]
Novozym 435Oleic AcidMonoethylene Glycol1:2>99[3]
Acid CatalystOleic AcidMethanol1:1296.1[8]
Dual Step ProcessJatropha OilMethanol1:698[9]
H2SO4Palm Fatty Acid DistillateMethanol8:1Optimized[10]

Experimental Protocols

Here are detailed methodologies for key experiments to optimize your enzymatic synthesis.

Protocol 1: Optimization of Reaction Temperature

  • Setup: Prepare a series of identical reaction mixtures in separate vials. Each vial should contain the fatty acid, alcohol, solvent (if any), and a magnetic stir bar.

  • Temperature Control: Place each vial in a temperature-controlled shaker or a water bath set to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

  • Enzyme Addition: Once the reaction mixtures have reached the desired temperatures, add the same amount of enzyme to each vial to initiate the reaction.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Analysis: Analyze the aliquots using a suitable analytical method (e.g., GC, HPLC, or titration) to determine the conversion or yield of the ester.

  • Determine Optimum Temperature: Plot the conversion/yield as a function of temperature. The temperature that gives the highest conversion/yield in a reasonable time is the optimum temperature.

Protocol 2: Optimization of Reaction pH

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, 8, 9).

  • Reaction Setup: Prepare a series of reaction mixtures. For each pH value to be tested, dissolve the fatty acid and alcohol in the corresponding buffer.

  • Enzyme Addition: Add the same amount of enzyme to each reaction mixture.

  • Incubation: Incubate all the reaction mixtures at the predetermined optimal temperature with constant stirring.

  • Sampling and Analysis: Monitor the reaction progress by taking samples at regular intervals and analyzing them.

  • Determine Optimum pH: Plot the initial reaction rate or the final yield as a function of pH to identify the optimal pH.

Protocol 3: Standard Lipase Activity Assay (Titrimetric Method)

This protocol is based on the titration of free fatty acids released from the hydrolysis of an oil emulsion.

  • Substrate Preparation: Prepare an emulsion of olive oil in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.7). Gum arabic can be used as an emulsifying agent.[11]

  • Enzyme Solution: Prepare a solution of your lipase in cold deionized water.

  • Reaction Initiation: Add a known volume of the enzyme solution to the pre-warmed substrate emulsion (e.g., at 37°C) to start the reaction.[12]

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30 or 60 minutes) at a constant temperature with gentle shaking.

  • Reaction Termination: Stop the reaction by adding a mixture of ethanol and acetone (1:1 v/v). This denatures the enzyme and ensures a single phase for titration.

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein or thymolphthalein) and titrate the liberated free fatty acids with a standardized sodium hydroxide (NaOH) solution until a color change is observed.[12][13]

  • Calculation: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.[11]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes perform_assay Perform Lipase Activity Assay check_enzyme->perform_assay No check_water Is water content controlled? check_conditions->check_water Yes optimize_T Optimize Temperature check_conditions->optimize_T No optimize_pH Optimize pH check_conditions->optimize_pH No optimize_ratio Optimize Molar Ratio check_conditions->optimize_ratio No check_inhibition Is there substrate/product inhibition? check_water->check_inhibition Yes use_dry_solvents Use dry solvents/molecular sieves check_water->use_dry_solvents No fed_batch Consider fed-batch substrate addition check_inhibition->fed_batch Yes yield_improved Yield Improved check_inhibition->yield_improved No inactive_enzyme Replace or use fresh enzyme perform_assay->inactive_enzyme optimized_conditions Run reaction under optimized conditions optimize_T->optimized_conditions optimize_pH->optimized_conditions optimize_ratio->optimized_conditions use_dry_solvents->optimized_conditions fed_batch->optimized_conditions optimized_conditions->yield_improved Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ffa Free Fatty Acids (FFAs) (e.g., PUFAs) receptor Membrane Receptors (e.g., FFAR1, FFAR4, CD36) ffa->receptor eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ffa->eicosanoids precursor for g_protein G-Proteins receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc ca_release->pkc co-activates cellular_response Cellular Responses (Gene expression, Inflammation, etc.) pkc->cellular_response eicosanoids->cellular_response

References

Preventing degradation of 2-Bromostearic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2-Bromostearic acid to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations from various suppliers and safety data sheets are summarized in the table below.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several chemical pathways, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The bromine atom at the alpha-position to the carboxylic acid is susceptible to nucleophilic substitution by water, leading to the formation of 2-Hydroxystearic acid. This process can be accelerated by the presence of moisture and elevated temperatures.

  • Oxidation: The long alkyl chain of stearic acid can undergo oxidation, a common issue with fatty acids. This process can be initiated by heat, light, and the presence of metal ions, leading to a variety of degradation products, including aldehydes, ketones, and shorter-chain carboxylic acids.

  • Photodegradation: Organobromine compounds can be sensitive to light, particularly UV radiation. Photodegradation can occur through a process called reductive debromination, where the carbon-bromine bond is cleaved, potentially leading to the formation of stearic acid and other radical-mediated byproducts.

Q3: Are there any recommended stabilizers for this compound?

A3: While specific stabilizers for this compound are not extensively documented in the literature, general principles for stabilizing halogenated organic compounds and fatty acids can be applied. The use of antioxidants can help mitigate oxidative degradation. For halogenated hydrocarbons, small amounts of amines have been used to prevent auto-condensation and deterioration. However, the compatibility and effectiveness of any stabilizer with this compound should be experimentally verified for your specific application.

Q4: How can I tell if my this compound has degraded?

A4: Degradation of this compound can be indicated by several observations:

  • Physical Changes: A change in color (e.g., from white/off-white to yellow or brown) or consistency (e.g., clumping of the powder) can suggest degradation.

  • Purity Analysis: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound and identify the presence of degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid. Exposure to light, air (oxygen), or moisture.Store the compound in an amber glass vial, under an inert atmosphere (argon or nitrogen), and in a desiccator at the recommended low temperature.
Inconsistent experimental results. Degradation of the this compound stock.Prepare fresh solutions for each experiment. Assess the purity of the stock material using an appropriate analytical method (e.g., HPLC, GC, or NMR).
Precipitation from solution during storage. Poor solvent choice or temperature fluctuations.Ensure the compound is fully dissolved in a suitable, dry organic solvent. Store solutions at a constant, recommended temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale Citation
Temperature -20°C or 2-8°CTo minimize the rate of chemical degradation.[1]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.[2]
Container Tightly sealed, amber glass vial with a Teflon-lined capTo protect from light and moisture, and to avoid leaching of impurities from plastic.[2][3]
Light Conditions Store in the darkTo prevent photodegradation.
Moisture Store in a dry environment (e.g., desiccator)To prevent hydrolysis.[2]

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water, isopropanol)
  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies
  • Oxidizing agent (e.g., 3% hydrogen peroxide) for oxidation studies
  • Temperature and humidity-controlled stability chambers
  • UV light chamber
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

2. Sample Preparation:

  • Accurately weigh this compound into several amber glass vials.
  • For solution stability, dissolve the compound in a suitable inert solvent (e.g., anhydrous acetonitrile or isopropanol) to a known concentration.

3. Stress Conditions:

  • Hydrolytic Stress:
  • Acidic: Add 0.1 N HCl to the sample and incubate at 60°C.
  • Basic: Add 0.1 N NaOH to the sample and incubate at room temperature.
  • Neutral: Add purified water to the sample and incubate at 60°C.
  • Oxidative Stress: Add 3% hydrogen peroxide to the sample and store at room temperature, protected from light.
  • Thermal Stress: Place the solid sample in a stability chamber at elevated temperatures (e.g., 40°C, 60°C) with controlled humidity.
  • Photolytic Stress: Expose the solid or solution sample to UV light in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.

4. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for accelerated conditions, and longer for thermal stability).

5. Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).
  • Dilute the samples to a suitable concentration for analysis.
  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

6. Data Evaluation:

  • Calculate the percentage of degradation of this compound at each time point under each stress condition.
  • Identify and, if possible, quantify the major degradation products.

Mandatory Visualization

degradation_pathways A This compound B 2-Hydroxystearic Acid A->B Hydrolysis (H2O, heat) C Oxidation Products (Aldehydes, Ketones, etc.) A->C Oxidation (O2, heat, light) D Stearic Acid A->D Photodegradation (UV light) experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solid and solution samples of this compound hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidative (H2O2) prep->oxidation thermal Thermal (Elevated Temp.) prep->thermal photo Photolytic (UV Light) prep->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

References

Technical Support Center: Strategies to Accelerate Chemical Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for accelerating chemical reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide actionable strategies, troubleshooting guides, and answers to frequently asked questions encountered during organic synthesis experiments.

Section 1: Troubleshooting Common Reaction Issues

This section addresses frequent problems that can hinder reaction optimization and lead to diminished yields or inconsistent results.

Q1: My reaction yield is low or inconsistent. What are the first things I should check?

A: Low or inconsistent yields are common issues in organic synthesis that can stem from multiple factors. A systematic troubleshooting approach is the most effective way to identify and resolve the root cause.[1]

Initial Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: The purity and stability of your starting materials, reagents, catalysts, and solvents are critical.[1] Impurities, especially water in moisture-sensitive reactions, can halt a reaction or cause side products.[1]

    • Action: Use freshly purified or newly opened reagents and anhydrous solvents where necessary. Verify the concentration of any solutions, particularly organometallic reagents.[1] Ensure catalysts are stored correctly and are not expired.[1]

  • Check Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly affect the outcome.[1]

    • Action: Ensure your temperature control is accurate. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion, stalled, or resulted in decomposition.[1][2] For heterogeneous reactions, confirm that stirring is vigorous enough for proper mixing.[1]

  • Analyze the Crude Reaction Mixture: Before extensive optimization, identify what is in your crude mixture besides the desired product.

    • Action: Use analytical techniques like NMR, LC-MS, or GC-MS to identify unreacted starting materials, expected byproducts, or unexpected side products.[2] This information will guide your next steps. For example, a large amount of remaining starting material suggests an incomplete reaction, which may require longer reaction times or higher temperatures.[2]

  • Review Workup and Purification Procedures: Significant product loss can occur during post-reaction manipulations.[3]

    • Action: Ensure the pH is correct during extractions to keep your product in its neutral, less water-soluble form.[1] To combat product loss in aqueous washes, minimize the number of washes or back-extract the combined aqueous layers.[1] If your product is unstable on silica gel, consider deactivating the silica with a base or using an alternative purification method like recrystallization.[1]

Troubleshooting_Workflow start Low or Inconsistent Yield reagents Step 1: Check Reagent & Solvent Quality start->reagents reagents_q Purity & Stability OK? reagents->reagents_q conditions Step 2: Verify Reaction Conditions conditions_q Parameters Correct? conditions->conditions_q crude_analysis Step 3: Analyze Crude Mixture crude_analysis_q Identify Components crude_analysis->crude_analysis_q workup Step 4: Review Workup & Purification workup_q Efficient Recovery? workup->workup_q reagents_q->conditions Yes reagents_fix Purify/Replace Reagents Use Anhydrous Solvents reagents_q->reagents_fix No conditions_q->crude_analysis Yes conditions_fix Adjust Temperature/Time Improve Mixing conditions_q->conditions_fix No crude_analysis_q->workup Identified crude_analysis_fix Incomplete Reaction? Side Products? Decomposition? crude_analysis_q->crude_analysis_fix Action Needed workup_fix Adjust pH Back-Extract Change Purification Method workup_q->workup_fix No optimize Proceed to Systematic Optimization (DoE, HTE) workup_q->optimize Yes reagents_fix->reagents conditions_fix->conditions crude_analysis_fix->conditions workup_fix->workup DoE_Workflow define 1. Define Objective & Responses (e.g., maximize yield, minimize impurity) factors 2. Identify Factors & Ranges (e.g., Temp: 80-120°C, Time: 2-8h) define->factors design 3. Select Experimental Design (e.g., Factorial, Response Surface) factors->design execute 4. Execute Experiments (Perform reactions as per design matrix) design->execute analyze 5. Analyze Data & Build Model (Statistical analysis, response surface plotting) execute->analyze optimize 6. Predict & Verify Optimum (Identify best conditions and confirm experimentally) analyze->optimize HTE_Workflow design 1. Design Screening Array (e.g., 96-well plate with different catalysts/solvents) dispense 2. Automated Dispensing (Liquid/solid handlers dose reagents into plate) design->dispense react 3. Parallel Reaction (Plate is heated/stirred under controlled atmosphere) dispense->react quench 4. Quenching & Sampling (Reactions are stopped and samples prepared for analysis) react->quench analyze 5. High-Throughput Analysis (e.g., Rapid LC-MS analysis of all wells) quench->analyze data 6. Data Visualization & Hit ID (Heatmaps identify top-performing conditions) analyze->data ML_Optimization_Loop initial_data 1. Initial Experimental Data (From DoE, HTE, or literature) ml_model 2. Train ML Model (Model learns relationship between conditions and outcomes) initial_data->ml_model prediction 3. Predict & Suggest (Algorithm suggests next best experiment to run) ml_model->prediction experiment 4. Perform Experiment (Automated reactor runs suggested conditions) prediction->experiment update_data 5. Update Dataset (Add new result to the dataset) experiment->update_data update_data->ml_model Iterate Scale_Up_Challenges cluster_0 Key Differences lab_scale Lab Scale (e.g., 100 mL flask) heat Heat Transfer (Efficient in lab, poor at scale) lab_scale->heat mixing Mixing (Homogeneous in lab, difficult at scale) lab_scale->mixing time Process Time (Fast in lab, slow at scale) lab_scale->time safety Safety & Hazards (Exotherms manageable in lab, critical at scale) lab_scale->safety pilot_scale Pilot/Production Scale (e.g., 1000 L reactor) heat->pilot_scale mixing->pilot_scale time->pilot_scale safety->pilot_scale

References

Validation & Comparative

2-Bromostearic Acid vs. 2-Chlorostearic Acid: A Comparative Guide for Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated fatty acids are valuable tools for studying cellular metabolism and signaling pathways. Among these, 2-bromostearic acid and 2-chlorostearic acid are frequently utilized as inhibitors of key enzymatic processes. While structurally similar, the difference in the halogen substituent at the alpha-position can lead to distinct biological effects. This guide provides a comprehensive comparison of this compound and 2-chlorostearic acid, summarizing their known impacts on biological systems, presenting supporting experimental data, and detailing relevant experimental protocols.

Core Mechanisms of Action

Both this compound and 2-chlorostearic acid exert their primary biological effects through the inhibition of critical metabolic and signaling pathways. Their mechanisms of action, while overlapping, exhibit key differences.

Inhibition of Fatty Acid Oxidation:

This compound is a well-established inhibitor of mitochondrial fatty acid β-oxidation.[1][2] Its primary mode of action involves its conversion to 2-bromostearoyl-CoA, a reactive intermediate that can inhibit key enzymes in the β-oxidation spiral.[1][3] Specifically, 2-bromo-acyl-CoA analogues have been shown to target and inactivate carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, and 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle.[1][3]

While less extensively studied, 2-chlorostearic acid is also known to disrupt mitochondrial function, a key aspect of which is fatty acid oxidation.[4] By analogy to its palmitic acid counterpart, 2-chloropalmitic acid, it is expected to inhibit mitochondrial respiration and, consequently, fatty acid oxidation.[4]

Inhibition of Protein S-Palmitoylation:

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein, influencing its localization and function. 2-Bromopalmitate, a shorter-chain analogue of this compound, is a widely used inhibitor of this process.[5][6][7] It is believed to act by being converted to 2-bromopalmitoyl-CoA, which can then covalently modify and inhibit the DHHC family of palmitoyl acyltransferases (PATs) that catalyze S-palmitoylation.[6] Given the similar mechanism of action, this compound is also expected to inhibit protein S-palmitoylation.

The effect of 2-chlorostearic acid on protein S-palmitoylation is not as well-documented. However, given the reactivity of the alpha-halo-substituted carbonyl group, it is plausible that it could also interfere with the activity of PATs, although potentially with different potency compared to its bromo-analogue.

Comparative Biological Effects: Experimental Data

Direct comparative studies on this compound and 2-chlorostearic acid are limited. However, a study comparing their C16 counterparts, 2-bromopalmitic acid (2-BrPA) and 2-chloropalmitic acid (2-ClPA), in airway epithelial cells provides valuable insights that can be largely extrapolated to the C18 analogues due to their structural and chemical similarities.

Table 1: Comparative Effects on Mitochondrial Function in H441 Human Airway Epithelial Cells
Parameter2-Bromopalmitic Acid (25 µM)2-Chloropalmitic Acid (25 µM)Reference
ATP-linked Oxygen Consumption Rate (OCR) InhibitedInhibited[4]
Maximal Respiration (OCR) InhibitedInhibited[4]
Reserve Capacity (OCR) InhibitedInhibited[4]
Proton Leak IncreasedIncreased[4]
Mitochondrial Membrane Potential No significant changeNo significant change[4]
Non-mitochondrial OCR No effectNo effect[4]

These data indicate that both 2-bromo and 2-chloro fatty acids similarly impair mitochondrial respiration by uncoupling oxidative phosphorylation and reducing the maximal respiratory capacity, without significantly altering the mitochondrial membrane potential.[4]

Table 2: Comparative Cellular Toxicity
Cell LineAssay2-Bromopalmitic Acid2-Chloropalmitic AcidReference
H441 Human Airway Epithelial CellsCell ViabilityNot reportedNot reported[4]

While the direct toxicity of the stearic acid analogues has not been comparatively assessed in the same study, it is important to note that both compounds can induce cellular stress and, at higher concentrations, lead to cell death. The specific toxic concentrations can vary depending on the cell type and experimental conditions.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Mitochondrial Respiration Analysis using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in real-time.

Protocol:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Incubation with Test Compounds: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and containing the desired concentrations of this compound, 2-chlorostearic acid, or vehicle control. Incubate for the desired pre-treatment time.

  • Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

Analysis of Protein S-Palmitoylation by Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a powerful technique to detect and quantify changes in protein palmitoylation.

Protocol:

  • Cell Lysis and Thiol Blocking: Lyse cells treated with this compound, 2-chlorostearic acid, or vehicle control in a buffer containing N-ethylmaleimide (NEM) to block free cysteine thiols.

  • Thioester Cleavage: Treat the protein lysates with hydroxylamine (HAM) to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample without HAM is included to assess background.

  • Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating agent, such as HPDP-Biotin.

  • Streptavidin Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze by western blotting using antibodies against specific proteins of interest to determine the extent of their palmitoylation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key inhibitory effects of this compound and 2-chlorostearic acid on cellular metabolism.

Fatty_Acid_Oxidation_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 2-Halostearic Acid 2-Halostearic Acid 2-Halostearoyl-CoA 2-Halostearoyl-CoA 2-Halostearic Acid->2-Halostearoyl-CoA 2-Halostearoyl-CoA->CPT1 Inhibition Thiolase 3-Ketoacyl-CoA Thiolase 2-Halostearoyl-CoA->Thiolase Inhibition Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA CPT1->Fatty Acyl-CoA_mito

Caption: Inhibition of Fatty Acid Beta-Oxidation by 2-Halostearic Acids.

Protein_Palmitoylation_Inhibition This compound This compound 2-Bromostearoyl-CoA 2-Bromostearoyl-CoA This compound->2-Bromostearoyl-CoA DHHC-PAT Palmitoyl Acyltransferase (DHHC) 2-Bromostearoyl-CoA->DHHC-PAT Inhibition Palmitoylated Protein Palmitoylated Protein DHHC-PAT->Palmitoylated Protein Substrate Protein Substrate Protein Substrate Protein->DHHC-PAT

References

Comparative Efficacy of 2-Bromostearic Acid and Other Fatty Acids as TrwD ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory efficacy of 2-bromostearic acid and other fatty acids against the TrwD ATPase, a critical enzyme in bacterial conjugation and a promising target for combating the spread of antibiotic resistance. The information presented is compiled from peer-reviewed studies and includes quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Introduction to TrwD ATPase and its Inhibition

TrwD is a Type IV secretion system traffic ATPase, homologous to VirB11, that plays an essential role in the process of bacterial conjugation.[1][2] Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance genes among bacteria.[1][2][3] Consequently, inhibiting the function of key proteins in this process, such as TrwD, presents a novel strategy to curb the dissemination of antibiotic resistance.[1][4] Several studies have identified unsaturated fatty acids and their derivatives as potent inhibitors of TrwD ATPase activity, thereby blocking bacterial conjugation.[1][3] This guide focuses on comparing the efficacy of various fatty acids, including the synthetic halogenated fatty acid this compound, in inhibiting TrwD.

Quantitative Comparison of Inhibitor Efficacy

InhibitorTypeApparent Inhibition Constant (Ki[app]) (µM)Efficacy Notes
2-Bromopalmitic Acid Synthetic Brominated Saturated Fatty Acid21.5 ± 1.5[5]High efficacy, comparable to unsaturated and 2-alkynoic fatty acids.[5]
Linoleic Acid Polyunsaturated Fatty Acid (C18:2)20.9 ± 1.6[1]High efficacy, demonstrates the importance of unsaturation.[1]
2-Hexadecynoic Acid (2-HDA) Synthetic 2-Alkynoic Fatty Acid29.7 ± 2.1[1][5]Potent inhibitor.[1]
2-Octadecynoic Acid (2-ODA) Synthetic 2-Alkynoic Fatty Acid29.8 ± 4.1[1]Efficacy similar to 2-HDA.[1]
2,6-Hexadecadiynoic Acid Synthetic 2-Alkynoic Fatty Acid43.8 ± 2.8[1]Moderate efficacy.
Oleic Acid Monounsaturated Fatty Acid (C18:1)>90% inhibition at 50 µM[1]Effective inhibitor, though a specific Ki[app] is not provided.[1]
Palmitic Acid Saturated Fatty Acid (C16:0)No significant inhibition[1][5]Saturated fatty acids are generally ineffective inhibitors.[1]
Lauric Acid Saturated Fatty Acid (C12:0)No significant inhibition[1]Demonstrates the ineffectiveness of saturated fatty acids.[1]

Note: The data for 2-bromopalmitic acid is presented as a proxy for this compound due to their high structural similarity. The mechanism of inhibition for these fatty acids is reported to be non-competitive.[2][5]

Signaling Pathway and Inhibition Mechanism

TrwD is a crucial component of the Type IV Secretion System (T4SS) machinery responsible for bacterial conjugation. It functions as a hexameric ATPase, providing the necessary energy for the assembly of the conjugative pilus and the subsequent transfer of genetic material. Fatty acid inhibitors are believed to bind to a site on TrwD that is distinct from the ATP binding site, leading to conformational changes that prevent the efficient hydrolysis of ATP, thereby halting the conjugation process.[2]

TrwD_Signaling_Pathway cluster_T4SS Type IV Secretion System (T4SS) cluster_Process Bacterial Conjugation Process TrwD TrwD (ATPase) T4SS_complex Other T4SS Proteins TrwD->T4SS_complex Energizes ADP_Pi ADP + Pi TrwD->ADP_Pi Hydrolyzes Pilus Conjugative Pilus T4SS_complex->Pilus Assembles DNA_transfer DNA Transfer Pilus->DNA_transfer Mediates ATP ATP ATP->TrwD Binds to Inhibitor Fatty Acid Inhibitor (e.g., this compound) Inhibitor->TrwD Inhibits (Non-competitively) Experimental_Workflow start Start protein_prep Prepare Purified TrwD Protein start->protein_prep reagent_prep Prepare Reaction Buffer and Fatty Acid Solutions start->reagent_prep reaction_setup Set up Reaction Mixtures: TrwD + Buffer + Inhibitor protein_prep->reaction_setup reagent_prep->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at Constant Temperature initiation->incubation termination Stop Reaction incubation->termination pi_detection Quantify Inorganic Phosphate (Pi) Release termination->pi_detection data_analysis Calculate ATPase Activity and Determine Ki[app] pi_detection->data_analysis end End data_analysis->end

References

Cross-validation of 2-Bromostearic acid analytical data with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the analytical data for 2-Bromostearic acid against established literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of their samples through a comparison of experimentally obtained data with reliable reference points. Detailed methodologies for key analytical techniques are also provided to ensure accurate and reproducible results.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical data for a given chemical compound, such as this compound, against literature values.

Cross_Validation_Workflow Cross-Validation Workflow for this compound A Procure/Synthesize This compound Sample B Perform Analytical Characterization A->B Experimental Analysis D Compare Experimental Data with Literature Values B->D C Literature Search for Reference Data C->D E Data Concordant D->E Yes F Data Discordant D->F No I Sample Identity & Purity Confirmed E->I G Further Purification/ Re-synthesis F->G Investigate Discrepancy H Re-characterize Sample G->H H->D

Caption: A flowchart outlining the systematic process for validating the analytical data of a this compound sample against literature values.

Data Presentation

The following tables summarize the quantitative analytical data for this compound, comparing hypothetical experimental values with established literature values.

Table 1: Physicochemical Properties of this compound

PropertyHypothetical Experimental ValueLiterature Value
Molecular FormulaC₁₈H₃₅BrO₂C₁₈H₃₅BrO₂[1]
Molecular Weight363.37 g/mol 363.37 g/mol [1]
Melting Point58-60 °C58-60 °C[1]
Boiling Point430-432 °C at 760 mmHg431 °C at 760 mmHg[1]
Density1.087 g/cm³1.088 g/cm³[1]

Table 2: Spectroscopic Data for this compound

TechniqueHypothetical Experimental DataExpected Literature Values/Ranges
FTIR (cm⁻¹) O-H stretch (broad): ~2500-3300C-H stretch: ~2850-2960C=O stretch: ~1700C-Br stretch: ~550-650O-H stretch (carboxylic acid): ~2500-3300C-H stretch (alkane): ~2850-2960C=O stretch (carboxylic acid): ~1700-1725C-Br stretch: ~500-700
¹H NMR (ppm) ~10-12 (s, 1H, -COOH)~4.2 (t, 1H, -CH(Br)-)~2.0 (m, 2H, -CH₂-)~1.2-1.6 (m, 28H, -(CH₂)₁₄-)~0.9 (t, 3H, -CH₃)Carboxylic acid proton: ~9-12 ppm[2].α-proton to bromine and carbonyl: ~4.1-4.4 ppm.Methylene protons adjacent to the α-carbon: ~1.8-2.2 ppm.Bulk methylene protons: ~1.2-1.6 ppm.Terminal methyl protons: ~0.8-1.0 ppm.
¹³C NMR (ppm) ~175 (-COOH)~50 (-CH(Br)-)~34 (-CH₂-)~22-32 (-(CH₂)₁₄-)~14 (-CH₃)Carbonyl carbon: ~170-185 ppm[3].α-carbon with bromine: ~45-60 ppm.Other aliphatic carbons: ~14-35 ppm.

Experimental Protocols

Detailed methodologies for the key experiments cited above are as follows:

1. Melting Point Determination (Capillary Method)

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the dried, powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[4][5][6]

2. Boiling Point Determination (Micro Method)

  • Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • A few drops of the this compound are placed in the small test tube.

    • A capillary tube, sealed end up, is placed inside the test tube.

    • The test tube is attached to a thermometer and heated in the Thiele tube.

    • Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

3. Density Determination (Displacement Method)

  • Apparatus: Analytical balance, graduated cylinder, a liquid in which this compound is insoluble (e.g., water, if appropriate).

  • Procedure:

    • A known mass of the solid this compound is weighed on the analytical balance.

    • A known volume of the displacement liquid is measured in the graduated cylinder.

    • The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

    • The volume of the solid is the difference between the final and initial liquid levels.

    • The density is calculated by dividing the mass of the solid by its volume.[9][10]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • A small amount of the this compound sample is prepared for analysis. This can be done by creating a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

    • A background spectrum of the empty sample holder or ATR crystal is recorded.

    • The sample is placed in the spectrometer, and the infrared spectrum is recorded.

    • The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.[11][12][13]

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small amount of the this compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration, and multiplicity of the different proton environments in the molecule.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom in the molecule.[2][3][14]

References

Comparative analysis of different synthetic routes to 2-Bromostearic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective halogenation of long-chain carboxylic acids is a critical process. 2-Bromostearic acid, a derivative of stearic acid, serves as a valuable intermediate in the synthesis of various organic molecules. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the classic Hell-Volhard-Zelinsky (HVZ) reaction and a milder, two-step approach utilizing N-Bromosuccinimide (NBS).

Executive Summary

The synthesis of this compound is predominantly achieved through two distinct methods. The Hell-Volhard-Zelinsky reaction is a well-established, one-pot procedure that offers high yields but requires harsh reagents and elevated temperatures. In contrast, the N-Bromosuccinimide-based method provides a gentler alternative, proceeding through an acyl chloride intermediate, which may be advantageous for sensitive substrates, though it involves a two-step process. The choice between these synthetic routes will depend on factors such as substrate tolerance to harsh conditions, desired purity, and handling of reagents.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for the α-bromination of stearic acid involves a trade-off between reaction conditions, yield, and the handling of hazardous materials. Below is a summary of the key quantitative and qualitative aspects of each method.

ParameterHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Method
Primary Reagents Stearic Acid, Bromine (Br₂), Phosphorus Trichloride (PCl₃) or Red PhosphorusStearic Acid, Thionyl Chloride (SOCl₂), N-Bromosuccinimide (NBS)
Reaction Conditions High Temperature (90°C), extended reaction timeMilder conditions, initial reflux with SOCl₂ followed by reaction with NBS
Typical Yield 70-89% (yield for isovaleric acid is reported as 87.5–88.6%)Generally high, though specific quantitative data for stearic acid is less reported
Purity Generally good after recrystallizationHigh, with fewer side products reported for similar substrates
Key Advantages One-pot reaction, robust and high-yieldingMilder reaction conditions, avoids the use of liquid bromine
Key Disadvantages Harsh and corrosive reagents (Br₂, PCl₃), high temperaturesTwo-step process, requires handling of thionyl chloride

Experimental Protocols

Detailed experimental procedures for both synthetic routes are provided below. These protocols are based on established literature methods.

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • Stearic Acid (42.6 g)

  • Phosphorus Trichloride (0.6 ml)

  • Bromine (16.2 ml total)

  • Carbon Tetrachloride (200 ml)

  • Water (100 ml)

  • Anhydrous Sodium Sulfate

  • Ethanol (60 ml)

Procedure:

  • Stearic acid is melted in an oil bath at 90°C.

  • Phosphorus trichloride is added to the molten stearic acid.

  • Bromine (8.5 ml) is added dropwise over 3 hours with stirring.

  • A second portion of bromine (7.7 ml) is added dropwise over 2.5 hours.

  • The mixture is heated at 90°C for an additional 3.5 hours.

  • After cooling, 200 ml of carbon tetrachloride and 100 ml of water are added for workup.

  • The organic layer is separated, dried with anhydrous sodium sulfate, and the solvent is removed under vacuum.

  • The resulting crude product is recrystallized from 60 ml of hot ethanol to yield a pale yellow solid.

Method 2: α-Bromination using N-Bromosuccinimide (NBS)

Step 1: Formation of Stearoyl Chloride

Materials:

  • Stearic Acid

  • Thionyl Chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine stearic acid with an excess of thionyl chloride.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: α-Bromination with NBS

Materials:

  • Stearoyl Chloride (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Catalytic amount of Hydrogen Bromide (HBr)

  • Anhydrous Solvent (e.g., carbon tetrachloride)

Procedure:

  • Dissolve the crude stearoyl chloride in an anhydrous solvent.

  • Add N-Bromosuccinimide and a catalytic amount of HBr.

  • Heat the mixture gently to initiate the reaction. The reaction progress can be monitored by TLC.

  • Upon completion, the succinimide byproduct can be removed by filtration.

  • The reaction mixture is then typically worked up by washing with water to hydrolyze the acyl chloride to the carboxylic acid, followed by extraction and purification.

Reaction Pathways and Workflow

The logical flow of the two synthetic routes can be visualized as follows:

G cluster_0 Comparative Analysis of this compound Synthesis cluster_1 Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction cluster_2 Route 2: N-Bromosuccinimide (NBS) Method Start Stearic Acid HVZ_Reagents Br₂, PCl₃ (cat.) High Temperature HVZ_Step One-Pot α-Bromination NBS_Step1_Reagents SOCl₂ NBS_Step1 Formation of Stearoyl Chloride HVZ_Reagents->HVZ_Step End This compound HVZ_Step->End NBS_Step1_Reagents->NBS_Step1 NBS_Step2_Reagents NBS, HBr (cat.) NBS_Step1->NBS_Step2_Reagents NBS_Step2 α-Bromination NBS_Step2_Reagents->NBS_Step2 NBS_Step2->End

Caption: Comparative workflow of HVZ and NBS synthetic routes.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and the N-Bromosuccinimide method are effective for the synthesis of this compound. The HVZ reaction is a robust, one-pot synthesis that provides good yields but utilizes harsh and corrosive reagents at elevated temperatures. The NBS method offers a milder alternative that proceeds in two steps and avoids the use of elemental bromine, making it potentially more suitable for substrates with sensitive functional groups. The final choice of method will be dictated by the specific requirements of the synthesis, including scale, safety considerations, and the chemical nature of the starting material.

References

Unveiling the Potential of 2-Bromostearic Acid as a Conjugation Inhibitor: A Comparative Analysis with Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of fatty acid-based inhibitors of bacterial conjugation, a key driver of antibiotic resistance.

The rampant spread of antibiotic resistance poses a significant threat to global health. Bacterial conjugation, the primary mechanism for the horizontal transfer of resistance genes, has emerged as a critical target for novel therapeutic interventions. This guide provides a comprehensive comparison of 2-Bromostearic acid and unsaturated fatty acids as inhibitors of this process. While direct experimental data for this compound is emerging, its strong analogy to the well-characterized 2-bromopalmitic acid allows for a robust comparative analysis.

Performance Snapshot: A Quantitative Look at Inhibition

The inhibitory effects of various fatty acids on bacterial conjugation and the activity of the essential conjugative ATPase, TrwD, have been quantified in several studies. The following table summarizes key findings, offering a comparative perspective on their potency.

CompoundTarget Organism/SystemAssay TypeConcentrationInhibition LevelReference
Unsaturated Fatty Acids
Linoleic AcidEscherichia coli (R388 plasmid)Conjugation Assay100 µM~50%[1]
Dehydrocrepenynic AcidEscherichia coli (R388 plasmid)Conjugation Assay50 µM~80%[2]
Linoleic AcidPurified TrwD ProteinATPase Activity Assay100 µMSignificant Inhibition[1][2]
Alkynoic Fatty Acids
2-Hexadecynoic Acid (2-HDA)Escherichia coli (R388 plasmid)Conjugation Assay0.3 mM~98%[3]
2-Hexadecynoic Acid (2-HDA)Purified TrwD ProteinATPase Activity AssayIC₅₀ ~ 50 µMPotent Inhibition[3]
Bromo-Saturated Fatty Acids
2-Bromopalmitic AcidEscherichia coli (R388 plasmid)Conjugation Assay0.3 mM~98%[3]
2-Bromopalmitic AcidPurified TrwD ProteinATPase Activity AssayIC₅₀ ~ 70 µMPotent Inhibition[3]
Saturated Fatty Acids (Control)
Palmitic AcidEscherichia coli (R388 plasmid)Conjugation AssayNot specifiedNo inhibitory effect[2][3]
Palmitic AcidPurified TrwD ProteinATPase Activity AssayNot specifiedNo inhibitory effect[3]

Note: The data for this compound is inferred from the potent activity of its close structural analog, 2-bromopalmitic acid. Direct experimental validation is pending.

The Molecular Battleground: Mechanism of Inhibition

Recent research has pinpointed the traffic ATPase TrwD, a homolog of the VirB11 protein, as the primary molecular target for fatty acid-based conjugation inhibitors.[1][2][3][4] TrwD is a crucial component of the Type IV Secretion System (T4SS), which forms the channel for DNA transfer during conjugation. This ATPase provides the energy required for the assembly of the conjugative pilus and the subsequent DNA translocation.

Unsaturated fatty acids, their alkynoic derivatives, and 2-brominated saturated fatty acids all act as non-competitive inhibitors of the TrwD ATPase activity.[1][2][3] Interestingly, these inhibitory fatty acids appear to compete with palmitic acid, a ubiquitous saturated fatty acid in bacterial membranes, for a binding site on the TrwD protein.[3][4] While palmitic acid itself does not inhibit conjugation, its interaction with TrwD is thought to be important for the protein's proper localization and function at the bacterial membrane. By displacing palmitic acid, the inhibitory fatty acids disrupt the normal function of TrwD, thereby halting the conjugation process. The finding that 2-bromopalmitic acid, a saturated fatty acid analog, is a potent inhibitor suggests that the presence of double or triple bonds is not an absolute requirement for inhibition; rather, the overall conformation of the fatty acid upon binding to TrwD is the critical determinant.[3]

cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm TrwD TrwD ATPase T4SS Type IV Secretion System (T4SS) TrwD->T4SS energizes assembly ADP ADP + Pi TrwD->ADP hydrolyzes DNA_transfer DNA Transfer T4SS->DNA_transfer facilitates ATP ATP ATP->TrwD binds Plasmid Conjugative Plasmid Plasmid->DNA_transfer is transferred Inhibitor Inhibitory Fatty Acid (Unsaturated or 2-Bromo) Inhibitor->TrwD binds & inhibits Palmitic_Acid Palmitic Acid Palmitic_Acid->TrwD binds (no inhibition)

Caption: Mechanism of conjugation inhibition by fatty acids.

Experimental Corner: Protocols for Inhibitor Screening

The identification and characterization of conjugation inhibitors rely on robust and reproducible experimental assays. Below are outlines of the key methodologies employed in this field.

High-Throughput Conjugation Assay

This assay is designed to rapidly screen large libraries of compounds for their ability to inhibit bacterial conjugation.

  • Strain Preparation: Donor bacteria carrying a conjugative plasmid (e.g., R388) and a reporter gene (e.g., luciferase or fluorescent protein) are co-cultured with a suitable recipient strain.

  • Compound Treatment: The co-culture is exposed to the test compounds at various concentrations.

  • Mating: The bacteria are incubated under conditions that promote conjugation.

  • Detection: The frequency of conjugation is determined by measuring the expression of the reporter gene in the recipient (transconjugant) cells. A reduction in the reporter signal in the presence of a compound, without affecting bacterial growth, indicates inhibitory activity.

  • Control: A parallel assay is run to assess the effect of the compounds on cell viability and reporter gene expression to eliminate false positives.[5]

TrwD ATPase Activity Assay

This in vitro assay directly measures the effect of inhibitors on the enzymatic activity of the TrwD protein.

  • Protein Purification: The TrwD protein is overexpressed and purified from a suitable expression system.

  • Assay Reaction: The purified TrwD is incubated with ATP in the presence and absence of the test inhibitor.

  • Phosphate Detection: The ATPase activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using colorimetric methods, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated, and the inhibitory potency of the compound (e.g., IC₅₀ value) is determined.

start Start: Library of Compounds step1 High-Throughput Conjugation Assay (Donor + Recipient + Compound) start->step1 decision1 Inhibition of Conjugation? step1->decision1 step2 Control Assay (Assess cytotoxicity & reporter effects) decision1->step2 Yes no1 No Inhibition decision1->no1 No decision2 No Adverse Effects? step2->decision2 step3 Identify 'Hits' (True Conjugation Inhibitors) decision2->step3 Yes no2 Adverse Effects decision2->no2 No step4 In Vitro TrwD ATPase Assay (Purified Protein + Compound) step3->step4 decision3 Inhibition of ATPase Activity? step4->decision3 end Validated Inhibitor decision3->end Yes no3 No Inhibition decision3->no3 No

Caption: Experimental workflow for screening conjugation inhibitors.

Conclusion and Future Directions

Both unsaturated fatty acids and this compound (by strong analogy to 2-bromopalmitic acid) represent promising classes of bacterial conjugation inhibitors. Their ability to specifically target the essential TrwD ATPase without necessarily impeding bacterial growth makes them attractive candidates for development as "anti-evolution" drugs that could be co-administered with antibiotics to preserve their efficacy.

The data suggests that the inhibitory potency of 2-brominated saturated fatty acids is comparable, if not superior, to that of many naturally occurring unsaturated fatty acids. This opens up exciting avenues for the rational design and synthesis of novel, more potent inhibitors. Future research should focus on direct experimental validation of this compound's inhibitory activity, elucidation of the precise molecular interactions between these inhibitors and the TrwD protein, and in vivo studies to assess their efficacy in preventing the spread of antibiotic resistance in complex biological systems. The continued exploration of these fatty acid-based inhibitors holds significant promise in the global fight against antimicrobial resistance.

References

A Comparative Guide to the Structural Properties of Enantiopure and Racemic α-Bromo Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physical properties of enantiopure and racemic α-bromo carboxylic acids, supported by experimental data. Understanding these differences is crucial for applications in chemical synthesis, stereochemistry, and pharmaceutical development, where the three-dimensional arrangement of molecules dictates their biological activity and physical behavior.

Solid-State Structure: A Tale of Two Packing Motifs

The most definitive insights into the structural differences between enantiopure and racemic α-bromo carboxylic acids come from single-crystal X-ray diffraction. A detailed study of (R)- and rac-2-bromo-3-methylbutyric acid reveals fundamental distinctions in their crystal packing and intermolecular interactions.[1][2]

In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. The key difference lies in the nature of these dimers:

  • Enantiopure Crystals: In the enantiopure form, such as (R)-2-bromo-3-methylbutyric acid, molecules arrange to form homochiral dimers . This means an R-enantiomer pairs with another R-enantiomer through O-H···O hydrogen bonds.[1]

  • Racemic Crystals: In contrast, the racemic mixture forms a racemic compound (or true racemate), where crystallization incorporates both enantiomers into a highly ordered lattice. This results in the formation of heterochiral dimers , where an R-enantiomer pairs with an S-enantiomer.[1] These dimers are typically centrosymmetric.

This fundamental difference in hydrogen bonding dictates the overall crystal lattice, leading to distinct physical properties.

G Figure 1: Hydrogen Bonding in Enantiopure vs. Racemic Crystals cluster_enantiopure Enantiopure Solid State cluster_racemic Racemic Solid State R1 R-Enantiomer R2 R-Enantiomer R1->R2 Homochiral H-Bonding dimer_R Homochiral Dimer enantiopure_crystal Enantiopure Crystal (Non-centrosymmetric) dimer_R->enantiopure_crystal R3 R-Enantiomer S1 S-Enantiomer R3->S1 Heterochiral H-Bonding dimer_RS Heterochiral Dimer racemic_crystal Racemic Crystal (Centrosymmetric) dimer_RS->racemic_crystal G Figure 2: Workflow for Single-Crystal X-ray Diffraction cluster_workflow Experimental Workflow A 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) B 2. Crystal Selection & Mounting (Microscope, Cryo-loop) A->B C 3. Data Collection (X-ray Diffractometer, Cryo-cooling) B->C D 4. Structure Solution (Phase Problem, Direct Methods) C->D E 5. Structure Refinement (Least-squares fitting) D->E F 6. Validation & Analysis (CIF file, Packing Diagrams) E->F

References

Evaluating 2-Bromostearic Acid: A Comparative Guide to Enzyme Inhibitors in Fatty Acid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Bromostearic acid's performance as an enzyme inhibitor, comparing it with other well-characterized inhibitors targeting key enzymes in fatty acid metabolism and related signaling pathways. This document is intended to be an objective resource, presenting supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid in research and drug development.

Introduction to this compound and its Targets

This compound is a synthetic fatty acid analog that has garnered interest for its potential to inhibit enzymes involved in lipid metabolism and protein modification. Its mechanism of action is primarily attributed to its structural similarity to stearic acid, allowing it to interact with the active sites of enzymes that process fatty acids. The presence of a bromine atom at the alpha-carbon position is key to its inhibitory activity, often leading to irreversible covalent modification of the target enzyme.

The primary targets of 2-brominated fatty acids, including the closely related and more extensively studied 2-Bromopalmitate, are enzymes involved in protein acylation. This includes:

  • Protein Acyltransferases (PATs): These enzymes catalyze the attachment of fatty acids to proteins, a post-translational modification known as S-palmitoylation, which is crucial for protein localization, stability, and function.

  • Acyl-Protein Thioesterases (APTs): These enzymes reverse the process of S-palmitoylation by removing fatty acids from proteins.

By inhibiting these enzymes, this compound can disrupt the dynamic regulation of protein function, impacting various cellular signaling pathways. This guide will compare its activity with other inhibitors targeting related metabolic and signaling pathways, such as Fatty Acid Synthase (FASN) and Protein Tyrosine Phosphatase 1B (PTP1B).

Comparative Performance of Enzyme Inhibitors

The following table summarizes the quantitative data on the inhibitory potency of this compound and other relevant enzyme inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorTarget Enzyme(s)IC50 ValueCell Line / Assay ConditionsReference
2-Bromopalmitate Acyl-Protein Thioesterase 1 (APT1)Inhibition observed at 50-100 µMIn vitro assay with human APT1[1]
2-Bromopalmitate Acyl-Protein Thioesterase 2 (APT2)~17-30% inhibition at 50-100 µMIn vitro assay with human APT2[1]
Cerulenin Fatty Acid Synthase (FASN)3.54 µg/mlRetinoblastoma cells (Y79)[2]
Orlistat Fatty Acid Synthase (FASN)145.25 µMRetinoblastoma cells (Y79)[2]
Orlistat Pancreatic Lipase122 ng/mlHuman duodenal juice[3]
C75 Fatty Acid Synthase (FASN)35 µMProstate cancer cells (PC3)[4]
Stearic Acid Protein Tyrosine Phosphatase 1B (PTP1B)Inhibition observed at 1-30 µMCell-free PTP1B assay[5]
Tannic Acid Fatty Acid Synthase (FAS)0.14 µMIn vitro[6]

Note: Specific IC50 values for this compound are not widely reported in the reviewed literature. The data for 2-Bromopalmitate, a structurally similar compound, is provided as a proxy for the inhibitory activity of 2-bromo fatty acids on acyl-protein thioesterases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of the enzyme inhibitors discussed.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of FASN activity.

Objective: To determine the inhibitory effect of a compound on the overall activity of purified FASN.

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to FASN activity.

Materials:

  • Purified FASN enzyme

  • Potassium phosphate buffer (1 M, pH 7.0)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • Test inhibitor (e.g., this compound, Cerulenin, Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

  • Add the purified FASN enzyme to the reaction mixture.

  • Add the test inhibitor at various concentrations to the experimental cuvettes. For the control, add an equivalent volume of the solvent.

  • Incubate the mixture at 37°C for a specified pre-incubation time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer.

  • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Acyl-Protein Thioesterase (APT) Inhibition Assay

This protocol is based on competitive activity-based protein profiling (ABPP) to measure the inhibition of APTs.

Objective: To determine the IC50 value of an inhibitor against APT1 and APT2 in a complex proteome.

Principle: A fluorescently tagged activity-based probe that covalently labels the active site of serine hydrolases (including APTs) is used. If an inhibitor binds to the active site of an APT, it will block the subsequent labeling by the probe, leading to a decrease in the fluorescent signal for that enzyme.

Materials:

  • Cell lysate (e.g., from HEK293T cells) containing active APTs

  • Test inhibitor (e.g., 2-Bromopalmitate)

  • Activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Prepare the soluble proteome from cell lysates.

  • Incubate the proteome with various concentrations of the test inhibitor (or DMSO as a control) for 30 minutes at 37°C.

  • Add the FP-Rh probe to a final concentration of 1 µM and incubate for another 30 minutes at room temperature.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes by scanning the gel for rhodamine fluorescence.

  • Quantify the fluorescence intensity of the bands corresponding to APT1 and APT2.

  • Calculate the percent inhibition relative to the DMSO control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[7]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol describes a colorimetric assay to measure PTP1B inhibition.

Objective: To determine the inhibitory effect of a compound on the activity of recombinant human PTP1B.

Principle: PTP1B catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is proportional to PTP1B activity.

Materials:

  • Recombinant human PTP1B

  • PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-nitrophenyl phosphate (pNPP) solution

  • Test inhibitor (e.g., Stearic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the PTP1B assay buffer to the wells of a 96-well microplate.

  • Add the test inhibitor at various concentrations to the appropriate wells. Add buffer or solvent for the control wells.

  • Add the PTP1B enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[8][9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the inhibitors discussed.

fatty_acid_metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_modification Protein Palmitoylation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate Palmitate Malonyl-CoA->Palmitate FASN Palmitoylated Protein Palmitoylated Protein Palmitate->Palmitoylated Protein Cerulenin Cerulenin FASN FASN Cerulenin->FASN Orlistat Orlistat Orlistat->FASN C75 C75 C75->FASN Protein Protein Protein->Palmitoylated Protein PATs Palmitoylated Protein->Protein APTs 2-Bromostearic_acid 2-Bromostearic_acid PATs PATs 2-Bromostearic_acid->PATs APTs APTs 2-Bromostearic_acid->APTs

Caption: Overview of Fatty Acid Metabolism and Protein Palmitoylation Inhibition.

PTP1B_signaling Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor p-Insulin_Receptor p-Insulin_Receptor Insulin_Receptor->p-Insulin_Receptor Autophosphorylation p-IRS p-IRS p-Insulin_Receptor->p-IRS Phosphorylates IRS IRS PI3K_Akt_Pathway PI3K_Akt_Pathway p-IRS->PI3K_Akt_Pathway GLUT4_Translocation GLUT4_Translocation PI3K_Akt_Pathway->GLUT4_Translocation Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B PTP1B->p-Insulin_Receptor Dephosphorylates Stearic_Acid Stearic_Acid Stearic_Acid->PTP1B

Caption: PTP1B's role in Insulin Signaling and its Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Preparation Prepare Enzyme (e.g., FASN, PTP1B, APT) Incubation Incubate Enzyme with Inhibitor Enzyme_Preparation->Incubation Inhibitor_Dilution Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor_Dilution->Incubation Substrate_Preparation Prepare Substrate (e.g., Malonyl-CoA, pNPP) Reaction Initiate Reaction with Substrate Substrate_Preparation->Reaction Incubation->Reaction Measurement Measure Activity (e.g., Absorbance, Fluorescence) Reaction->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition IC50_Determination Determine IC50 Value Calculate_Inhibition->IC50_Determination

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Discussion and Conclusion

This compound and its analogs represent a class of inhibitors that primarily target enzymes involved in protein acylation. The available data, largely from studies on 2-Bromopalmitate, suggest that these compounds can effectively inhibit acyl-protein thioesterases, thereby interfering with the dynamic regulation of protein palmitoylation. This mechanism of action is distinct from that of FASN inhibitors like Cerulenin, Orlistat, and C75, which block the de novo synthesis of fatty acids.

The inhibitory effect of stearic acid on PTP1B highlights another dimension of fatty acid-mediated enzyme regulation, with implications for insulin signaling.

Key Takeaways:

  • This compound likely functions as a covalent inhibitor of enzymes involved in protein acylation, similar to 2-Bromopalmitate. This can disrupt critical cellular signaling pathways that rely on dynamic protein palmitoylation.

  • The performance of this compound should be evaluated in the context of its specific target enzymes. Direct comparative studies with quantitative IC50 determination are needed for a more precise assessment of its potency against other inhibitors.

  • The choice of inhibitor depends on the specific research question and the biological pathway of interest. For studying de novo lipogenesis, FASN inhibitors are more appropriate. For investigating the role of protein palmitoylation, 2-bromo fatty acids are valuable tools.

Further research is warranted to fully characterize the inhibitory profile of this compound against a broader range of enzymes and to elucidate its downstream effects on cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

Unraveling the Impact of Fatty Acid Analogs on Bone Health: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fatty acid analogs on bone metabolism is critical for developing novel therapeutic strategies against bone diseases like osteoporosis. This guide provides an objective comparison of the performance of various fatty acid analogs, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

The balance between bone formation by osteoblasts and bone resorption by osteoclasts is paramount for maintaining skeletal integrity. Fatty acids and their analogs have emerged as significant modulators of this delicate equilibrium. This guide delves into the differential effects of key fatty acid analogs—Omega-3 polyunsaturated fatty acids (PUFAs) like Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), Omega-6 PUFAs such as Arachidonic Acid (AA), and saturated fatty acids like palmitic acid—on bone metabolism.

Comparative Efficacy on Bone Metabolism Markers

The following table summarizes the quantitative effects of various fatty acid analogs on key markers of bone formation and resorption from in vitro and in vivo studies.

Fatty Acid AnalogModel SystemConcentration/DoseEffect on Bone Formation Markers (e.g., ALP, Osteocalcin)Effect on Bone Resorption Markers (e.g., TRAP, CTX)Reference
EPA (Omega-3) Female MiceDiet enriched with EPA for 14 monthsReduced age-related decline of osteocalcin (-70% vs. -83% in controls, P<0.05)-[1]
DHA (Omega-3) Female MiceDiet enriched with DHA for 14 monthsNo significant effect on age-related osteocalcin decline-[1]
Concentrated Fish Oil (High EPA & DHA) 12-month-old C57BL/6 Mice4% CFO diet for 12 months-Reduced serum TRAP 5b levels[2][3]
Arachidonic Acid (AA) (Omega-6) Human CD14+ Monocytes40 µM and above-Significantly decreased resorption pit formation (p<0.001)[4]
Arachidonic Acid (AA) (Omega-6) Growing Male Rats1% w/w diet for 6 weeksReduced whole-body bone mineral content-[5]
Palmitic Acid (Saturated) In vitroNot specifiedNegatively affects differentiation, bone nodule formation, and mineralizationPromotes osteoclast activity[6][7]
Oleic Acid (Monounsaturated) In vitroNot specifiedPromotes osteoblast functionInhibits osteoclast formation[7][8]
Tetrazole Analog (Palmitic Acid-based) Mouse Calvarial Injection40 μ g/day Significantly increased mineralizing surface/bone surface, mineral apposition rate, and bone formation rateSignificantly reduced TRAP surface[9]

Impact on Bone Mineral Density (BMD)

Long-term studies have investigated the effects of fatty acid supplementation on bone mineral density, a key indicator of bone strength.

Fatty Acid AnalogStudy Population/ModelDurationKey Findings on BMDReference
EPA (Omega-3) Female Mice14 monthsImproved femur cortical bone volume (+8.1%, P<0.05) and thickness (+4.4%, P<0.05) compared to controls[1]
DHA (Omega-3) Female Mice14 monthsDid not significantly affect trabecular or cortical bone loss[1]
Concentrated Fish Oil (High EPA & DHA) 12-month-old C57BL/6 Mice12 months4% CFO maintained higher BMD during aging compared to 4% safflower oil control[3]
Omega-3 PUFAs (General) Young MenCross-sectionalPositively associated with bone mineral accumulation and peak BMD[10]
Omega-6 to Omega-3 Ratio Elderly Women18 monthsA balanced ratio with calcium supplementation led to a 3.1% increase in lumbar spine density and 4.7% in femoral-bone mineral density[11]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and future research.

In Vivo Mouse Study of EPA and DHA Effects
  • Animal Model: Thirty female C57BL/6 mice.[1]

  • Diets: Mice received a diet enriched in DHA or EPA, or an isocaloric control diet from 3 to 17 months of age.[1]

  • Bone Microstructure Analysis: Changes in bone microstructure were analyzed longitudinally.[1]

  • Biomechanical Testing: Biomechanical properties were analyzed by a three-point bending test.[1]

  • Bone Remodeling Markers: Bone turnover was evaluated by measuring markers like osteocalcin and through histomorphometry.[1]

In Vitro Osteoclastogenesis Assay
  • Cell Culture: Mouse bone marrow cells were used to assess osteoclast formation.[9]

  • Treatment: Cells were treated with various fatty acid analogs, including a novel tetrazole analog.[9]

  • Analysis: The number of TRAP-positive multinucleated cells was quantified to determine the extent of osteoclastogenesis. Gene expression of key osteoclastogenic markers (e.g., Dcstamp, Nfatc1, Trap) was analyzed.[9]

Human Monocyte Culture for Osteoclast Activity
  • Cell Source: Human CD14+ monocytes were isolated.[4]

  • Differentiation: Monocytes were differentiated into osteoclasts using RANKL.[4]

  • Treatment: Differentiating or mature osteoclasts were exposed to varying concentrations of Arachidonic Acid (AA) and Docosahexaenoic Acid (DHA).[4]

  • Bone Resorption Assay: Mature osteoclasts were grown on dentine discs, and the formation of resorption pits was quantified to assess osteoclast activity.[4]

Signaling Pathways and Mechanisms of Action

Fatty acid analogs exert their effects on bone cells through various signaling pathways. The balance between pro-inflammatory and anti-inflammatory pathways is particularly critical.

Fatty_Acid_Signaling_Bone cluster_omega3 Omega-3 PUFAs (EPA, DHA) cluster_omega6 Omega-6 PUFAs (AA) cluster_bone_cells Bone Cells O3 EPA / DHA GPR120_O3 GPR120 O3->GPR120_O3 activate Anti_Inflammatory Anti-inflammatory Pathways (e.g., inhibit NF-κB) GPR120_O3->Anti_Inflammatory Osteoblast Osteoblast (Bone Formation) Anti_Inflammatory->Osteoblast promotes differentiation & survival Osteoclast Osteoclast (Bone Resorption) Anti_Inflammatory->Osteoclast inhibits differentiation & activity O6 Arachidonic Acid (AA) Pro_Inflammatory Pro-inflammatory Pathways (e.g., activate NF-κB) O6->Pro_Inflammatory precursor for prostaglandins Pro_Inflammatory->Osteoblast inhibits differentiation Pro_Inflammatory->Osteoclast stimulates differentiation & activity

Figure 1. Simplified signaling pathways of Omega-3 and Omega-6 fatty acids in bone metabolism.

Omega-3 fatty acids, such as EPA and DHA, are generally considered beneficial for bone health due to their anti-inflammatory properties.[12] They can inhibit the production of pro-inflammatory cytokines that stimulate bone resorption.[11] Conversely, an excess of omega-6 fatty acids like arachidonic acid can lead to the production of pro-inflammatory eicosanoids, which can promote bone resorption.[12][13] Therefore, maintaining a balanced ratio of omega-6 to omega-3 fatty acids is crucial for bone homeostasis.[12]

Saturated fatty acids, like palmitic acid, have been shown to promote osteoclast activity and inhibit osteoblast differentiation.[7] In contrast, monounsaturated fatty acids, such as oleic acid, appear to have a protective effect by inhibiting osteoclast formation and mitigating the negative effects of saturated fatty acids.[7]

Recent research has also focused on synthetic fatty acid analogs. For instance, a novel tetrazole analog based on palmitic acid has demonstrated potent anabolic effects on bone by significantly inhibiting osteoclastogenesis and increasing bone formation in vivo.[9]

Experimental Workflow for Evaluating Novel Fatty Acid Analogs

The development of new therapeutic agents requires a structured experimental workflow to assess their efficacy and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Synthesize Fatty Acid Analogs b Osteoclastogenesis Assay (e.g., mouse bone marrow cells) a->b c Osteoblast Viability & Differentiation Assay a->c d Gene Expression Analysis (e.g., qPCR for bone markers) b->d c->d e Select Most Potent Analog d->e Lead Candidate Selection f Animal Model of Bone Loss (e.g., ovariectomized rats) or Local Injection Model (e.g., calvaria) e->f g Administer Analog f->g h Analyze Bone Parameters (μCT, Histomorphometry, BMD) g->h i Assess Serum Bone Turnover Markers g->i

Figure 2. A typical experimental workflow for the evaluation of novel fatty acid analogs on bone metabolism.

Conclusion

The evidence strongly suggests that fatty acid analogs have profound and differential effects on bone metabolism. Omega-3 PUFAs, particularly EPA, and monounsaturated fatty acids generally exhibit bone-protective properties by promoting bone formation and inhibiting resorption. In contrast, an excess of omega-6 PUFAs and saturated fatty acids can be detrimental to skeletal health. The development of novel synthetic fatty acid analogs, such as the tetrazole analog, holds promise for future therapeutic interventions in osteoporosis and other bone-related disorders.[9] Future research should continue to elucidate the precise molecular mechanisms and signaling pathways involved to optimize the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 2-Bromostearic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromostearic acid is paramount in any research or development setting. This guide provides detailed procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential to mitigate risks associated with this corrosive and harmful substance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling it.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If dusts are generated, a NIOSH/MSHA approved respirator is required.[1]

In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][5] Contaminated clothing should be removed and washed before reuse.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification, segregation, and packaging as a halogenated organic waste.

1. Waste Identification and Classification:

  • This compound is a halogenated organic acid.[6] Due to the presence of bromine, it must be disposed of as halogenated organic waste .[6][7]

  • It is also a corrosive solid.[3]

2. Segregation:

  • Crucially, do not mix this compound with non-halogenated organic waste or any other waste streams like aqueous acids, bases, or heavy metals. [3][6][7][8] Mixing different waste categories can lead to dangerous chemical reactions and significantly increases disposal costs.[7][9]

  • Collect waste this compound in a designated, properly labeled waste container.

3. Waste Container and Labeling:

  • Use a corrosion-resistant container , such as a high-density polyethylene (HDPE) or glass bottle, for collection.[1][3] Ensure the container is in good condition and has a secure, tight-fitting lid.[2][10]

  • The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ".[7]

  • The label should also include the full chemical name: This compound .

4. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.[2][10]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste material must be disposed of in accordance with all national and local regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B C Select Corrosion-Resistant Waste Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' C->D E Segregate from other waste streams D->E F Store in designated satellite accumulation area E->F G Arrange for pickup by EHS or licensed contractor F->G

Caption: Disposal Workflow for this compound

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1] Sweep up the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][10] Do not let the product enter drains.[3] For large spills, contact your institution's emergency response team.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of 2-Bromostearic acid for researchers, scientists, and drug development professionals. This guide provides immediate, actionable information to minimize risk and streamline laboratory workflow when working with this corrosive organic compound.

This compound is classified as a hazardous substance, demanding stringent safety measures. It is known to be corrosive, causing severe skin burns and eye damage, and is harmful if ingested. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is imperative for laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Latex recommended). Double gloving is advised.To prevent skin contact, which can cause severe burns. Nitrile and Latex have demonstrated resistance to similar brominated organic acids.
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause serious eye damage.
Skin and Body Protection A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron is also recommended.To minimize skin exposure to the corrosive solid.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.To prevent inhalation of any dust or aerosols, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Workflow

Proper handling within a controlled environment is key to mitigating the risks associated with this compound. The following workflow diagram outlines the necessary steps for safe handling, from preparation to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Don appropriate PPE as per guidelines prep2 Ensure chemical fume hood is operational prep1->prep2 prep3 Gather all necessary materials and place in fume hood prep2->prep3 handling1 Carefully weigh this compound in the fume hood prep3->handling1 handling2 Perform all experimental procedures within the fume hood handling1->handling2 handling3 Keep containers closed when not in use handling2->handling3 disposal1 Collect all this compound waste in a designated, labeled container for halogenated organic waste handling3->disposal1 disposal2 Store waste container in a cool, dry, well-ventilated area, away from incompatible materials disposal1->disposal2 disposal3 Arrange for disposal through an approved hazardous waste disposal service disposal2->disposal3

Safe handling and disposal workflow for this compound.

Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Exposure TypeProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

As a halogenated organic acid, this compound requires specific disposal procedures to prevent environmental contamination and ensure regulatory compliance.

Waste TypeCollection and StorageDisposal Method
Solid this compound Waste Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste." Store in a secondary containment tray in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.Dispose of through a licensed hazardous waste disposal company. This waste stream is typically handled via incineration.
Contaminated Labware (e.g., gloves, weighing paper) Place in the same designated "Halogenated Organic Waste" container as the solid waste.Dispose of through a licensed hazardous waste disposal company.
Solutions of this compound Collect in a labeled, sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.Dispose of through a licensed hazardous waste disposal company.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.